molecular formula C28H46N7O19P3S B106243 2,3-Didehydropimeloyl-CoA CAS No. 18907-20-5

2,3-Didehydropimeloyl-CoA

Katalognummer: B106243
CAS-Nummer: 18907-20-5
Molekulargewicht: 909.7 g/mol
InChI-Schlüssel: LYCRXMTYUZDUGA-UYRKPTJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pimeloyl-CoA is a crucial biochemical intermediate that serves as the first dedicated building block in the biosynthesis of biotin (vitamin B7/H) across bacteria, plants, and fungi . In the well-characterized pathways of organisms like Bacillus subtilis and Escherichia coli , the enzyme pimeloyl-CoA synthetase (BioW) catalyzes the ATP-dependent condensation of pimelic acid and CoA to form Pimeloyl-CoA . This reaction proceeds through an acyl-adenylate intermediate and is Mg2+-dependent . Once synthesized, Pimeloyl-CoA is condensed with L-alanine by the enzyme 8-amino-7-oxononanoate synthase (BioF) to form 8-amino-7-oxononanoate (KAPA), initiating the assembly of the fused heterocyclic rings that characterize the biotin molecule . Biotin is an essential cofactor for enzymes that catalyze carboxylation, decarboxylation, and transcarboxylation reactions in central metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Research into the synthesis and function of Pimeloyl-CoA provides fundamental insights into microbial metabolism and vitamin biosynthesis. Furthermore, the unique fold of the BioW enzyme and its strict substrate specificity for pimelic acid make it a target for protein engineering to synthesize valuable fatty acid thioesters . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or animal use.

Eigenschaften

CAS-Nummer

18907-20-5

Molekularformel

C28H46N7O19P3S

Molekulargewicht

909.7 g/mol

IUPAC-Name

7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxoheptanoic acid

InChI

InChI=1S/C28H46N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h14-16,21-23,27,40-41H,3-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t16-,21-,22-,23+,27-/m1/s1

InChI-Schlüssel

LYCRXMTYUZDUGA-UYRKPTJQSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O

Synonyme

coenzyme A, pimeloyl-
pimeloyl-CoA
pimeloyl-coenzyme A

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Role of Pimeloyl-CoA and Pimeloyl-ACP in the Biotin Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Biotin, an essential vitamin, is synthesized in bacteria, archaea, fungi, and plants through a complex, multi-step pathway. A critical juncture in this pathway is the formation of the seven-carbon dicarboxylic acid, pimelic acid, and its activated thioester forms, pimeloyl-CoA and pimeloyl-acyl carrier protein (ACP). These molecules serve as the direct precursors for the construction of the fused bicyclic ring structure of biotin. Extensive research has revealed that the synthesis of the pimeloyl moiety is not universally conserved, with different organisms employing distinct enzymatic strategies. This technical guide provides a comprehensive overview of the synthesis and utilization of pimeloyl-CoA and pimeloyl-ACP in the biotin biosynthesis pathway. It details the diverse enzymatic pathways for their formation, their subsequent conversion in the first committed step of biotin ring assembly, and the regulatory mechanisms governing these processes. This document also includes a compilation of quantitative data, detailed experimental protocols for key assays, and pathway visualizations to serve as a resource for researchers in the field.

Note on "2,3-Didehydropimeloyl-CoA": Following an extensive review of the scientific literature, it has been determined that "this compound" is not a recognized or established intermediate in the known biotin synthesis pathways. This guide will therefore focus on the well-characterized and pivotal roles of Pimeloyl-CoA and Pimeloyl-ACP.

Introduction to the Biotin Synthesis Pathway

The biosynthesis of biotin can be broadly divided into two major stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the biotin rings. The latter stage, which is highly conserved across species, begins with the activated pimeloyl thioester (either as a CoA or ACP derivative) and involves four key enzymes: 8-amino-7-oxononanoate synthase (AONS, encoded by bioF), 7,8-diaminopelargonic acid aminotransferase (DAPA AT, encoded by bioA), dethiobiotin synthetase (DTBS, encoded by bioD), and biotin synthase (BioB, encoded by bioB).[1]

The initial synthesis of the pimeloyl moiety, however, displays remarkable diversity among different organisms. The primary pathways identified to date are the E. coli BioC-BioH pathway, the B. subtilis BioW-BioI pathway, and the α-proteobacterial BioZ pathway.[1][2] These pathways converge on the production of either pimeloyl-CoA or pimeloyl-ACP, which then enters the conserved ring assembly pathway.

Diverse Pathways for Pimeloyl Moiety Synthesis

The E. coli BioC-BioH Pathway: Hijacking Fatty Acid Synthesis

In Escherichia coli, the synthesis of pimeloyl-ACP is ingeniously integrated into the fatty acid synthesis (FAS II) pathway through the action of two key enzymes, BioC and BioH.[3][4]

  • BioC: This S-adenosyl-L-methionine (SAM)-dependent methyltransferase methylates the free carboxyl group of malonyl-ACP, creating malonyl-ACP methyl ester. This "disguise" allows the molecule to be accepted as a primer by the FAS II machinery.[3][4]

  • FAS II Elongation: The malonyl-ACP methyl ester undergoes two rounds of elongation, utilizing the standard FAS II enzymes (Fab enzymes), resulting in the formation of pimeloyl-ACP methyl ester.[3]

  • BioH: This carboxylesterase removes the methyl group from pimeloyl-ACP methyl ester, yielding the final product, pimeloyl-ACP, which can then be used by BioF.[5]

dot

BioC_BioH_Pathway Malonyl_ACP Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP->BioC SAM->SAH Malonyl_ACP_ME Malonyl-ACP methyl ester BioC->Malonyl_ACP_ME FAS_II Fatty Acid Synthesis II (2 cycles) Malonyl_ACP_ME->FAS_II Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester FAS_II->Pimeloyl_ACP_ME BioH BioH (Esterase) Pimeloyl_ACP_ME->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP BioF BioF Pimeloyl_ACP->BioF + L-Alanine KAPA 7-Keto-8-aminopelargonic acid (KAPA) BioF->KAPA

Caption: The E. coli BioC-BioH pathway for pimeloyl-ACP synthesis.

The B. subtilis BioW-BioI Pathway: Oxidative Cleavage

Bacillus subtilis employs a different strategy that involves the oxidative cleavage of a long-chain fatty acid.[1][6]

  • BioI: This cytochrome P450 enzyme catalyzes the oxidative cleavage of a long-chain acyl-ACP (typically C16 or C18) to generate pimeloyl-ACP.[6]

  • BioW: B. subtilis also possesses BioW, a pimeloyl-CoA synthetase. This enzyme activates free pimelic acid, which can be generated from pimeloyl-ACP by an unknown thioesterase, to pimeloyl-CoA using ATP.[7][8][9] The B. subtilis BioF enzyme preferentially utilizes pimeloyl-CoA.[1]

dot

BioI_BioW_Pathway LongChain_Acyl_ACP Long-chain Acyl-ACP (e.g., C16-ACP) BioI BioI (Cytochrome P450) LongChain_Acyl_ACP->BioI Pimeloyl_ACP Pimeloyl-ACP BioI->Pimeloyl_ACP Thioesterase Thioesterase (putative) Pimeloyl_ACP->Thioesterase Pimelic_acid Pimelic acid Thioesterase->Pimelic_acid BioW BioW (Pimeloyl-CoA synthetase) Pimelic_acid->BioW ATP, CoA-> AMP, PPi Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA BioF BioF Pimeloyl_CoA->BioF + L-Alanine KAPA KAPA BioF->KAPA

Caption: The B. subtilis BioI-BioW pathway for pimeloyl-CoA synthesis.

The α-proteobacterial BioZ Pathway

In α-proteobacteria like Agrobacterium tumefaciens, a third pathway exists, initiated by the enzyme BioZ.[10][11][12]

  • BioZ: This enzyme is a β-ketoacyl-ACP synthase III-like enzyme that catalyzes the Claisen condensation of glutaryl-CoA (or glutaryl-ACP) with malonyl-ACP to produce 3-keto-pimeloyl-ACP.[10][11]

  • FAS II Reduction: The 3-keto-pimeloyl-ACP then enters the FAS II pathway for reduction of the keto group to yield pimeloyl-ACP.[12]

dot

BioZ_Pathway Glutaryl_CoA Glutaryl-CoA BioZ BioZ (β-ketoacyl-ACP synthase III-like) Glutaryl_CoA->BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->BioZ Keto_Pimeloyl_ACP 3-Keto-pimeloyl-ACP BioZ->Keto_Pimeloyl_ACP FAS_II_Red FAS II Reduction Keto_Pimeloyl_ACP->FAS_II_Red Pimeloyl_ACP Pimeloyl-ACP FAS_II_Red->Pimeloyl_ACP BioF BioF Pimeloyl_ACP->BioF + L-Alanine KAPA KAPA BioF->KAPA

Caption: The α-proteobacterial BioZ pathway for pimeloyl-ACP synthesis.

The First Committed Step of Ring Assembly: BioF (AONS)

BioF, also known as 8-amino-7-oxononanoate synthase (AONS), catalyzes the first committed step in the conserved biotin ring assembly pathway. It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that performs a decarboxylative Claisen-like condensation between pimeloyl-CoA (or pimeloyl-ACP) and L-alanine to form 7-keto-8-aminopelargonic acid (KAPA), releasing CoA (or ACP) and CO₂.[13] The substrate specificity of BioF for either pimeloyl-CoA or pimeloyl-ACP can vary between organisms. For instance, E. coli BioF can utilize both, whereas B. subtilis BioF is specific for pimeloyl-CoA.[1]

Quantitative Data

The following table summarizes key quantitative data for enzymes involved in the synthesis and utilization of pimeloyl thioesters. Data availability is limited and can vary based on the organism and experimental conditions.

EnzymeOrganismSubstrate(s)K_mk_catReference
BioW Aquifex aeolicusPimelate2.6 ± 0.3 µM1.1 ± 0.02 s⁻¹[7]
ATP130 ± 10 µM1.1 ± 0.02 s⁻¹[7]
CoA180 ± 20 µM1.1 ± 0.02 s⁻¹[7]
BioF (AtBioF) Arabidopsis thalianaPimeloyl-CoA1.8 ± 0.3 µM0.28 s⁻¹[14]
L-Alanine360 ± 40 µM0.28 s⁻¹[14]

Experimental Protocols

In Vitro Assay for BioW (Pimeloyl-CoA Synthetase)

This protocol is adapted from studies on Aquifex aeolicus BioW.[7]

Principle: The activity of BioW is measured by coupling the production of pyrophosphate (PPi) to the oxidation of NADH using a commercially available enzyme-coupled assay system.

Materials:

  • Purified BioW enzyme

  • Pimelic acid

  • ATP

  • Coenzyme A (CoA)

  • EnzChek Pyrophosphate Assay Kit (contains inorganic pyrophosphatase, MESG substrate, and purine nucleoside phosphorylase)

  • Reaction buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 150 mM NaCl

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 2 mM ATP, 1 mM CoA, 200 µM MESG, 1 U/mL inorganic pyrophosphatase, and 0.02 U/mL purine nucleoside phosphorylase.

  • Add a suitable concentration of purified BioW enzyme to the mixture.

  • Initiate the reaction by adding pimelic acid to a final concentration of 1 mM.

  • Monitor the decrease in absorbance at 360 nm (due to the conversion of MESG) at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change. One mole of PPi produced corresponds to one mole of pimeloyl-CoA synthesized.

In Vitro Assay for BioF (AONS)

This protocol is based on the characterization of Arabidopsis thaliana BioF.[14]

Principle: The activity of BioF is determined by monitoring the consumption of pimeloyl-CoA using HPLC.

Materials:

  • Purified BioF enzyme

  • Pimeloyl-CoA

  • L-Alanine

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction buffer: 100 mM potassium phosphate pH 7.5

  • Quenching solution: 10% (w/v) trichloroacetic acid (TCA)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate pH 7.5, 50 µM PLP, and 1 mM L-alanine.

  • Pre-incubate the mixture with a defined amount of purified BioF enzyme for 5 minutes at 37°C.

  • Initiate the reaction by adding pimeloyl-CoA to a final concentration of 100 µM.

  • Incubate the reaction at 37°C. At various time points, withdraw aliquots and stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining pimeloyl-CoA. Monitor the absorbance at 259 nm.

  • Calculate the rate of pimeloyl-CoA consumption to determine the enzyme activity.

Regulation of the Biotin Synthesis Pathway

The expression of the bio operon, which includes the genes for biotin synthesis, is tightly regulated in many bacteria. The primary regulator in E. coli is the bifunctional protein BirA.

  • Biotin Protein Ligase (BPL) activity: BirA catalyzes the ATP-dependent covalent attachment of biotin to its target enzymes (acetyl-CoA carboxylase).

  • Transcriptional Repressor activity: When cellular biotin levels are sufficient, BirA synthesizes biotinyl-5'-AMP. This complex then binds to the bio operator sequence, repressing the transcription of the bio genes, including those involved in pimeloyl moiety synthesis and ring assembly.

dot

BirA_Regulation cluster_low_biotin Low Biotin cluster_high_biotin High Biotin BirA_apo BirA (Apo-repressor) bio_operon bio Operon transcription Transcription bio_operon->transcription bio_mRNA bio mRNA transcription->bio_mRNA translation Translation bio_mRNA->translation Biotin_enzymes Biotin Synthesis Enzymes translation->Biotin_enzymes Biotin Biotin Biotin_enzymes->Biotin BirA_holo BirA-Biotinyl-AMP (Holo-repressor) bio_operon2 bio Operon BirA_holo->bio_operon2 repression Repression bio_operon2->repression Biotin_high Biotin (High) BirA_apo2 BirA Biotin_high->BirA_apo2 Biotinyl_AMP Biotinyl-5'-AMP BirA_apo2->Biotinyl_AMP ATP ATP ATP->BirA_apo2 Biotinyl_AMP->BirA_holo forms complex

Caption: Regulation of the bio operon by the bifunctional BirA protein.

Conclusion and Future Directions

The synthesis of pimeloyl-CoA and pimeloyl-ACP represents a fascinating example of metabolic diversity, where different organisms have evolved distinct strategies to produce the same key precursor for an essential cofactor. The elucidation of these pathways has been a significant achievement in microbial biochemistry. As the enzymes in the biotin synthesis pathway are absent in humans, they represent attractive targets for the development of novel antimicrobial agents. Future research will likely focus on the structural and mechanistic details of the less-characterized enzymes, the potential for engineering these pathways for biotechnological production of biotin, and the discovery of inhibitors for therapeutic applications. A deeper understanding of the interplay between these diverse biosynthetic routes and the central metabolism of the host organisms will continue to be a fruitful area of investigation.

References

The Pivotal Role of Pimeloyl-ACP in Escherichia coli Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthesis and metabolic role of pimeloyl-acyl carrier protein (pimeloyl-ACP) in Escherichia coli, a critical precursor in the biosynthesis of biotin. Contrary to earlier hypotheses, the direct precursor is not 2,3-didehydropimeloyl-CoA, but rather pimeloyl-ACP, which is generated through a specialized adaptation of the fatty acid synthesis pathway. This document details the key enzymes involved—BioC, BioH, and BioF—presenting available quantitative data, outlining experimental protocols for their study, and illustrating the pertinent biochemical pathways. The guide also explores the genetic regulation of this pathway and discusses the potential for pimeloyl-ACP to participate in other metabolic activities, highlighting areas for future research and potential targets for antimicrobial drug development.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. While humans and other animals must obtain biotin from their diet, many bacteria, including Escherichia coli, possess the enzymatic machinery for its de novo synthesis. The pathway for biotin synthesis in E. coli has been a subject of extensive research, and a comprehensive understanding of its intermediates and enzymatic steps is crucial for the development of novel antimicrobial agents that target this essential pathway.

A key intermediate in this pathway is a seven-carbon dicarboxylic acid derivative, pimelic acid, in its activated form. This guide focuses on the true nature of this activated intermediate, pimeloyl-ACP, and its central role in E. coli metabolism.

The Pimeloyl-ACP Synthesis Pathway: A Modified Fatty Acid Synthesis Route

The biosynthesis of pimeloyl-ACP in E. coli is a fascinating example of metabolic adaptation, where the cell hijacks its own fatty acid synthesis (FAS) machinery to produce a specialized molecule. This pathway involves three key enzymes: BioC, BioH, and the fatty acid synthesis enzymes.

The process begins with the methylation of the free carboxyl group of malonyl-ACP by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC . This methylation is a critical step as it "disguises" the malonyl-ACP, allowing it to be accepted as a primer by the fatty acid synthesis machinery. The resulting malonyl-ACP methyl ester then undergoes two cycles of elongation by the FAS enzymes (FabH, FabG, FabZ, and FabI). Each cycle adds a two-carbon unit from malonyl-ACP. After two rounds of elongation, a seven-carbon acyl-ACP methyl ester, pimeloyl-ACP methyl ester, is formed.

The final step in the synthesis of pimeloyl-ACP is the removal of the methyl group from pimeloyl-ACP methyl ester, a reaction catalyzed by the esterase BioH . This de-esterification exposes the free carboxyl group, yielding the final product, pimeloyl-ACP.

Signaling Pathway Diagram

Pimeloyl_ACP_Synthesis Pimeloyl-ACP Synthesis Pathway in E. coli Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_ME SAM S-Adenosyl-L-methionine BioC BioC SAM->BioC SAH S-Adenosyl-L-homocysteine FAS Fatty Acid Synthesis (2 elongation cycles) Malonyl_ACP_ME->FAS Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester FAS->Pimeloyl_ACP_ME Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP Methanol Methanol BioC->SAH BioC->Malonyl_ACP_ME BioH BioH BioH->Methanol BioH->Pimeloyl_ACP

Figure 1: Pimeloyl-ACP Synthesis Pathway.

Key Enzymes in Pimeloyl-ACP Metabolism

BioC: Malonyl-ACP O-methyltransferase

BioC is a crucial S-adenosyl-L-methionine (SAM)-dependent methyltransferase that initiates the pimeloyl-ACP synthesis pathway. By methylating the free carboxyl group of malonyl-ACP, BioC effectively channels this common fatty acid synthesis precursor into the specialized biotin synthesis route.

Quantitative Data for BioC:

ParameterValueSubstrateConditionsReference
Km Data not availableMalonyl-ACP--
Vmax Data not availableMalonyl-ACP--
kcat Data not availableMalonyl-ACP--
BioH: Pimeloyl-[acyl-carrier protein] methyl ester esterase

BioH is an α/β-hydrolase that catalyzes the final step in pimeloyl-ACP synthesis: the hydrolysis of the methyl ester from pimeloyl-ACP methyl ester. This reaction is essential to expose the carboxyl group required for the subsequent steps in biotin biosynthesis.[1]

Quantitative Data for BioH:

ParameterValueSubstratepHTemperature (°C)Reference
Km 0.29 mMp-Nitrophenylacetate--[2]
Km 0.35 mMp-Nitrophenylpropionate--[2]
Km 0.33 mMp-Nitrophenylbutyrate--[2]
Km 0.25 mMp-Nitrophenylcaproate--[2]
Km 229 µMDimethylbutyryl-S-methyl mercaptopropionate7.9Room Temp[2]

Note: The available kinetic data for BioH primarily utilizes artificial p-nitrophenyl esters. While these studies provide insight into the enzyme's substrate specificity, kinetic parameters for its natural substrate, pimeloyl-ACP methyl ester, are needed for a more complete understanding of its in vivo function.

BioF: 8-amino-7-oxononanoate synthase

BioF is the first enzyme in the biotin ring assembly pathway. It catalyzes the condensation of pimeloyl-ACP with L-alanine to form 8-amino-7-oxononanoate, releasing the acyl carrier protein.[3] E. coli BioF is versatile and can utilize both pimeloyl-ACP and pimeloyl-CoA as substrates.[4][5]

Quantitative Data for BioF:

ParameterValueSubstrateConditionsReference
Km 25 µMPimeloyl-CoA-[3]
Km Data not availablePimeloyl-ACP--
Vmax Data not availablePimeloyl-ACP/Pimeloyl-CoA--
kcat Data not availablePimeloyl-ACP/Pimeloyl-CoA--

Note: While the Km for pimeloyl-CoA has been reported, detailed kinetic parameters for the reaction with the physiological substrate, pimeloyl-ACP, are not available.

Experimental Protocols

General Considerations for Enzyme Assays

Accurate determination of enzyme kinetics requires careful experimental design and execution. General principles include maintaining a constant temperature and pH, using substrate concentrations that bracket the expected Km, and ensuring that the enzyme concentration is low enough to maintain initial velocity conditions.

Assay for BioC (Malonyl-ACP O-methyltransferase) Activity

A continuous, coupled spectrophotometric assay can be employed to measure BioC activity. This assay indirectly monitors the consumption of SAM.

Principle: The methylation of malonyl-ACP by BioC produces S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed to adenosine and homocysteine by SAH hydrolase. Adenosine is subsequently deaminated to inosine by adenosine deaminase, and the rate of this reaction can be monitored by the decrease in absorbance at 265 nm.

Workflow Diagram:

BioC_Assay_Workflow BioC Activity Assay Workflow cluster_0 Reaction Mixture Preparation cluster_1 Assay Execution cluster_2 Data Analysis Buffer Assay Buffer (e.g., Tris-HCl, pH 8.0) Malonyl_ACP Malonyl-ACP Buffer->Malonyl_ACP SAM S-Adenosyl-L-methionine Malonyl_ACP->SAM SAHH SAH Hydrolase SAM->SAHH ADA Adenosine Deaminase SAHH->ADA Start_Reaction Initiate reaction by adding purified BioC ADA->Start_Reaction Spectrophotometer Monitor decrease in absorbance at 265 nm Start_Reaction->Spectrophotometer Calculate_Rate Calculate initial velocity from the linear phase Spectrophotometer->Calculate_Rate Kinetic_Parameters Determine Km and Vmax by varying substrate concentrations Calculate_Rate->Kinetic_Parameters

Figure 2: BioC Activity Assay Workflow.

Materials:

  • Purified E. coli BioC enzyme

  • Malonyl-ACP

  • S-Adenosyl-L-methionine (SAM)

  • S-Adenosyl-L-homocysteine (SAH) hydrolase

  • Adenosine deaminase (ADA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 265 nm

Protocol:

  • Prepare a reaction mixture containing assay buffer, malonyl-ACP, SAM, SAH hydrolase, and adenosine deaminase in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified BioC enzyme.

  • Immediately begin monitoring the decrease in absorbance at 265 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of malonyl-ACP and SAM to determine the kinetic parameters.

Assay for BioH (Pimeloyl-ACP methyl esterase) Activity

The activity of BioH can be determined by monitoring the hydrolysis of the methyl ester from pimeloyl-ACP methyl ester. A discontinuous assay followed by analysis with conformationally sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE) is a suitable method.[1]

Principle: Pimeloyl-ACP and its methyl ester have different electrophoretic mobilities in urea-PAGE due to the presence or absence of the negatively charged carboxyl group. The hydrolysis of the methyl ester by BioH results in a shift in the mobility of the ACP species on the gel, which can be visualized and quantified.

Workflow Diagram:

BioH_Assay_Workflow BioH Activity Assay Workflow cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Analysis Reaction_Mix Prepare reaction mixture: Assay buffer, Pimeloyl-ACP methyl ester Start_Reaction Initiate reaction with purified BioH Reaction_Mix->Start_Reaction Incubate Incubate at a defined temperature for various time points Start_Reaction->Incubate Stop_Reaction Quench reaction (e.g., adding SDS-PAGE loading buffer) Incubate->Stop_Reaction Urea_PAGE Separate reaction products by Urea-PAGE Stop_Reaction->Urea_PAGE Visualize Stain gel to visualize ACP species (e.g., Coomassie Blue) Urea_PAGE->Visualize Quantify Quantify band intensities to determine reaction rate Visualize->Quantify

Figure 3: BioH Activity Assay Workflow.

Materials:

  • Purified E. coli BioH enzyme

  • Pimeloyl-ACP methyl ester (synthesized enzymatically)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Urea-PAGE gels (e.g., 15-20% acrylamide, 2.5 M urea)

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain

Protocol:

  • Synthesize pimeloyl-ACP methyl ester using an appropriate acyl-ACP synthetase.

  • Set up reaction mixtures containing assay buffer and a fixed concentration of pimeloyl-ACP methyl ester.

  • Initiate the reactions by adding purified BioH enzyme.

  • Incubate the reactions at a constant temperature (e.g., 37°C).

  • At various time points, quench aliquots of the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products on a conformationally sensitive urea-PAGE gel.

  • Stain the gel with Coomassie Brilliant Blue to visualize the pimeloyl-ACP methyl ester and the product, pimeloyl-ACP.

  • Quantify the band intensities using densitometry to determine the rate of product formation.

Regulation of Pimeloyl-ACP Synthesis

The synthesis of pimeloyl-ACP is tightly regulated to ensure that the production of biotin matches the cell's metabolic needs. This regulation occurs primarily at the transcriptional level.

The bioC gene is part of the bio operon (bioABFCD), which is negatively regulated by the bifunctional protein BirA .[4][5][6] BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor. When the intracellular concentration of biotinoyl-AMP (the activated form of biotin) is high, BirA dimerizes and binds to the bio operator, repressing the transcription of the bio operon, including bioC.[4][5]

In contrast, the bioH gene is located at a different locus on the E. coli chromosome and is not part of the bio operon. Its expression is not regulated by BirA.[6] This differential regulation suggests a complex control mechanism for the synthesis of pimeloyl-ACP, where the initial committing step (BioC) is under the direct control of the final product of the pathway, while the final step in pimeloyl-ACP synthesis (BioH) may be constitutively expressed or regulated by other factors.

Regulatory Pathway Diagram

Biotin_Regulation Regulation of the bio Operon by BirA Biotin High Biotin Biotinoyl_AMP High Biotinoyl-AMP Biotin->Biotinoyl_AMP BirA_dimer BirA (dimer) Biotinoyl_AMP->BirA_dimer promotes dimerization BirA_monomer BirA (monomer) BirA_monomer->BirA_dimer bio_Operon bio Operon (including bioC) BirA_dimer->bio_Operon binds to operator Transcription_Repressed Transcription Repressed bio_Operon->Transcription_Repressed

Figure 4: Regulation of the bio operon.

Other Potential Roles of Pimeloyl-ACP in E. coli Metabolism

Currently, the primary and well-established role of pimeloyl-ACP in E. coli is as a dedicated precursor for biotin biosynthesis. There is limited evidence in the existing literature to suggest that pimeloyl-ACP or its derivatives play significant roles in other metabolic pathways in this organism. However, the structural similarity of pimeloyl-ACP to intermediates in fatty acid synthesis raises the possibility of currently unknown interactions or functions. Further research, including metabolomic and flux analysis studies under various growth conditions, may reveal additional roles for this molecule.

Conclusion and Future Directions

Pimeloyl-ACP is the central precursor for biotin biosynthesis in E. coli, synthesized through a clever modification of the fatty acid synthesis pathway involving the key enzymes BioC and BioH. While the overall pathway is now well-understood, significant gaps remain in our quantitative understanding of the enzymes involved. Future research should focus on:

  • Determining the kinetic parameters (Km, Vmax, kcat) of BioC, BioH, and BioF with their physiological substrates. This will be crucial for developing accurate kinetic models of the biotin synthesis pathway.

  • Elucidating the regulatory mechanisms governing the expression of the bioH gene. Understanding how BioH levels are controlled will provide a more complete picture of pimeloyl-ACP synthesis regulation.

  • Investigating potential alternative metabolic roles for pimeloyl-ACP. Untargeted metabolomics and systems biology approaches could uncover novel functions for this molecule.

A deeper understanding of the pimeloyl-ACP metabolic network will not only advance our fundamental knowledge of bacterial metabolism but also provide a solid foundation for the rational design of novel antimicrobial agents targeting the essential biotin synthesis pathway.

References

An In-depth Technical Guide on the Discovery and Characterization of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of 2,3-Didehydropimeloyl-CoA, a key intermediate in the anaerobic degradation of pimelate. This document details the enzymatic synthesis of this molecule, outlines the experimental protocols for its identification, and presents a summary of the quantitative data available. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying biochemical processes. This guide is intended for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in the metabolism of dicarboxylic acids and the enzymes involved.

Introduction

The study of metabolic pathways is fundamental to understanding cellular function and identifying potential targets for therapeutic intervention. The anaerobic degradation of dicarboxylic acids, such as pimelic acid, is a critical process in certain microorganisms. A key step in this pathway is the desaturation of pimeloyl-CoA to form an unsaturated intermediate. This guide focuses on the discovery and characterization of this intermediate, this compound.

Discovery and Enzymatic Synthesis

The discovery of this compound is intrinsically linked to the characterization of the enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62). Research by Gallus and Schink in 1994 on newly isolated denitrifying bacteria first elucidated the anaerobic degradation pathway of pimelate.[1][2] Their work demonstrated that pimeloyl-CoA is oxidized by a specific dehydrogenase to yield this compound.

The enzymatic reaction is as follows:

Pimeloyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺

This reaction is a crucial step in the β-oxidation-like degradation of pimelate, ultimately leading to the formation of glutaryl-CoA and acetyl-CoA.[1][2] The enzyme pimeloyl-CoA dehydrogenase, systematically named pimeloyl-CoA:NAD⁺ oxidoreductase , belongs to the family of oxidoreductases that act on the CH-CH group of the donor with NAD⁺ or NADP⁺ as the acceptor.

Signaling Pathway: Anaerobic Degradation of Pimelate

The following diagram illustrates the initial steps of the anaerobic degradation of pimelate, highlighting the formation of this compound.

Pimelate_Degradation cluster_activation Activation cluster_oxidation β-Oxidation-like Pathway Pimelate Pimelate Pimeloyl_CoA Pimelyl-CoA Pimelate->Pimeloyl_CoA Pimelyl-CoA Synthetase/ CoA Transferase Dehydro_Pimeloyl_CoA This compound Pimeloyl_CoA->Dehydro_Pimeloyl_CoA Pimelyl-CoA Dehydrogenase (NAD⁺ -> NADH) Glutaryl_CoA Glutaryl-CoA + Acetyl-CoA Dehydro_Pimeloyl_CoA->Glutaryl_CoA Further β-oxidation steps

Anaerobic degradation pathway of pimelate.

Characterization of this compound

Direct and detailed characterization data for isolated this compound is not extensively available in the primary literature. Its existence and identity are primarily inferred from the activity of pimeloyl-CoA dehydrogenase on its substrate. The characterization approach, therefore, relies on the analysis of the enzymatic reaction mixture.

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of pimeloyl-CoA dehydrogenase and the analysis of its products, as well as general methods for the analysis of unsaturated acyl-CoA derivatives.

3.1.1. Preparation of Cell-Free Extracts

  • Bacterial Culture: Grow denitrifying bacteria (e.g., strain LP-1 as described by Gallus and Schink) in a minimal medium with pimelate as the sole carbon and energy source under anaerobic conditions with nitrate as the electron acceptor.[1][2]

  • Cell Harvesting: Harvest bacterial cells in the late exponential growth phase by centrifugation at 4°C.

  • Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) and resuspend in the same buffer containing a reducing agent (e.g., dithiothreitol) and a protease inhibitor cocktail. Lyse the cells by methods such as French press or sonication.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and obtain the cell-free extract (supernatant).

3.1.2. Pimeloyl-CoA Dehydrogenase Assay

The activity of pimeloyl-CoA dehydrogenase, and thus the formation of this compound, can be monitored spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NAD⁺

    • 0.1 mM Pimeloyl-CoA (substrate)

    • Cell-free extract (as the enzyme source)

  • Assay Principle: The reduction of NAD⁺ to NADH is monitored by measuring the increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the enzyme activity.

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 30°C.

    • Initiate the reaction by adding pimeloyl-CoA.

    • Record the change in absorbance at 340 nm over time using a spectrophotometer.

    • A control reaction lacking the substrate should be run in parallel to account for any background NADH production.

3.1.3. Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the separation and analysis of acyl-CoA derivatives.

  • Sample Preparation: Stop the enzymatic reaction at different time points by adding a quenching solution (e.g., perchloric acid) to precipitate proteins. Centrifuge to remove the precipitate and neutralize the supernatant.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., Spherisorb ODS II, 5-μm).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Aqueous buffer (e.g., 220 mM potassium phosphate, pH 4.0).

      • Solvent B: Organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detector set to 254 nm or 260 nm to detect the adenine moiety of Coenzyme A.

  • Procedure:

    • Inject the prepared sample into the HPLC system.

    • Elute the compounds using a linear gradient of Solvent B.

    • The formation of this compound will be indicated by the appearance of a new peak with a different retention time compared to the pimeloyl-CoA substrate. The identity of the peak can be confirmed by collecting the fraction and subjecting it to mass spectrometry.

Quantitative Data

While specific quantitative data for the isolated this compound is scarce, the enzymatic assay provides kinetic data for its formation.

ParameterValueConditionsReference
Enzyme Activity Pimeloyl-CoA dependent NAD⁺ reductionCell-free extracts of pimelate-grown cells[1][2]
Electron Acceptor NAD⁺Spectrophotometric assay[1][2]

Note: Specific activity values (e.g., in U/mg protein) would be determined from the spectrophotometric assay data but are not explicitly stated in the available abstracts.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the discovery and characterization of this compound.

Discovery Workflow

Discovery_Workflow A Observation: Anaerobic degradation of pimelate B Hypothesis: Involvement of a β-oxidation-like pathway A->B C Experiment: Preparation of cell-free extracts from pimelate-grown bacteria B->C D Assay: Incubate extracts with pimeloyl-CoA and an electron acceptor (NAD⁺) C->D E Result: Oxidation of pimeloyl-CoA is observed D->E F Conclusion: Presence of pimeloyl-CoA dehydrogenase E->F G Inference: Formation of an unsaturated product: This compound F->G

Logical workflow for the discovery of this compound.
Characterization Workflow

Characterization_Workflow A Enzymatic Synthesis of This compound in vitro B Reaction Quenching and Sample Preparation A->B C Separation by Reverse-Phase HPLC B->C D Detection of a new peak corresponding to the product C->D E Fraction Collection of the new peak D->E F Structural Analysis by Mass Spectrometry E->F G Confirmation of the mass of This compound F->G

Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

The discovery of this compound as a product of pimeloyl-CoA dehydrogenase has been a significant step in understanding the anaerobic metabolism of dicarboxylic acids. While its existence is well-established through enzymatic studies, a detailed physicochemical characterization of the isolated compound remains an area for future research. Such studies would involve the large-scale enzymatic synthesis and purification of this compound, followed by structural elucidation using techniques like NMR spectroscopy. A deeper understanding of this intermediate and its metabolic pathway could have implications for metabolic engineering and the development of novel antimicrobial agents targeting these specific bacterial pathways.

References

2,3-Didehydropimeloyl-CoA: A Key Intermediate in Metabolic Crossroads

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Didehydropimeloyl-CoA is a pivotal, yet often overlooked, metabolic intermediate situated at the intersection of distinct and vital biochemical pathways. Primarily recognized for its role in the β-oxidation-like degradation of pimeloyl-CoA, it serves as a crucial link in the catabolism of certain dicarboxylic acids and the anaerobic degradation of aromatic compounds. Furthermore, its metabolism is intrinsically connected to the biosynthesis of biotin (Vitamin B7), a critical cofactor for numerous carboxylation reactions. This guide provides a comprehensive technical overview of this compound, detailing its metabolic context, the enzymes involved in its transformation, available quantitative data, and relevant experimental protocols to facilitate further research and therapeutic exploration.

Metabolic Significance

This compound is primarily generated through the dehydrogenation of pimeloyl-CoA. This reaction is a key step in two major metabolic scenarios:

  • Biotin Biosynthesis: In many bacteria, the synthesis of pimeloyl-CoA is a committed step in the biotin biosynthetic pathway. The subsequent degradation of pimeloyl-CoA to provide the carbon backbone for the biotin molecule proceeds via a modified β-oxidation pathway, with this compound as the initial product.

  • Anaerobic Degradation of Aromatic Compounds: In certain anaerobic bacteria, such as Thauera aromatica and Rhodopseudomonas palustris, various aromatic compounds are channeled into the central intermediate benzoyl-CoA.[1] The benzoyl-CoA pathway ultimately leads to the formation of pimeloyl-CoA, which is then further degraded through a β-oxidation-like sequence involving this compound to yield acetyl-CoA and other central metabolites.[2][3]

The metabolism of this compound follows the canonical steps of β-oxidation, involving hydration, dehydrogenation, and thiolytic cleavage.

Enzymatic Machinery

The transformation of pimeloyl-CoA through to central metabolites involves a cascade of enzymatic reactions. While specific kinetic data for all enzymes with pimeloyl-CoA derivatives as substrates are not extensively available, the enzyme classes and their general functions are well-established.

Pimeloyl-CoA Dehydrogenase (EC 1.3.1.62)

This enzyme catalyzes the initial and committing step in the degradation of pimeloyl-CoA, introducing a double bond between the α and β carbons to form this compound.[4][5][6][7] The reaction is analogous to the first step of fatty acid β-oxidation.

Reaction: Pimeloyl-CoA + NAD⁺ → this compound + NADH + H⁺

This compound Hydratase (Enoyl-CoA Hydratase, EC 4.2.1.17)

This enzyme hydrates the double bond of this compound to form 3-hydroxypimeloyl-CoA. Enoyl-CoA hydratases typically exhibit broad substrate specificity and are expected to act on dicarboxylyl-CoA substrates.[5][8][9][10][11]

Reaction: this compound + H₂O → 3-Hydroxypimeloyl-CoA

3-Hydroxypimeloyl-CoA Dehydrogenase (EC 1.1.1.259)

This dehydrogenase catalyzes the oxidation of the hydroxyl group of 3-hydroxypimeloyl-CoA to a keto group, yielding 3-ketopimeloyl-CoA.[12][13][14]

Reaction: 3-Hydroxypimeloyl-CoA + NAD⁺ → 3-Ketopimeloyl-CoA + NADH + H⁺

3-Ketopimeloyl-CoA Thiolase (β-Ketothiolase, EC 2.3.1.16)

The final step in this β-oxidation-like sequence is the thiolytic cleavage of 3-ketopimeloyl-CoA by another molecule of Coenzyme A. This reaction is catalyzed by a 3-ketoacyl-CoA thiolase and yields glutaryl-CoA and acetyl-CoA.[3][15][16][17][18]

Reaction: 3-Ketopimeloyl-CoA + CoA → Glutaryl-CoA + Acetyl-CoA

Quantitative Data

Quantitative kinetic data for the enzymes involved in the degradation of pimeloyl-CoA and its derivatives are limited. The available data primarily focuses on the initial activating enzyme, pimeloyl-CoA synthetase.

EnzymeOrganismSubstrateKmkcatSpecific ActivityReference
Pimeloyl-CoA SynthetasePseudomonas mendocina 35Pimelic Acid0.49 mM-77.3 U/mg[19]
CoA0.18 mM-[19]
ATP0.72 mM-[19]
Pimeloyl-CoA Synthetase (BioW)Bacillus subtilisPimelic Acid70.5 ± 6.8 µM0.48 ± 0.02 s⁻¹-[16]
ATP299.6 ± 37.6 µM0.44 ± 0.03 s⁻¹-[16]
CoASH229.3 ± 25.4 µM0.87 ± 0.05 s⁻¹-[16]
Pimeloyl-CoA Synthetase (BioW)Aquifex aeolicusATPKd = 13 ± 3 μM--[20]
CoAKd = 14 ± 2.5 μM--[20]

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound metabolic pathway are not extensively published. However, established methods for analogous enzymes in fatty acid β-oxidation can be adapted.

Protocol 1: Spectrophotometric Assay for Pimeloyl-CoA Dehydrogenase Activity

This protocol is adapted from general assays for acyl-CoA dehydrogenases using an artificial electron acceptor.[2][21][22]

Principle: The activity of pimeloyl-CoA dehydrogenase can be measured by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which exhibits a change in absorbance upon reduction.

Reagents:

  • 1 M Potassium Phosphate buffer, pH 7.6

  • 10 mM Pimeloyl-CoA

  • 10 mM Ferricenium hexafluorophosphate in acetonitrile

  • Purified or partially purified pimeloyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Potassium Phosphate buffer, pH 7.6

    • X µL of enzyme solution

    • Deionized water to a final volume of 980 µL

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to pre-warm.

  • Initiate the reaction by adding 10 µL of 10 mM pimeloyl-CoA and 10 µL of 10 mM ferricenium hexafluorophosphate.

  • Immediately monitor the decrease in absorbance at 300 nm (for ferricenium) in a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the electron acceptor.

Protocol 2: Coupled Spectrophotometric Assay for 3-Hydroxypimeloyl-CoA Dehydrogenase

This protocol is based on the general assay for 3-hydroxyacyl-CoA dehydrogenases.[7][23][24]

Principle: The activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • 1 M Tris-HCl buffer, pH 8.5

  • 100 mM NAD⁺

  • 10 mM 3-Hydroxypimeloyl-CoA (if available) or a suitable analog

  • Purified or partially purified 3-hydroxypimeloyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 µL of 1 M Tris-HCl buffer, pH 8.5

    • 30 µL of 100 mM NAD⁺

    • X µL of enzyme solution

    • Deionized water to a final volume of 990 µL

  • Incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM 3-hydroxypimeloyl-CoA.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: DTNB-Based Spectrophotometric Assay for 3-Ketopimeloyl-CoA Thiolase

This protocol is adapted from assays for 3-ketoacyl-CoA thiolases.[3][15][17][18]

Principle: The thiolytic cleavage of 3-ketopimeloyl-CoA releases a free Coenzyme A molecule. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Reagents:

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM MgCl₂

  • 10 mM 3-Ketopimeloyl-CoA (if available)

  • 10 mM Coenzyme A

  • 10 mM DTNB in buffer

  • Purified or partially purified 3-ketopimeloyl-CoA thiolase

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Tris-HCl buffer, pH 8.0

    • 10 µL of 100 mM MgCl₂

    • 100 µL of 10 mM DTNB

    • 10 µL of 10 mM Coenzyme A

    • X µL of enzyme solution

    • Deionized water to a final volume of 990 µL

  • Equilibrate the mixture at the desired temperature.

  • Initiate the reaction by adding 10 µL of 10 mM 3-ketopimeloyl-CoA.

  • Monitor the increase in absorbance at 412 nm.

  • Calculate the rate of CoA release using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The degradation of pimeloyl-CoA is a linear metabolic pathway. The logical relationship between the enzymes and metabolites can be visualized as a straightforward enzymatic cascade.

Pimeloyl_CoA_Degradation Pimeloyl_CoA Pimeloyl-CoA Didehydropimeloyl_CoA This compound Pimeloyl_CoA->Didehydropimeloyl_CoA Pimeloyl-CoA Dehydrogenase (EC 1.3.1.62) Hydroxypimeloyl_CoA 3-Hydroxypimeloyl-CoA Didehydropimeloyl_CoA->Hydroxypimeloyl_CoA Enoyl-CoA Hydratase (EC 4.2.1.17) Ketopimeloyl_CoA 3-Ketopimeloyl-CoA Hydroxypimeloyl_CoA->Ketopimeloyl_CoA 3-Hydroxypimeloyl-CoA Dehydrogenase (EC 1.1.1.259) Glutaryl_CoA Glutaryl-CoA Ketopimeloyl_CoA->Glutaryl_CoA 3-Ketopimeloyl-CoA Thiolase (EC 2.3.1.16) Acetyl_CoA Acetyl-CoA Ketopimeloyl_CoA->Acetyl_CoA

Pimeloyl-CoA β-Oxidation Pathway

Experimental Workflow

A typical workflow for characterizing an enzyme in the this compound pathway would involve gene cloning, protein expression and purification, followed by enzymatic assays.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_characterization Enzyme Characterization Gene_ID Identify Gene (e.g., pimF in R. palustris) PCR PCR Amplification Gene_ID->PCR Vector Cloning into Expression Vector PCR->Vector Transformation Transformation into E. coli Vector->Transformation Induction Induce Protein Expression (e.g., IPTG) Transformation->Induction Lysis Cell Lysis Induction->Lysis Purification Purification (e.g., Ni-NTA) Lysis->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Activity_Assay Enzyme Activity Assay SDS_PAGE->Activity_Assay Kinetics Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetics

Enzyme Characterization Workflow

Conclusion and Future Directions

This compound represents a key metabolic node with implications for both fundamental biochemistry and applied biotechnology. While the enzymes responsible for its metabolism are generally identified, a significant gap exists in the detailed quantitative understanding of their kinetics and regulation, particularly with dicarboxylic acid substrates. Future research should focus on the expression, purification, and detailed kinetic characterization of pimeloyl-CoA dehydrogenase, this compound hydratase, 3-hydroxypimeloyl-CoA dehydrogenase, and 3-ketopimeloyl-CoA thiolase from organisms known to utilize these pathways, such as Rhodopseudomonas palustris and Thauera aromatica. Such studies will not only deepen our understanding of these metabolic pathways but could also pave the way for the development of novel antimicrobial agents targeting biotin synthesis or for the bioengineering of microorganisms for the production of valuable dicarboxylic acids. The detailed experimental protocols and compiled data within this guide aim to serve as a valuable resource for researchers embarking on these exciting avenues of investigation.

References

An In-depth Technical Guide to the Structure of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Didehydropimeloyl-CoA is a pivotal intermediate in microbial metabolism, primarily recognized for its role in the biotin biosynthesis pathway and the anaerobic degradation of aromatic compounds. This technical guide provides a comprehensive overview of the structure, properties, and enzymatic synthesis of this compound, tailored for professionals in research and drug development. Understanding the intricacies of this molecule and its metabolic context is crucial for harnessing its potential in various biotechnological and therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of pimelic acid, a seven-carbon dicarboxylic acid, which is activated by the attachment of coenzyme A (CoA) via a thioester bond. The "2,3-didehydro" designation indicates the presence of a double bond between the second and third carbon atoms of the pimeloyl chain.

PropertyValue (for 2,3-Didehydroadipoyl-CoA)Reference
Molecular Formula C27H42N7O19P3S[1]
Molecular Weight 893.6 g/mol [1]
Monoisotopic Mass 893.14690430 Da[1]

Note: These values are for the adipoyl (C6) analogue and should be considered an approximation for the pimeloyl (C7) derivative.

Biosynthesis of this compound

The formation of this compound is a key step in the metabolic pathways of certain anaerobic bacteria. It is synthesized from pimeloyl-CoA through an oxidation reaction catalyzed by the enzyme pimeloyl-CoA dehydrogenase.

The Biosynthetic Pathway

The synthesis of pimeloyl-CoA itself is an interesting deviation from standard fatty acid synthesis. In organisms like Escherichia coli, it is produced through a modified fatty acid synthesis pathway. The process is initiated by the enzymes encoded by the bioC and bioH genes.

Once pimeloyl-CoA is formed, it serves as the substrate for pimeloyl-CoA dehydrogenase. This enzyme introduces a double bond between the α (C2) and β (C3) carbons of the pimeloyl chain, yielding this compound. This reaction is a critical step in the anaerobic degradation of benzoate and is also a part of the biotin biosynthesis pathway in some microorganisms.

Biosynthesis_of_2_3_Didehydropimeloyl_CoA Pimelate Pimelate BioW Pimeloyl-CoA Synthetase (BioW) Pimelate->BioW ATP, CoA Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_CoA_DH Pimeloyl-CoA Dehydrogenase Pimeloyl_CoA->Pimeloyl_CoA_DH DDH_Pimeloyl_CoA This compound BioW->Pimeloyl_CoA AMP, PPi Pimeloyl_CoA_DH->DDH_Pimeloyl_CoA

Biosynthesis of this compound from Pimelate.

Enzymes Involved in the Synthesis

Pimeloyl-CoA Synthetase (BioW)

Pimeloyl-CoA synthetase, encoded by the bioW gene in many bacteria, catalyzes the activation of pimelate to pimeloyl-CoA. This reaction requires ATP and coenzyme A. The kinetic parameters for pimeloyl-CoA synthetase from Pseudomonas mendocina 35 have been determined.

SubstrateKm (mM)Reference
Pimelic acid0.49[2]
Coenzyme A0.18[2]
ATP0.72[2]

The purified enzyme from P. mendocina 35 has a pH optimum of approximately 8.0 and a specific activity of 77.3 units/mg of protein. It is a tetramer with a subunit molecular weight of approximately 80,000 Da[2].

Pimeloyl-CoA Dehydrogenase

Pimeloyl-CoA dehydrogenase is an oxidoreductase that catalyzes the formation of a double bond in the pimeloyl-CoA molecule. This enzyme is involved in the anaerobic degradation of benzoate in bacteria[3]. While the enzyme has been identified as a key player in this pathway, detailed kinetic parameters and purification protocols are not extensively documented in publicly available literature. However, general assays for acyl-CoA dehydrogenases can be adapted to study its activity.

Experimental Protocols

General Enzymatic Assay for Acyl-CoA Dehydrogenases

A common method to assay acyl-CoA dehydrogenase activity is a spectrophotometric assay that follows the reduction of an artificial electron acceptor. A specific assay for medium-chain acyl-CoA dehydrogenase, which can be adapted for pimeloyl-CoA dehydrogenase, measures the formation of a product with a double bond.

Principle: The formation of the 2,3-double bond in the acyl-CoA product results in an increase in absorbance at a specific wavelength. For example, the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA can be monitored at 308 nm[4]. A similar approach could be developed for this compound.

Reaction Mixture:

  • Phosphate buffer (pH 7.5-8.0)

  • Pimeloyl-CoA (substrate)

  • Phenazine methosulfate (electron acceptor)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare the reaction mixture without the enzyme in a quartz cuvette.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at the predetermined wavelength (which would need to be empirically determined for this compound) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Acyl_CoA_Dehydrogenase_Assay cluster_workflow Spectrophotometric Assay Workflow Start Prepare Reaction Mixture (Buffer, Substrate, Electron Acceptor) Add_Enzyme Add Enzyme to Initiate Reaction Start->Add_Enzyme Measure_Absorbance Monitor Absorbance Change Over Time Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

General workflow for an acyl-CoA dehydrogenase assay.
Synthesis and Purification of Acyl-CoA Thioesters

Chemical synthesis of acyl-CoA thioesters can be achieved through various methods. One common approach involves the activation of the carboxylic acid followed by reaction with coenzyme A.

General Protocol for Acyl-CoA Synthesis:

  • Activation of the Carboxylic Acid: The carboxylic acid (in this case, 2,3-didehydropimelic acid, which would first need to be synthesized) is converted to a more reactive derivative, such as an acyl-imidazole or an N-hydroxysuccinimide ester[5][6].

  • Reaction with Coenzyme A: The activated acyl group is then reacted with the free thiol group of coenzyme A in an appropriate buffer to form the thioester bond.

  • Purification: The resulting acyl-CoA can be purified using techniques such as high-performance liquid chromatography (HPLC) on a reverse-phase column[6].

Spectroscopic Analysis

Characterization of this compound would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, particularly the presence and stereochemistry of the double bond in the pimeloyl chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns useful for structural elucidation[3][7].

Significance in Drug Development

The biotin biosynthesis pathway is essential for many microorganisms, but absent in humans, making the enzymes in this pathway attractive targets for the development of novel antimicrobial agents. Pimeloyl-CoA synthetase (BioW) and pimeloyl-CoA dehydrogenase are potential targets for inhibitors that could disrupt biotin synthesis and thereby inhibit microbial growth. A detailed understanding of the structure of their substrates and products, such as this compound, is fundamental for the rational design of such inhibitors.

Conclusion

This compound is a key metabolite with a well-defined role in microbial metabolic pathways. While specific quantitative data for this molecule remains somewhat elusive in the broader scientific literature, its structural features and biosynthetic route are understood within the context of biotin synthesis and anaerobic aromatic degradation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this molecule and its associated enzymes, paving the way for new discoveries and applications.

References

The Biosynthesis of Pimeloyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways leading to pimeloyl-CoA, a crucial precursor for the synthesis of biotin (Vitamin B7). While multiple routes exist for its production, this document will explore the known pathways, with a special focus on a pathway involving an enoyl-CoA intermediate, here contextualized as 2,3-Didehydropimeloyl-CoA, within a modified fatty acid synthesis framework. This guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support research and development in this area.

Introduction to Pimeloyl-CoA Biosynthesis

Pimeloyl-CoA is a seven-carbon dicarboxylic acid thioester that serves as the entry point for the "late steps" of biotin synthesis, where the characteristic bicyclic ring structure of biotin is assembled. The origin of this pimeloyl moiety has been a subject of extensive research, revealing divergent strategies across different bacterial species. The three primary pathways for the synthesis of the pimeloyl moiety are:

  • The BioC-BioH Pathway in Escherichia coli : This pathway hijacks the fatty acid synthesis (FAS II) machinery. It begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC. This modification allows the fatty acid synthase system to recognize this atypical substrate. The malonyl-thioester methyl ester then enters the FAS II pathway for two rounds of elongation. The resulting pimeloyl-acyl carrier protein (ACP) methyl ester is then demethylated by the esterase BioH to yield pimeloyl-ACP.[1][2]

  • The BioI-BioW Pathway in Bacillus subtilis : This pathway involves the cytochrome P450 enzyme BioI, which catalyzes the oxidative cleavage of long-chain fatty acyl-ACPs to produce pimeloyl-ACP.[3] Alternatively, free pimelic acid can be activated to pimeloyl-CoA by the pimeloyl-CoA synthetase BioW, an ATP-dependent ligase.[4][5][6]

  • The BioZ Pathway in α-proteobacteria : This more recently elucidated pathway also utilizes components of the FAS II system but in a distinct manner. The key enzyme, BioZ, a β-ketoacyl-ACP synthase III homolog, catalyzes the Claisen condensation of glutaryl-CoA with malonyl-ACP to form 3-ketopimeloyl-ACP.[1][3][7] This intermediate then enters the canonical FAS II cycle of reduction, dehydration, and a final reduction to produce pimeloyl-ACP.[3]

The dehydration step in the BioZ pathway generates an enoyl-ACP intermediate, which can be considered a form of 2,3-didehydropimeloyl-ACP. The subsequent reduction of this intermediate to pimeloyl-ACP is the focus of the following sections.

The BioZ Pathway: Pimeloyl-CoA Synthesis via a Dehydro Intermediate

The BioZ pathway represents a distinct strategy for pimeloyl moiety synthesis, initiating with different precursors compared to the E. coli and B. subtilis systems.

Pathway Overview

The synthesis of pimeloyl-ACP via the BioZ pathway can be summarized in the following steps:

  • Condensation : BioZ catalyzes the condensation of glutaryl-CoA and malonyl-ACP to produce 3-ketopimeloyl-ACP.[3]

  • First Reduction : A β-ketoacyl-ACP reductase (FabG) reduces 3-ketopimeloyl-ACP to 3-hydroxypimeloyl-ACP.

  • Dehydration : A 3-hydroxyacyl-ACP dehydratase (FabZ) removes a molecule of water from 3-hydroxypimeloyl-ACP to form trans-2,3-didehydropimeloyl-ACP (an enoyl-ACP).

  • Second Reduction : An enoyl-ACP reductase (FabI) reduces trans-2,3-didehydropimeloyl-ACP to pimeloyl-ACP.

This pimeloyl-ACP can then be utilized by subsequent enzymes in the biotin synthesis pathway. It is important to note that while the intermediates are primarily ACP-bound, a trans-thioesterification to Coenzyme A can occur to yield pimeloyl-CoA.

Key Enzyme: Enoyl-ACP Reductase

The final reductive step in the BioZ pathway is catalyzed by an enoyl-ACP reductase. This class of enzymes is responsible for the saturation of the carbon-carbon double bond in the trans-2-enoyl-ACP intermediates of fatty acid synthesis. In the context of this pathway, the specific substrate is trans-2,3-didehydropimeloyl-ACP. These enzymes typically utilize NADH or NADPH as a reductant.[8]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in pimeloyl-CoA biosynthesis and related pathways.

Table 1: Kinetic Parameters of Pimeloyl-CoA Synthetase (BioW) from Aquifex aeolicus

SubstrateParameterValue
ATPKd13 ± 3 µM
CoAKd14 ± 2.5 µM

Data obtained from isothermal titration calorimetry experiments.[9]

Table 2: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase from Euglena gracilis

SubstrateCoenzymeParameterValue
Crotonyl-CoANADHKm68 µM
trans-2-Hexenoyl-CoANADHKm91 µM
NADHKm109 µM
NADPHKm119 µM

Note: This data is for a related enoyl-CoA reductase and can serve as a reference for the expected kinetic parameters of the enzyme acting on this compound.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pimeloyl-CoA biosynthesis via the BioZ pathway.

In Vitro Pimeloyl-ACP Synthesis Assay

This assay is designed to reconstitute the synthesis of pimeloyl-ACP from its precursors using purified enzymes of the FAS II system and BioZ.

Principle: The synthesis of pimeloyl-ACP is monitored by the incorporation of radiolabeled malonyl-ACP or by mass spectrometry analysis of the reaction products. Alternatively, the products can be separated and visualized using conformation-sensitive urea polyacrylamide gel electrophoresis (PAGE).[9]

Materials:

  • Purified BioZ enzyme

  • Purified FAS II enzymes (FabG, FabZ, FabI)

  • Acyl Carrier Protein (ACP)

  • Glutaryl-CoA

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Urea-PAGE reagents

  • Coomassie Brilliant Blue stain

Procedure:

  • Set up the reaction mixture in the reaction buffer containing ACP, glutaryl-CoA, malonyl-CoA, and NADPH.

  • Initiate the reaction by adding a mixture of purified BioZ, FabG, FabZ, and FabI enzymes.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • For Urea-PAGE analysis, mix the reaction products with a sample loading buffer containing urea.

  • Separate the acyl-ACP species on a 17.5% polyacrylamide gel containing 0.5 M urea.[9]

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The pimeloyl-ACP product will migrate differently from the initial ACP and other intermediates.

Enoyl-ACP Reductase Activity Assay

This spectrophotometric assay measures the activity of the enoyl-ACP reductase by monitoring the oxidation of NADPH.

Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the rate of reduction of the enoyl-ACP substrate.

Materials:

  • Purified enoyl-ACP reductase (e.g., FabI)

  • trans-2,3-didehydropimeloyl-ACP (substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the trans-2,3-didehydropimeloyl-ACP substrate through an in vitro enzymatic reaction using purified FabG and FabZ with 3-ketopimeloyl-ACP as the starting material, followed by purification.

  • Set up the reaction in a cuvette containing the reaction buffer, a known concentration of trans-2,3-didehydropimeloyl-ACP, and NADPH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small amount of the purified enoyl-ACP reductase.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Visualizations

Biosynthetic Pathway of Pimeloyl-ACP via BioZ

Pimeloyl_ACP_Biosynthesis cluster_0 Glutaryl_CoA Glutaryl-CoA BioZ BioZ Glutaryl_CoA->BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->BioZ Ketopimeloyl_ACP 3-Ketopimeloyl-ACP FabG FabG (Reductase) Ketopimeloyl_ACP->FabG Hydroxypimeloyl_ACP 3-Hydroxypimeloyl-ACP FabZ FabZ (Dehydratase) Hydroxypimeloyl_ACP->FabZ Dehydropimeloyl_ACP trans-2,3-Didehydropimeloyl-ACP FabI FabI (Enoyl-ACP Reductase) Dehydropimeloyl_ACP->FabI Pimeloyl_ACP Pimeloyl-ACP Biotin Biotin Synthesis Pimeloyl_ACP->Biotin BioZ->Ketopimeloyl_ACP Condensation FabG->Hydroxypimeloyl_ACP Reduction FabZ->Dehydropimeloyl_ACP Dehydration FabI->Pimeloyl_ACP Reduction

Caption: Biosynthesis of pimeloyl-ACP via the BioZ pathway.

Experimental Workflow for Enoyl-ACP Reductase Assay

Enzyme_Assay_Workflow Start Start Prepare_Substrate Prepare Substrate (trans-2,3-Didehydropimeloyl-ACP) Start->Prepare_Substrate Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Substrate, NADPH) Prepare_Substrate->Prepare_Reaction_Mix Equilibrate Equilibrate at Assay Temperature Prepare_Reaction_Mix->Equilibrate Add_Enzyme Initiate with Enoyl-ACP Reductase Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric assay of enoyl-ACP reductase.

Conclusion

The biosynthesis of pimeloyl-CoA is a critical process for biotin production in many organisms and presents a potential target for the development of novel antimicrobial agents. The elucidation of the BioZ pathway in α-proteobacteria has expanded our understanding of the diverse strategies employed in nature for the synthesis of this key metabolite. The involvement of an enoyl-ACP intermediate, trans-2,3-didehydropimeloyl-ACP, and its subsequent reduction, highlights the close evolutionary and functional relationship between biotin and fatty acid biosynthesis. The data and protocols presented in this guide offer a foundation for further investigation into the enzymology and regulation of this pathway, which may ultimately inform the development of new therapeutics and biotechnological applications.

References

An In-depth Technical Guide on the Regulation of 2,3-Didehydropimeloyl-CoA Production in the Context of Biotin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the production of the pimeloyl moiety, a crucial precursor in the biosynthesis of biotin (Vitamin B7). While the specific intermediate "2,3-didehydropimeloyl-CoA" is not a stable, accumulating species in the primary Escherichia coli pathway, its formation is a transient but essential step within the fatty acid biosynthesis (FAS) machinery hijacked for biotin synthesis. This guide will dissect the enzymatic and genetic regulation of the pathway leading to the formation and subsequent conversion of this unsaturated intermediate, providing a foundation for research and development targeting this essential metabolic route.

The Core Pathway: Hijacking Fatty Acid Synthesis

In Escherichia coli, the synthesis of the seven-carbon dicarboxylate pimelate does not occur as a free molecule but is intricately linked to the type II fatty acid synthase (FAS) system. The pathway is initiated by dedicated biotin synthesis enzymes that modify a standard FAS substrate, effectively tricking the FAS machinery into producing a dicarboxylic acid instead of a monocarboxylic fatty acid. The formation of a 2,3-didehydro intermediate is an integral part of each elongation cycle within the FAS pathway.

The key enzymes and regulatory proteins involved are:

  • BioC: An O-methyltransferase that initiates the pathway by methylating the free carboxyl group of malonyl-ACP (or malonyl-CoA), creating malonyl-ACP methyl ester. This "disguises" the substrate, allowing it to enter the FAS pathway.

  • Fatty Acid Synthase (FAS) II System: A suite of enzymes (FabA/Z, FabG, FabI, FabB/F, and FabH) that catalyze the iterative elongation of the acyl chain. The 2,3-didehydro intermediate is specifically formed by the β-hydroxyacyl-ACP dehydratase (FabA or FabZ).

  • BioH: A pimeloyl-ACP methyl ester esterase that terminates the elongation process after two cycles by cleaving the methyl ester group from pimeloyl-ACP methyl ester, yielding pimeloyl-ACP.

  • BirA: A bifunctional protein that acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.

Regulation of the Pathway

The production of the pimeloyl moiety is tightly regulated at both the enzymatic and genetic levels to ensure an adequate supply of biotin without wasteful overproduction.

Genetic Regulation: The bio Operon and the BirA Repressor

The genes encoding the enzymes for biotin biosynthesis in E. coli (bioA, bioB, bioF, bioC, and bioD) are clustered in the bio operon. This operon is divergently transcribed from a central regulatory region containing the operator sequence, bioO.[1] The expression of the bio operon is negatively regulated by the BirA protein.[2]

BirA's regulatory function is allosterically controlled by the concentration of biotinoyl-5'-AMP, an intermediate in the biotinylation reaction that BirA itself catalyzes.[2]

  • Low Biotin Levels: When intracellular biotin levels are low, any synthesized biotinoyl-5'-AMP is rapidly consumed to biotinylate the apo-acetyl-CoA carboxylase (AccB), the sole biotin-dependent enzyme in E. coli. In this state, BirA exists as a monomer and has low affinity for the bioO, allowing for the transcription of the bio genes and subsequent biotin synthesis.[2]

  • High Biotin Levels: When biotin is abundant, AccB is fully biotinylated, leading to the accumulation of the BirA-biotinoyl-5'-AMP complex. This complex dimerizes and binds with high affinity to the bioO sequence, physically blocking RNA polymerase and repressing transcription of the bio operon.[2][3]

cluster_0 Low Biotin Concentration cluster_1 High Biotin Concentration bioO_unbound bio Operator (Unbound) bio_genes bioA, bioB, bioF, bioC, bioD bioO_unbound->bio_genes Transcription Biotin_synthesis_enzymes Biotin Synthesis Enzymes bio_genes->Biotin_synthesis_enzymes Translation Biotin Biotin Biotin_synthesis_enzymes->Biotin Synthesis BirA_monomer BirA_monomer BirA_monomer->bioO_unbound Low Affinity bioO_bound bio Operator (Bound) bio_genes_repressed bioA, bioB, bioF, bioC, bioD bioO_bound->bio_genes_repressed Repression BirA_dimer BirA_dimer BirA_dimer->bioO_bound High Affinity Biotin->BirA_dimer + ATP

Figure 1: Transcriptional regulation of the bio operon by BirA.
Enzymatic Regulation and Pathway Flux

The flow of metabolites through the pimeloyl moiety synthesis pathway is controlled by the catalytic activities of the key enzymes and the availability of their substrates.

Malonyl-ACP-ME Malonyl-ACP Methyl Ester FabH FabH Malonyl-ACP-ME->FabH 3-Ketoglutaryl-ACP-ME 3-Ketoglutaryl-ACP Methyl Ester FabG FabG 3-Ketoglutaryl-ACP-ME->FabG 3-Hydroxyglutaryl-ACP-ME 3-Hydroxyglutaryl-ACP Methyl Ester FabZ FabZ 3-Hydroxyglutaryl-ACP-ME->FabZ Glutaconyl-ACP-ME 2,3-Didehydroglutaryl-ACP Methyl Ester FabI FabI Glutaconyl-ACP-ME->FabI Glutaryl-ACP-ME Glutaryl-ACP Methyl Ester FabB_F FabB/F Glutaryl-ACP-ME->FabB_F 3-Ketopimeloyl-ACP-ME 3-Ketopimeloyl-ACP Methyl Ester 3-Ketopimeloyl-ACP-ME->FabG 3-Hydroxypimeloyl-ACP-ME 3-Hydroxypimeloyl-ACP Methyl Ester 3-Hydroxypimeloyl-ACP-ME->FabZ Pimeloyl-ACP-ME_unsat 2,3-Didehydropimeloyl-ACP Methyl Ester Pimeloyl-ACP-ME_unsat->FabI Pimeloyl-ACP-ME Pimeloyl-ACP Methyl Ester BioH BioH Pimeloyl-ACP-ME->BioH Pimeloyl-ACP Pimeloyl-ACP To_Biotin_Ring To Biotin Ring Assembly (BioF) Pimeloyl-ACP->To_Biotin_Ring FabH->3-Ketoglutaryl-ACP-ME FabH->3-Ketoglutaryl-ACP-ME Malonyl-ACP -> CO2 + ACP FabG->3-Hydroxyglutaryl-ACP-ME FabG->3-Hydroxyglutaryl-ACP-ME NADPH -> NADP+ FabG->3-Hydroxypimeloyl-ACP-ME FabZ->Glutaconyl-ACP-ME FabZ->Glutaconyl-ACP-ME - H2O FabZ->Pimeloyl-ACP-ME_unsat FabI->Glutaryl-ACP-ME FabI->Glutaryl-ACP-ME NADH -> NAD+ FabI->Pimeloyl-ACP-ME FabB_F->3-Ketopimeloyl-ACP-ME FabB_F->3-Ketopimeloyl-ACP-ME Malonyl-ACP -> CO2 + ACP BioH->Pimeloyl-ACP BioH->Pimeloyl-ACP + H2O -> CH3OH BioC BioC BioC->Malonyl-ACP-ME BioC->Malonyl-ACP-ME SAM -> SAH

Figure 2: Enzymatic pathway for pimeloyl-ACP synthesis in E. coli.

Quantitative Data

The following tables summarize available quantitative data for the key regulatory components.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
BioC Malonyl-ACP10.7 ± 1.20.003 ± 0.00012.8 x 102[4]
S-Adenosylmethionine (SAM)1.8 ± 0.20.003 ± 0.00011.7 x 103[4]
BioH p-Nitrophenyl acetate290N/AN/A[2]
p-Nitrophenyl butyrate330N/AN/A[2]
FabH Acetyl-CoA~2.5N/AN/A[5]
Malonyl-ACP~5N/AN/A[5]
FabI Crotonyl-ACP~10~2502.5 x 107[6]
NADH~20N/AN/A[6]

Table 2: Binding Affinity of BirA Repressor

ProteinDNA SequenceKdConditionsReference(s)
BirA-biotinoyl-5'-AMPbioONot explicitly quantified, but high affinityIn vitro[2][7]
Apo-BirAbioOLow affinityIn vitro[7]
BirA-biotinbioOIntermediate affinityIn vitro[7]

Note: While a precise Kd for the active BirA-biotinoyl-5'-AMP complex is not consistently reported, studies indicate a significant increase in affinity upon binding the corepressor, leading to effective repression.[7]

Table 3: Intracellular Abundance of Key Proteins in E. coli

ProteinCopies per cell (approximate)Reference(s)
BirA ~100 (repressed) to ~500 (derepressed)[8]
BioA ~260 (wild-type)[1]
BioB, C, D, F Low abundance[9]
BioH Low abundance[9]
FAS Enzymes (FabA, B, D, F, G, H, I, Z) 1,000 - 10,000[9]
ACP (AcpP) ~60,000[9]

Note: Protein abundance can vary significantly with growth conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pimeloyl moiety biosynthesis and its regulation.

Protocol 1: In Vitro BioC Methyltransferase Assay

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to malonyl-ACP.

Materials:

  • Purified BioC enzyme

  • Malonyl-ACP

  • [methyl-3H]SAM

  • 100 mM Sodium phosphate buffer (pH 7.0)

  • 20 mM MgCl2

  • 100 mM NaCl

  • 20% Glycerol

  • Scintillation vials and cocktail

Procedure:

  • Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 20 mM MgCl2, 100 mM NaCl, 20% glycerol, malonyl-ACP, and [methyl-3H]SAM in a microcentrifuge tube. For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.[4]

  • Pre-incubate the reaction mixture at 37°C for 1 minute.

  • Initiate the reaction by adding a known concentration of purified BioC enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10% to precipitate the protein and acylated ACP.

  • Centrifuge the mixture to pellet the precipitated material.

  • Wash the pellet to remove unincorporated [methyl-3H]SAM.

  • Resuspend the pellet and transfer it to a scintillation vial with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the rate of methyl transfer based on the specific activity of the [methyl-3H]SAM.

Protocol 2: In Vitro BioH Esterase Assay

This assay monitors the cleavage of the methyl ester from pimeloyl-ACP methyl ester using conformationally-sensitive urea-PAGE.

Materials:

  • Purified BioH enzyme

  • Pimeloyl-ACP methyl ester (substrate)

  • 50 mM Tris-HCl (pH 7.0)

  • 5% Glycerol

  • Urea-PAGE gel (e.g., 17.5% acrylamide, 0.5 M urea)

  • Coomassie Brilliant Blue stain

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and a fixed concentration of pimeloyl-ACP methyl ester.[4]

  • Pre-incubate the mixture at 37°C for 1 minute.

  • Initiate the reaction by adding varying concentrations of purified BioH enzyme.

  • Incubate at 37°C for a defined time (e.g., 2 minutes).[4]

  • Stop the reaction by adding a loading buffer containing urea and SDS.

  • Separate the substrate (pimeloyl-ACP methyl ester) and product (pimeloyl-ACP) using urea-PAGE. The product, pimeloyl-ACP, will migrate slower than the substrate.[4]

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Quantify the band intensities to determine the extent of substrate conversion.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for BirA-bioO Binding

This assay detects the binding of the BirA repressor to its DNA operator sequence, bioO.

Materials:

  • Purified BirA protein

  • A DNA probe containing the bioO sequence, labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye).

  • Biotin and ATP (to form biotinoyl-5'-AMP in situ)

  • Binding buffer (e.g., Tris-HCl, KCl, MgCl2, glycerol)

  • Non-specific competitor DNA (e.g., poly(dI-dC))

  • Native polyacrylamide gel

Procedure:

  • Label the bioO DNA probe.

  • Prepare binding reactions in microcentrifuge tubes. Each reaction should contain the labeled probe, binding buffer, and non-specific competitor DNA.

  • To test for corepressor-dependent binding, add biotin and ATP to the reaction mixture along with BirA.

  • Add varying concentrations of purified BirA protein to the reaction tubes. Include a control with no BirA.

  • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

  • Detect the labeled DNA. A "shift" in the migration of the probe (a band that moves slower than the free probe) indicates the formation of a BirA-DNA complex.

start Prepare labeled bioO probe and binding reactions add_birA Add varying concentrations of BirA (+/- biotin, ATP) start->add_birA incubate Incubate at RT (20-30 min) add_birA->incubate run_gel Run on native polyacrylamide gel incubate->run_gel detect Detect labeled probe (e.g., autoradiography) run_gel->detect result Analyze for shifted bands (BirA-DNA complex) detect->result

Figure 3: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The regulation of the synthesis of the pimeloyl moiety, a critical step in biotin production, is a highly integrated process in E. coli. It involves the elegant hijacking of the fatty acid synthesis pathway, initiated and terminated by specific biotin synthesis enzymes, and is under the tight transcriptional control of the bifunctional repressor, BirA. The formation of a 2,3-didehydro intermediate is a transient but essential part of the chain elongation process. A thorough understanding of these regulatory networks, supported by the quantitative data and experimental protocols provided in this guide, is crucial for researchers aiming to develop novel antimicrobial agents targeting this essential pathway or for scientists seeking to engineer microbial strains for enhanced biotin production. Further research to elucidate the precise kinetic parameters of all enzymes with their physiological substrates will provide an even more complete picture of this fascinating metabolic pathway.

References

The Enigmatic Metabolism of 2,3-Didehydropimeloyl-CoA: A Technical Guide to Putative Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a dedicated metabolic pathway for 2,3-didehydropimeloyl-CoA has not been described in the scientific literature. Consequently, the enzymes directly involved in its metabolism remain uncharacterized. This technical guide presents a hypothetical framework based on the known enzymatic reactions for structurally similar molecules, namely α,β-unsaturated acyl-CoA esters. The information provided is intended to serve as a foundational resource for researchers investigating this potential metabolic intermediate.

Introduction

Pimeloyl-CoA is a known intermediate in the biosynthesis of biotin in many bacteria. The structure of this compound, a seven-carbon dicarboxylic acyl-CoA with a double bond between the α and β carbons, suggests it is an enoyl-CoA derivative. Based on established metabolic principles, the double bond of this compound would likely be a target for either hydration or reduction. This guide explores the two most plausible enzymatic reactions involved in the hypothetical metabolism of this compound: hydration by an enoyl-CoA hydratase and reduction by an enoyl-CoA reductase.

Hypothetical Metabolic Pathways for this compound

The two primary enzymatic transformations anticipated for this compound are detailed below.

Hydration to 3-Hydroxypimeloyl-CoA by Enoyl-CoA Hydratase

Enoyl-CoA hydratases (E.C. 4.2.1.17), also known as crotonases, catalyze the stereospecific addition of water across the double bond of a trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA. This reaction is a key step in the β-oxidation of fatty acids. It is conceivable that an enoyl-CoA hydratase with specificity for dicarboxylic acyl-CoAs could hydrate this compound to 3-hydroxypimeloyl-CoA.

Hydration_Pathway cluster_main Hypothetical Hydration of this compound 2_3_DHP_CoA This compound 3_HP_CoA 3-Hydroxypimeloyl-CoA

Reduction to Pimeloyl-CoA by Enoyl-CoA Reductase

Enoyl-CoA reductases (e.g., E.C. 1.3.1.34) catalyze the reduction of the α,β-double bond of enoyl-CoA substrates to the corresponding saturated acyl-CoA, typically using NADPH as the electron donor. Such an enzyme could potentially reduce this compound to pimeloyl-CoA, thereby linking it to the biotin biosynthesis pathway.

Reduction_Pathway cluster_main Hypothetical Reduction of this compound 2_3_DHP_CoA This compound Pimeloyl_CoA Pimeloyl-CoA

Quantitative Data for Related Enzymes

As there is no direct experimental data for enzymes acting on this compound, the following tables summarize kinetic parameters for representative enoyl-CoA hydratases and reductases with other substrates to provide a reference for potential enzymatic activity.

Table 1: Kinetic Parameters of Selected Enoyl-CoA Hydratases

Enzyme SourceSubstrateK_m_ (µM)V_max_ (U/mg)Reference
Rat LiverCrotonyl-CoA287500[1]
Escherichia coliCrotonyl-CoA3012000[1]
Bovine Liver2-Hexenoyl-CoA15-[1]

Table 2: Kinetic Parameters of Selected Enoyl-CoA Reductases

Enzyme SourceSubstrateK_m_ (µM)CofactorReference
Euglena gracilisCrotonyl-CoA68NADH/NADPH[2]
Euglena gracilis2-Hexenoyl-CoA91NADH[2]
Rat Liver2,4-Decadienoyl-CoA5NADPH[3]

Detailed Experimental Protocols

The following are generalized protocols for assaying the potential enzymatic activities on this compound. These would need to be optimized for the specific enzyme and substrate.

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond of the enoyl-CoA substrate.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • This compound (substrate)

  • Purified or partially purified enzyme preparation

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and this compound in a cuvette. The final substrate concentration should be varied to determine K_m_.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for the enoyl-CoA thioester.

Hydratase_Assay_Workflow cluster_workflow Enoyl-CoA Hydratase Assay Workflow Prepare_Mixture Prepare reaction mixture (Buffer + Substrate) Equilibrate Equilibrate to temperature Add_Enzyme Add enzyme to initiate Monitor_Absorbance Monitor A₂₆₃ decrease Calculate_Rate Calculate initial rate

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • This compound (substrate)

  • NADPH

  • Purified or partially purified enzyme preparation

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and this compound in a cuvette.

  • Equilibrate the reaction mixture to the desired temperature.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

Reductase_Assay_Workflow cluster_workflow Enoyl-CoA Reductase Assay Workflow Prepare_Mixture Prepare reaction mixture (Buffer + Substrate + NADPH) Equilibrate Equilibrate to temperature Add_Enzyme Add enzyme to initiate Monitor_Absorbance Monitor A₃₄₀ decrease Calculate_Rate Calculate initial rate

Conclusion

While the metabolism of this compound remains an unexplored area of biochemistry, the principles of enzyme function allow for the formulation of plausible hypotheses regarding its metabolic fate. The most likely enzymes to act on this substrate are enoyl-CoA hydratases and enoyl-CoA reductases. The experimental frameworks provided in this guide offer a starting point for researchers to investigate these possibilities and potentially uncover a novel metabolic pathway. Further research, including the synthesis of this compound and screening of candidate enzymes, will be necessary to elucidate the core components of its metabolism.

References

An In-depth Technical Guide on the Theoretical Role of Unsaturated Pimeloyl Intermediates in Biotin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the biosynthesis of the biotin precursor, pimelic acid, through a modified fatty acid synthesis pathway. It explores the theoretical role of unsaturated intermediates, such as 2,3-didehydropimeloyl-ACP, within this biological process.

Introduction: The Intersection of Fatty Acid and Biotin Synthesis

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in crucial metabolic pathways, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2] While the later stages of biotin ring assembly are well-conserved, the initial synthesis of its pimelate moiety, a seven-carbon dicarboxylic acid that forms the backbone of the valeric acid side chain, exhibits remarkable diversity across different organisms.[3][4] In many bacteria, including Escherichia coli, the synthesis of the pimeloyl group is not a standalone pathway but rather an elegant hijacking of the canonical fatty acid synthesis (FAS) machinery.[5][6] This co-opting of a fundamental metabolic process for a specialized biosynthetic purpose presents a fascinating case of metabolic evolution and offers unique targets for antimicrobial drug development.

This document provides a detailed technical overview of the modified fatty acid synthesis pathway leading to the biotin precursor, pimeloyl-acyl carrier protein (pimeloyl-ACP). It delves into the key enzymatic steps, the unique priming mechanism, and the theoretical consideration of transient unsaturated intermediates, such as 2,3-didehydropimeloyl-ACP, which are critical for the elongation process.

The Modified Fatty Acid Synthesis Pathway for Pimeloyl-ACP Formation

In contrast to canonical fatty acid synthesis which utilizes acetyl-CoA as a primer to produce long-chain fatty acids, the biosynthesis of the pimeloyl moiety begins with a unique, modified primer: malonyl-ACP methyl ester.[3][5] This altered starting molecule is the key that unlocks the fatty acid synthesis machinery for a different purpose. The overall process involves two cycles of elongation, ultimately yielding pimeloyl-ACP methyl ester, which is then hydrolyzed to pimeloyl-ACP.[6][7]

The key enzymes dedicated to diverting a standard fatty acid synthesis intermediate into the biotin pathway are BioC and BioH.[5][8]

  • BioC: This enzyme is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[6] It catalyzes the methylation of the free carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester.[3] This esterification neutralizes the negative charge of the carboxyl group, allowing the modified molecule to enter the hydrophobic active sites of the fatty acid synthesis enzymes.[6][7]

  • Fatty Acid Synthase (FAS) II System: The malonyl-ACP methyl ester then serves as the primer for two successive rounds of chain elongation by the enzymes of the FAS II system.[9] Each round adds a two-carbon unit derived from malonyl-ACP.

  • BioH: After two elongation cycles, the resulting pimeloyl-ACP methyl ester is acted upon by BioH, a carboxylesterase.[3][6] BioH hydrolyzes the methyl ester, yielding pimeloyl-ACP and methanol.[5] This step is crucial as it prevents further elongation of the pimeloyl chain and exposes the carboxyl group necessary for the subsequent steps of biotin ring assembly.[7]

Logical Flow of Pimeloyl-ACP Synthesis

Pimeloyl_ACP_Synthesis Malonyl_ACP Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP->BioC SAM S-Adenosyl-L-methionine SAM->BioC SAH S-Adenosyl-homocysteine BioC->SAH Malonyl_ACP_ME Malonyl-ACP methyl ester BioC->Malonyl_ACP_ME FAS_I Fatty Acid Synthase (Elongation Cycle 1) Malonyl_ACP_ME->FAS_I Glutaryl_ACP_ME Glutaryl-ACP methyl ester FAS_I->Glutaryl_ACP_ME FAS_II Fatty Acid Synthase (Elongation Cycle 2) Glutaryl_ACP_ME->FAS_II Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester FAS_II->Pimeloyl_ACP_ME BioH BioH (Esterase) Pimeloyl_ACP_ME->BioH Methanol Methanol BioH->Methanol Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP Biotin_Ring_Assembly To Biotin Ring Assembly Pimeloyl_ACP->Biotin_Ring_Assembly

Caption: Overview of the pimeloyl-ACP synthesis pathway.

Theoretical Role of 2,3-Didehydropimeloyl-ACP Methyl Ester

While not a stable, isolated intermediate, the formation of an unsaturated pimeloyl species is a theoretical necessity for the second elongation cycle of the modified fatty acid synthesis pathway. The canonical FAS elongation cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction.

  • Condensation: In the second cycle of pimeloyl moiety synthesis, glutaryl-ACP methyl ester (a C5 dicarboxylate derivative) condenses with malonyl-ACP to form 3-keto-pimeloyl-ACP methyl ester.

  • First Reduction: The 3-keto group is then reduced to a hydroxyl group by a β-ketoacyl-ACP reductase, yielding 3-hydroxy-pimeloyl-ACP methyl ester.

  • Dehydration: A dehydratase then removes a molecule of water, creating a double bond between the alpha (C2) and beta (C3) carbons. This transient intermediate is 2,3-didehydropimeloyl-ACP methyl ester (an enoyl-ACP derivative).

  • Second Reduction: Finally, an enoyl-ACP reductase reduces the double bond to a single bond, yielding the saturated pimeloyl-ACP methyl ester.

The existence of 2,3-didehydropimeloyl-ACP methyl ester is inferred from the well-established mechanism of fatty acid synthesis.[10][11] Its transient nature makes direct detection challenging, but its formation is a prerequisite for the completion of the elongation cycle.

Detailed View of the Second Elongation Cycle

Second_Elongation_Cycle Glutaryl_ACP_ME Glutaryl-ACP methyl ester Condensation Condensation (FabB/F) Glutaryl_ACP_ME->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Keto_Pimeloyl 3-Keto-pimeloyl-ACP methyl ester Condensation->Keto_Pimeloyl Reduction1 Reduction (FabG) Keto_Pimeloyl->Reduction1 Hydroxy_Pimeloyl 3-Hydroxy-pimeloyl-ACP methyl ester Reduction1->Hydroxy_Pimeloyl Dehydration Dehydration (FabZ) Hydroxy_Pimeloyl->Dehydration Unsaturated_Pimeloyl 2,3-Didehydropimeloyl-ACP methyl ester Dehydration->Unsaturated_Pimeloyl Reduction2 Reduction (FabI) Unsaturated_Pimeloyl->Reduction2 Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Reduction2->Pimeloyl_ACP_ME

Caption: The second elongation cycle in pimeloyl-ACP synthesis.

Experimental Protocols

The study of this modified fatty acid synthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

In Vitro Reconstitution of Pimeloyl-ACP Synthesis

This protocol aims to demonstrate the synthesis of pimeloyl-ACP from its precursors using purified enzymes.

Materials:

  • Purified BioC, BioH, and components of the FAS II system (e.g., FabH, FabG, FabZ, FabI)

  • Purified Acyl Carrier Protein (ACP)

  • Malonyl-CoA, S-adenosyl-L-methionine (SAM), NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Urea-PAGE system for ACP analysis

Procedure:

  • Preparation of Malonyl-ACP: Incubate ACP with malonyl-CoA in the presence of a malonyl-CoA:ACP transferase (or allow for spontaneous transfer under appropriate conditions).

  • BioC Reaction: In a reaction vessel, combine malonyl-ACP, purified BioC, and SAM. Incubate to allow for the formation of malonyl-ACP methyl ester.

  • FAS Elongation: Add the purified FAS enzymes (FabH, FabG, FabZ, FabI), an excess of malonyl-CoA (as the source of two-carbon units), and NADPH to the reaction mixture. Incubate to allow for two rounds of elongation.

  • BioH Hydrolysis: Introduce purified BioH to the mixture to hydrolyze the methyl ester from the newly synthesized pimeloyl-ACP methyl ester.

  • Analysis: Quench the reaction and analyze the products using conformationally sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE).[12] The different acyl-ACP species (unacylated, malonyl-, glutaryl-, pimeloyl-) will migrate differently, allowing for their identification.

Assay for BioH Esterase Activity

This protocol measures the specific activity of BioH in cleaving the methyl ester from pimeloyl-ACP methyl ester.

Materials:

  • Purified BioH enzyme

  • Synthesized pimeloyl-ACP methyl ester substrate

  • Reaction buffer

  • Urea-PAGE system or a coupled assay with the subsequent enzyme in the biotin pathway, BioF.

Procedure:

  • Enzyme Reaction: Set up reaction tubes containing the reaction buffer and a defined concentration of pimeloyl-ACP methyl ester.

  • Initiate the reaction by adding a known amount of purified BioH.

  • Incubate the reaction for a set period at an optimal temperature.

  • Quenching and Analysis: Stop the reaction (e.g., by adding SDS-loading buffer). Analyze the conversion of pimeloyl-ACP methyl ester to pimeloyl-ACP by urea-PAGE.[12]

  • Quantification: Densitometry of the protein bands on the gel can be used to quantify the substrate and product, allowing for the calculation of enzyme activity.

Detection of Unsaturated Acyl-CoA Intermediates

Direct detection of transient intermediates like 2,3-didehydropimeloyl-ACP is challenging. However, methods developed for detecting unsaturated fatty acid intermediates in other contexts can be adapted. This often involves trapping the intermediate or analyzing the metabolic profile in strains with deficiencies in specific FAS enzymes.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Grow bacterial cultures (e.g., a strain deficient in an enoyl-ACP reductase) under conditions that promote biotin synthesis.

  • Extraction: Perform a total lipid and metabolite extraction from the bacterial cells.

  • Derivatization: The acyl-ACP or acyl-CoA intermediates can be hydrolyzed to free fatty acids and then derivatized (e.g., to fatty acid methyl esters - FAMEs) to make them volatile for GC analysis.

  • GC-MS Analysis: Separate the derivatized fatty acids by gas chromatography and identify them based on their mass spectra and retention times.[13][14] The presence of an unsaturated pimelate derivative would be indicative of the transient intermediate.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the kinetic parameters of each individual step in the modified fatty acid synthesis pathway for biotin production. However, some studies have quantified the overall production of biotin or its precursors under various conditions.

Parameter Organism/Condition Value Reference
Malonyl-CoA concentrationRat liver (normal)~7 nmol/g wet liver[15]
Malonyl-CoA concentrationRat liver (24h starvation)< 0.7 nmol/g wet liver[15]

This table will be populated with more specific kinetic data for the enzymes involved in pimeloyl-ACP synthesis as it becomes available in the scientific literature.

Conclusion and Future Directions

The synthesis of the biotin precursor pimeloyl-ACP via a modified fatty acid synthesis pathway is a remarkable example of metabolic ingenuity. While the overarching steps are understood, the precise kinetics and the dynamics of the transient intermediates, such as 2,3-didehydropimeloyl-ACP methyl ester, remain areas for further investigation. Future research, leveraging advanced mass spectrometry techniques and cryo-electron microscopy to capture enzyme-substrate complexes, will be crucial in fully elucidating the structural and mechanistic details of this pathway. A deeper understanding of this process not only enriches our knowledge of fundamental biochemistry but also provides a platform for the development of novel antimicrobial agents targeting essential vitamin biosynthesis pathways.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Didehydropimeloyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the chemical synthesis of 2,3-didehydropimeloyl-CoA, a molecule of interest for studying various metabolic pathways and for the development of novel therapeutics. The synthesis is proposed as a multi-step process beginning with the preparation of the unsaturated dicarboxylic acid, 2,3-didehydropimelic acid, followed by its activation and subsequent conjugation to Coenzyme A. This application note also includes a representative protocol for an in vitro assay utilizing an analogous unsaturated acyl-CoA, which can be adapted for this compound.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of secondary metabolites. The study of enzymes that process these intermediates often requires access to specific acyl-CoA substrates, which may not be commercially available. This compound, an unsaturated seven-carbon dicarboxylic acid thioester of Coenzyme A, is one such molecule that may serve as a valuable tool for investigating enzymes involved in fatty acid and amino acid metabolism, or as a potential inhibitor of specific enzymes. This document outlines a proposed chemical synthesis strategy for this compound and its potential application in in vitro enzymatic assays.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned in two main stages: first, the synthesis of the unsaturated precursor, 2,3-didehydropimelic acid, and second, its conversion to the corresponding Coenzyme A thioester.

Stage 1: Synthesis of 2,3-Didehydropimelic Acid

A plausible route to 2,3-didehydropimelic acid is via an elimination reaction from a suitably functionalized pimelic acid derivative. One common method for introducing α,β-unsaturation is through the bromination of the corresponding acyl chloride followed by dehydrobromination.

Experimental Protocol:

  • Protection of one carboxylic acid group of pimelic acid: To achieve selective reaction at one end of the molecule, one of the carboxylic acid groups of pimelic acid should be protected, for example, as a methyl ester. This can be achieved by reacting pimelic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄).

  • Conversion to acyl chloride: The remaining free carboxylic acid of the pimeloyl monomethyl ester is then converted to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • α-Bromination: The resulting acyl chloride is then subjected to α-bromination, for instance, using N-bromosuccinimide (NBS) with a catalytic amount of hydrogen bromide (HBr).

  • Dehydrobromination: The α-bromo acyl chloride is then treated with a non-nucleophilic base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce elimination of HBr and form the α,β-unsaturated ester.

  • Deprotection: Finally, the methyl ester is hydrolyzed under basic conditions (e.g., using NaOH followed by acidic workup) to yield 2,3-didehydropimelic acid.

Stage 2: Synthesis of this compound from 2,3-Didehydropimelic Acid

The conversion of the free acid to its CoA thioester can be accomplished by activating the carboxylic acid and then reacting it with Coenzyme A. A common method for this transformation is the use of a carbodiimide coupling agent.

Experimental Protocol:

  • Activation of 2,3-didehydropimelic acid: 2,3-Didehydropimelic acid is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added to activate one of the carboxylic acid groups. The use of N-hydroxysuccinimide (NHS) can improve the efficiency of the subsequent reaction with CoA.

  • Reaction with Coenzyme A: A solution of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate, pH ~8) is added to the activated acid solution. The reaction is typically stirred at room temperature for several hours or overnight.

  • Purification: The resulting this compound is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Yields for the Synthesis of this compound

StepStarting MaterialProductExpected Yield (%)
1. Mono-esterification of Pimelic AcidPimelic AcidPimeloyl monomethyl ester80-90
2. Acyl Chloride FormationPimeloyl monomethyl esterMonomethyl 2-chloropimeloyl chloride90-95
3. α-BrominationMonomethyl 2-chloropimeloyl chlorideMonomethyl 2-bromo-pimeloyl chloride60-70
4. DehydrobrominationMonomethyl 2-bromo-pimeloyl chlorideMonomethyl 2,3-didehydropimelate70-80
5. DeprotectionMonomethyl 2,3-didehydropimelate2,3-Didehydropimelic acid85-95
6. Coenzyme A Conjugation2,3-Didehydropimelic acidThis compound40-60

In Vitro Assay: Example Protocol

Unsaturated acyl-CoA molecules are often substrates or inhibitors of enzymes in the fatty acid metabolism pathway. A common assay to test the activity of such enzymes is a spectrophotometric assay that monitors the change in absorbance of a cofactor like NAD⁺/NADH or FAD/FADH₂. The following is a representative protocol for an assay with an acyl-CoA dehydrogenase, which can be adapted for this compound.

Experimental Protocol:

  • Assay Mixture Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing a suitable electron acceptor (e.g., 50 µM FAD), and an electron transfer flavoprotein (ETF).

  • Enzyme Addition: Add the purified acyl-CoA dehydrogenase enzyme to the assay mixture to a final concentration that gives a linear reaction rate.

  • Initiation of Reaction: Start the reaction by adding this compound to a final concentration in the desired range (e.g., 1-100 µM).

  • Spectrophotometric Monitoring: Immediately monitor the reduction of a suitable electron acceptor. For example, if using a coupled assay with an electron-transferring flavoprotein (ETF) and an ETF-ubiquinone oxidoreductase, the reduction of decylubiquinone can be followed at 278 nm. Alternatively, a simpler system might use an artificial electron acceptor like ferrocenium hexafluorophosphate, with its reduction monitored at 300 nm.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance change over time. Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the initial velocities at various substrate concentrations.

Table 2: Representative Kinetic Data for an Acyl-CoA Dehydrogenase

Substrate (Acyl-CoA)Kₘ (µM)Vₘₐₓ (µmol/min/mg)
Butyryl-CoA (C4)2515.2
Hexenoyl-CoA (C6, unsat.)1522.5
Pimeloyl-CoA (C7)408.9
This compoundTBDTBD

TBD: To be determined experimentally.

Visualizing the Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2,3-Didehydropimelic Acid cluster_stage2 Stage 2: Coenzyme A Conjugation Pimelic_Acid Pimelic Acid Monoester Pimeloyl Monomethyl Ester Pimelic_Acid->Monoester  MeOH, H⁺ Acyl_Chloride Monomethyl Pimeloyl Chloride Monoester->Acyl_Chloride  SOCl₂ Bromo_Acyl_Chloride Monomethyl 2-Bromo-pimeloyl Chloride Acyl_Chloride->Bromo_Acyl_Chloride  NBS, HBr Unsaturated_Ester Monomethyl 2,3-Didehydropimelate Bromo_Acyl_Chloride->Unsaturated_Ester  Et₃N Unsaturated_Acid 2,3-Didehydropimelic Acid Unsaturated_Ester->Unsaturated_Acid  NaOH, H₃O⁺ Activated_Acid Activated 2,3-Didehydropimelic Acid Unsaturated_Acid->Activated_Acid  DCC/EDC, NHS Final_Product This compound Activated_Acid->Final_Product  Coenzyme A

Caption: Proposed chemical synthesis workflow for this compound.

Conclusion

The synthesis of this compound, while not yet described in the literature, is achievable through established chemical methodologies. The proposed multi-step synthesis provides a framework for researchers to produce this valuable molecule for in vitro studies. The provided example of an in vitro assay protocol can be adapted to investigate the interaction of this compound with various enzymes, thereby facilitating research in metabolism and drug discovery. Careful purification and characterization of the final product will be essential for obtaining reliable experimental results.

Application Note: Quantitative Analysis of 2,3-Didehydropimeloyl-CoA using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2,3-Didehydropimeloyl-CoA in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a key intermediate in the metabolic pathways of dicarboxylic acids.[1] Dysregulation of these pathways can be indicative of certain metabolic disorders. The method described herein provides a reliable tool for researchers studying lipid metabolism and related diseases. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Coenzyme A (CoA) and its thioesters, such as this compound, are crucial molecules in cellular metabolism.[2] They are involved in numerous anabolic and catabolic reactions, including the beta-oxidation of fatty acids and the Krebs cycle.[3] The accurate quantification of specific acyl-CoAs is essential for understanding the metabolic state of cells and tissues. This application note presents a targeted HPLC-MS method optimized for the analysis of this compound, leveraging the high sensitivity and selectivity of tandem mass spectrometry.[4] The general principles of this method are based on established techniques for the analysis of a broad range of acyl-CoAs.[5][6]

Metabolic Pathway Context

This compound is an intermediate in the β-oxidation of dicarboxylic acids. This metabolic process is important for the degradation of long-chain dicarboxylic acids that can be formed through omega-oxidation of monocarboxylic fatty acids. Both mitochondrial and peroxisomal pathways contribute to the breakdown of these molecules.[1] The pathway is critical for maintaining lipid homeostasis, and its dysfunction has been implicated in various metabolic diseases.

metabolic_pathway cluster_oxidation Dicarboxylic Acid Beta-Oxidation Pimeloyl-CoA Pimeloyl-CoA This compound This compound Pimeloyl-CoA->this compound Acyl-CoA Dehydrogenase 3-Hydroxypimeloyl-CoA 3-Hydroxypimeloyl-CoA This compound->3-Hydroxypimeloyl-CoA Enoyl-CoA Hydratase 3-Ketopimeloyl-CoA 3-Ketopimeloyl-CoA 3-Hydroxypimeloyl-CoA->3-Ketopimeloyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Glutaryl-CoA + Acetyl-CoA Glutaryl-CoA + Acetyl-CoA 3-Ketopimeloyl-CoA->Glutaryl-CoA + Acetyl-CoA Thiolase

Caption: Dicarboxylic Acid Beta-Oxidation Pathway.

Experimental Workflow

The overall experimental process involves sample extraction, chromatographic separation, and detection by mass spectrometry. A critical step is the efficient extraction of the analyte from the biological matrix while minimizing degradation.[7]

experimental_workflow Sample Biological Sample (Tissue/Cells) Extraction Extraction with Acetonitrile/Methanol Sample->Extraction Centrifugation Centrifugation to Pellet Proteins Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Under Nitrogen Supernatant->Drying Reconstitution Reconstitute in Mobile Phase A Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Data Data Analysis and Quantification MS->Data

Caption: HPLC-MS Workflow for this compound.

Detailed Protocols

Sample Preparation

This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissue homogenates.

Materials:

  • Chilled 10% (w/v) trichloroacetic acid (TCA) in water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS): Heptadecanoyl-CoA (or other suitable non-endogenous acyl-CoA)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 16,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization (for tissue): Weigh approximately 20-50 mg of frozen tissue and homogenize on ice in 0.5 mL of a freshly prepared solution of 100 mM potassium phosphate monobasic (pH 4.9).[7]

  • Cell Lysis: For cultured cells (e.g., 1-5 million cells), pellet the cells and resuspend in 200 µL of chilled deionized water.

  • Protein Precipitation: Add 0.5 mL of an organic solvent mixture (ACN:Methanol, 1:1 v/v) containing the internal standard to the tissue homogenate or cell suspension.[7]

  • Vortex and Sonicate: Vortex the mixture vigorously for 2 minutes, followed by sonication in an ice bath for 3 minutes.[7]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (Mobile Phase A). Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the final supernatant to an HPLC vial for analysis.

HPLC-MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter Setting
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 2
2.0 2
10.0 50
12.0 95
14.0 95
14.1 2

| 18.0 | 2 |

Mass Spectrometry Conditions:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The MRM transitions for this compound are based on its calculated molecular weight and the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da).[5]

  • Chemical Formula of this compound: C₂₈H₄₄N₇O₁₇P₃S

  • Monoisotopic Mass: 891.1782 Da

  • Precursor Ion [M+H]⁺: m/z 892.186

Table 2: MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 892.2 385.1 100 35
This compound (Qualifier) 892.2 428.1 100 30

| Heptadecanoyl-CoA (IS) | 1008.5 | 501.4 | 100 | 40 |

Data Presentation and Expected Performance

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table presents expected performance characteristics based on similar acyl-CoA analyses.[5]

Table 3: Expected Quantitative Performance

Parameter Expected Value
Linearity (R²) > 0.995
LOD 0.1 - 1.0 nM
LOQ 0.5 - 5.0 nM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

The HPLC-MS method described provides a framework for the sensitive and specific quantification of this compound in biological samples. This application note offers detailed protocols and expected performance metrics to aid researchers in metabolic studies and drug development. The use of a stable isotope-labeled internal standard is recommended for achieving the highest accuracy and precision. This analytical tool can be instrumental in elucidating the role of dicarboxylic acid metabolism in health and disease.

References

Application Note & Protocol: Enzymatic Assay for 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Didehydropimeloyl-CoA is an unsaturated acyl-coenzyme A intermediate that may be involved in various metabolic pathways, including those related to biotin biosynthesis and fatty acid metabolism. The development of a robust enzymatic assay for its quantification is crucial for studying the enzymes that metabolize this compound and for screening potential inhibitors. This document provides a detailed protocol for a continuous spectrophotometric assay for this compound based on the activity of enoyl-CoA hydratase.

Assay Principle

The proposed assay relies on the enzymatic hydration of the α,β-double bond in this compound by a generic enoyl-CoA hydratase (E.C. 4.2.1.17). This enzyme catalyzes the addition of a water molecule to the double bond, converting this compound to 3-hydroxypimeloyl-CoA. The consumption of this compound is monitored by measuring the decrease in absorbance at approximately 263 nm, which is characteristic of the enoyl-CoA thioester bond. The rate of decrease in absorbance is directly proportional to the enzyme activity under the specified conditions.

Signaling Pathway Diagram

Enzymatic Assay Principle Figure 1: Enzymatic Reaction for the Assay of this compound Substrate This compound (Absorbs at ~263 nm) Product 3-Hydroxypimeloyl-CoA (No significant absorbance at 263 nm) Substrate->Product Hydration Enzyme Enoyl-CoA Hydratase Enzyme->Substrate catalyzes Water H₂O Water->Substrate Experimental_Workflow Figure 2: Workflow for the Enzymatic Assay of this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Enzyme, and Substrate Solutions AddReagents Add Buffer and Substrate to Cuvette ReagentPrep->AddReagents SpectroPrep Set up Spectrophotometer (263 nm) InitialRead Record Initial Absorbance SpectroPrep->InitialRead AddReagents->InitialRead AddEnzyme Initiate Reaction with Enzyme InitialRead->AddEnzyme Monitor Monitor Absorbance Decrease over Time AddEnzyme->Monitor CalcRate Calculate Rate of Absorbance Change (ΔA/min) Monitor->CalcRate CalcActivity Calculate Enzyme Activity using Beer-Lambert Law CalcRate->CalcActivity

Application Notes and Protocols for the Isolation of 2,3-Didehydropimeloyl-CoA from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid synthesis and the production of secondary metabolites. 2,3-Didehydropimeloyl-CoA is a putative intermediate in the biosynthesis of pimeloyl-CoA, a key precursor for biotin (Vitamin B7) synthesis in many bacteria. The isolation and characterization of such intermediates are crucial for understanding metabolic fluxes, identifying novel enzyme functions, and for metabolic engineering efforts aimed at overproducing valuable compounds. As a direct precursor to biotin, a vitamin essential for all domains of life, the pathway intermediates of pimeloyl-CoA synthesis are of significant interest for the development of novel antimicrobial agents.[1]

This document provides a detailed protocol for the isolation of this compound from bacterial cultures, with a focus on Escherichia coli, a well-characterized model organism for biotin biosynthesis. The protocol is based on established methods for the extraction and purification of other acyl-CoA molecules.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of pimeloyl-CoA in E. coli is understood to proceed through a modified fatty acid synthesis pathway. While this compound is not a canonically confirmed intermediate, its name suggests an unsaturated derivative of pimeloyl-CoA. The following diagram illustrates a hypothetical pathway leading to its formation as part of the overall biotin synthesis precursor pathway.

Biosynthetic Pathway of this compound cluster_0 Fatty Acid Synthesis-like Pathway cluster_1 Biotin Synthesis Malonyl-CoA Malonyl-CoA Pimeloyl-ACP Pimeloyl-ACP Malonyl-CoA->Pimeloyl-ACP Chain Elongation Acyl-Carrier Protein (ACP) Acyl-Carrier Protein (ACP) This compound This compound Pimeloyl-ACP->this compound Hypothetical Dehydrogenation Pimeloyl-CoA Pimeloyl-CoA Biotin Biotin Pimeloyl-CoA->Biotin BioF, BioA, BioD, BioB This compound->Pimeloyl-CoA Reduction

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

1. Bacterial Strain and Culture Conditions

For the overproduction of intermediates in the pimeloyl-CoA pathway, it is recommended to use a metabolically engineered strain of E. coli. A suitable strategy involves the overexpression of genes in the biotin synthesis operon (bioABCFD) and the bioH gene, which are involved in the synthesis of the pimeloyl moiety.[2][3] To promote the accumulation of this compound, a knockout of the gene encoding the subsequent enzyme in the pathway (a putative reductase) would be ideal.

  • Bacterial Strain: E. coli K-12 strain, potentially with overexpression plasmids for bio genes.

  • Media: Luria-Bertani (LB) medium is suitable for initial growth.[4] For maximizing production, a minimal medium with a defined carbon source (e.g., glucose) and supplemented with precursors like pimelic acid may be used.

  • Culture Conditions:

    • Inoculate a single colony into 5 mL of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking (250 rpm).

    • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of production medium.

    • Induce gene expression (e.g., with IPTG for lac-inducible promoters) at an OD600 of 0.6-0.8.

    • Continue to culture for an additional 12-24 hours at a reduced temperature (e.g., 30°C) to enhance protein expression and metabolite production.

2. Isolation of this compound

The following protocol details the steps for extracting and purifying this compound from bacterial cell pellets. The entire procedure should be performed on ice or at 4°C to minimize degradation of the target molecule.

Materials and Reagents:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Lysozyme

  • DNase I

  • Perchloric acid (PCA), 1 M

  • Potassium carbonate (K2CO3), 2 M

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Potassium phosphate, monobasic

  • Centrifuge, sonicator, pH meter

Protocol Workflow Diagram

Isolation Protocol Workflow cluster_0 Cell Lysis and Extraction cluster_1 Purification and Analysis A Harvest Bacterial Cells B Resuspend in Lysis Buffer A->B C Enzymatic Lysis (Lysozyme/DNase) B->C D Mechanical Lysis (Sonication) C->D E Protein Precipitation (Perchloric Acid) D->E F Neutralization (K2CO3) E->F G Centrifugation F->G H Collect Supernatant (Crude Extract) G->H I Solid-Phase Extraction (SPE) H->I J Elute with Methanol I->J K Dry Eluate J->K L Reconstitute in HPLC Buffer K->L M HPLC Analysis L->M

Caption: Workflow for the isolation of this compound.

Step-by-Step Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Cell Lysis:

    • Resuspend the cell pellet in 5 mL of cold lysis buffer per gram of wet cell weight.

    • Add lysozyme to a final concentration of 1 mg/mL and DNase I to 10 µg/mL. Incubate on ice for 30 minutes.[5]

    • Further disrupt the cells by sonication on ice. Use short bursts (e.g., 10 seconds) with cooling periods in between to prevent overheating.[5]

  • Protein Precipitation:

    • Slowly add an equal volume of ice-cold 1 M perchloric acid to the cell lysate while vortexing.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Slowly add 2 M K2CO3 to neutralize the extract to a pH of 6.5-7.0. This will precipitate the perchlorate as potassium perchlorate.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate. The resulting supernatant is the crude extract.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoA esters with 2 mL of methanol.

  • Sample Preparation for HPLC:

    • Dry the methanolic eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a small, known volume (e.g., 200 µL) of HPLC mobile phase A.

3. Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of acyl-CoA species. The adenine ring of the CoA moiety absorbs strongly at 260 nm.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 100 mM potassium phosphate buffer, pH 5.3

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 50% B over 30 minutes is a good starting point for separating various acyl-CoAs.

  • Detection: UV absorbance at 260 nm.

  • Quantification: Create a standard curve using a commercially available pimeloyl-CoA standard of known concentrations. The concentration of this compound can be estimated using the pimeloyl-CoA standard curve, assuming a similar extinction coefficient.

Data Presentation

Quantitative data from the isolation and purification process should be summarized in a clear and structured table.

Sample IDStarting Cell Mass (g)Crude Extract Volume (mL)Purified Sample Volume (µL)Peak Area (at 260 nm)Calculated Concentration (µM)Yield (nmol/g cells)
Control 11.05.0200ValueValueValue
Sample 11.05.1200ValueValueValue
Sample 21.15.3200ValueValueValue

Note on Quantification: The values in the table are placeholders. Actual values would be determined experimentally. The concentration is calculated from the standard curve, and the final yield is normalized to the initial amount of bacterial cells.

Concluding Remarks

This protocol provides a comprehensive framework for the isolation of the hypothetical intermediate this compound from bacterial cultures. The successful isolation of this molecule would provide valuable insights into the biotin biosynthetic pathway and could open new avenues for the development of antimicrobial agents. The protocol is adaptable and can be optimized for different bacterial strains and culture conditions. For definitive identification and structural elucidation of the purified compound, further analysis by mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.

References

Application Notes and Protocols for the Enzymatic Kinetics of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for studying the enzyme kinetics of reactions involving 2,3-Didehydropimeloyl-CoA. It is important to note that "this compound" is understood to be synonymous with 6-carboxyhex-2-enoyl-CoA , the product of the reaction catalyzed by pimeloyl-CoA dehydrogenase (EC 1.3.1.62)[1]. This enzyme is a key player in the anaerobic degradation of benzoate in some bacteria[1]. Pimeloyl-CoA itself is a crucial precursor in the biotin biosynthesis pathway in various organisms[2][3].

The study of the kinetics of enzymes that utilize this compound as a substrate is essential for understanding the metabolic pathways they are involved in and for the development of potential inhibitors or modulators of these pathways. These notes provide detailed protocols for assaying the enzymatic activity and for presenting the resulting kinetic data.

Metabolic Pathway Context: Biotin Biosynthesis

Pimeloyl-CoA is a central intermediate in the biosynthesis of biotin (Vitamin B7). The pathway leading to biotin is conserved from pimeloyl-CoA onwards[4]. The generation of the unsaturated derivative, 6-carboxyhex-2-enoyl-CoA, is an important step in certain metabolic contexts.

Biotin_Biosynthesis_Pathway cluster_0 Pimeloyl-CoA Synthesis cluster_1 Unsaturation cluster_2 Biotin Synthesis Cascade Pimelate Pimelate Pimeloyl_CoA Pimeloyl-CoA Pimelate->Pimeloyl_CoA Pimeloyl-CoA synthetase (BioW) Didehydropimeloyl_CoA This compound (6-carboxyhex-2-enoyl-CoA) Pimeloyl_CoA->Didehydropimeloyl_CoA Pimeloyl-CoA dehydrogenase KAPA 7-Keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA BioF DAPA 7,8-Diaminopelargonic acid KAPA->DAPA BioA Desthiobiotin Desthiobiotin DAPA->Desthiobiotin BioD Biotin Biotin Desthiobiotin->Biotin BioB

Figure 1: Simplified overview of the biotin biosynthesis pathway, highlighting the formation of Pimeloyl-CoA and its potential unsaturation.[2][4]

Data Presentation

Quantitative kinetic data should be summarized for clarity and comparative purposes. The following table provides a standardized format for presenting the kinetic parameters of an enzyme utilizing this compound or a related substrate.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Conditions (pH, Temp.)Reference
Pimeloyl-CoA DehydrogenasePimeloyl-CoAData to be determinedData to be determinedData to be determinedData to be determinede.g., 7.5, 25°CExperimental
Enzyme XThis compoundData to be determinedData to be determinedData to be determinedData to be determinede.g., 7.5, 25°CExperimental

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters of enzymes acting on pimeloyl-CoA and its derivatives.

Protocol 1: Spectrophotometric Assay for Pimeloyl-CoA Dehydrogenase Activity

This protocol is adapted from general methods for acyl-CoA dehydrogenases and utilizes an artificial electron acceptor, ferricenium hexafluorophosphate, which allows for monitoring the reaction spectrophotometrically[5][6]. The rate of reduction of the ferricenium ion is proportional to the enzyme activity.

Materials:

  • Pimeloyl-CoA (substrate)

  • Purified pimeloyl-CoA dehydrogenase

  • Ferricenium hexafluorophosphate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a stock solution of the Tris-HCl buffer.

  • Prepare a stock solution of pimeloyl-CoA in the Tris-HCl buffer. The concentration should be varied to determine Km.

  • Prepare a stock solution of ferricenium hexafluorophosphate in the Tris-HCl buffer.

  • Set up the reaction mixture in a quartz cuvette:

    • Tris-HCl buffer (to a final volume of 1 mL)

    • Pimeloyl-CoA (at various concentrations)

    • Ferricenium hexafluorophosphate (e.g., 100 µM final concentration)

  • Equilibrate the mixture at the desired temperature (e.g., 25°C) in the spectrophotometer for 3-5 minutes.

  • Initiate the reaction by adding a small volume of the purified pimeloyl-CoA dehydrogenase.

  • Monitor the decrease in absorbance at 300 nm over time. The rate of reaction is calculated from the initial linear portion of the curve using the molar extinction coefficient of the ferricenium ion.

  • Perform control experiments without the enzyme and without the substrate to determine background rates.

  • Calculate the initial velocity (V0) at each substrate concentration.

  • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Spectrophotometric_Assay_Workflow A Prepare Reagents (Buffer, Substrate, Ferricenium) B Mix Reagents in Cuvette A->B C Equilibrate Temperature B->C D Initiate with Enzyme C->D E Monitor Absorbance at 300 nm D->E F Calculate Initial Velocity E->F G Plot Data and Determine Kinetic Parameters F->G

Figure 2: Workflow for the spectrophotometric assay of pimeloyl-CoA dehydrogenase.
Protocol 2: HPLC-Based Assay for Product Formation

This method allows for the direct quantification of the product, this compound (6-carboxyhex-2-enoyl-CoA), and the remaining substrate, pimeloyl-CoA. This is particularly useful for confirming the identity of the product and for enzymes where a suitable continuous spectrophotometric assay is not available[7][8].

Materials:

  • Pimeloyl-CoA

  • Purified pimeloyl-CoA dehydrogenase

  • NAD+ (as the physiological electron acceptor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Set up the enzymatic reaction:

    • Reaction buffer

    • Pimeloyl-CoA (at various concentrations)

    • NAD+ (in excess)

    • Purified pimeloyl-CoA dehydrogenase

  • Incubate the reaction at a constant temperature for a defined period.

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC.

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

    • Detection: Monitor the absorbance at 260 nm (for the adenine moiety of CoA) or at a wavelength specific to the enoyl-CoA product if known.

  • Quantify the amounts of pimeloyl-CoA and this compound by comparing the peak areas to those of known standards.

  • Calculate the initial velocity of product formation.

  • Determine the kinetic parameters as described in Protocol 1.

HPLC_Assay_Workflow A Set up Enzymatic Reaction B Incubate at Constant Temperature A->B C Take Time-Point Aliquots B->C D Quench Reaction C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant by HPLC E->F G Quantify Substrate and Product F->G H Calculate Kinetic Parameters G->H

Figure 3: Workflow for the HPLC-based assay of pimeloyl-CoA dehydrogenase.

Concluding Remarks

The protocols and guidelines presented here provide a framework for the detailed kinetic characterization of enzymes that utilize this compound. Given the limited direct information on this specific substrate, the adaptation of established methods for similar acyl-CoA derivatives is a sound and necessary approach. Careful execution of these experiments will enable researchers to elucidate the catalytic mechanisms and metabolic roles of these enzymes, which is crucial for both fundamental biological understanding and for applications in drug development.

References

Application Notes and Protocols for Metabolic Labeling Studies to Trace 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By introducing isotopically labeled precursors, researchers can follow the incorporation of these labels into downstream metabolites, providing insights into pathway dynamics, flux rates, and enzyme activities. This document provides detailed application notes and protocols for tracing 2,3-Didehydropimeloyl-CoA, a putative intermediate in microbial metabolic pathways, potentially related to biotin biosynthesis or fatty acid metabolism.

This compound is a derivative of pimeloyl-CoA, a key precursor in the synthesis of biotin (Vitamin B7) in many bacteria, fungi, and plants.[1] Tracing the flux through pathways involving this intermediate can be crucial for understanding microbial metabolism and for the development of novel antimicrobial agents that target these pathways. The protocols outlined below describe the use of stable isotope-labeled precursors to metabolically label and quantify this compound in bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Context

This compound is hypothesized to be an intermediate in a variant of the biotin biosynthesis pathway or a related fatty acid degradation pathway. In the canonical biotin synthesis pathway, pimeloyl-CoA is a central intermediate.[2] The introduction of a double bond to form this compound could be a key enzymatic step. The diagram below illustrates a hypothetical pathway for the formation and conversion of this molecule.

Metabolic_Pathway_of_2_3_Didehydropimeloyl_CoA cluster_0 Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA Enzyme_1 Acyl-CoA Dehydrogenase-like Enzyme Pimeloyl_CoA->Enzyme_1 Substrate DDH_Pimeloyl_CoA This compound Enzyme_1->DDH_Pimeloyl_CoA Product Enzyme_2 Enoyl-CoA Hydratase-like Enzyme DDH_Pimeloyl_CoA->Enzyme_2 Substrate Metabolite_X Downstream Metabolite Enzyme_2->Metabolite_X Product Biotin Biotin Synthesis Metabolite_X->Biotin

Caption: Hypothetical metabolic pathway involving this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacterial Cultures

This protocol describes the metabolic labeling of a bacterial strain (e.g., Escherichia coli) with a stable isotope-labeled precursor to trace the formation of this compound. A labeled version of pimelic acid is a suitable precursor.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Minimal media (e.g., M9 minimal medium)

  • Labeled precursor: [¹³C₇]-Pimelic Acid or [D₄]-Pimelic Acid

  • Unlabeled pimelic acid (for control cultures)

  • Sterile culture flasks

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare Media: Prepare M9 minimal medium supplemented with a carbon source (e.g., 0.4% glucose) and any necessary amino acids or vitamins, excluding biotin.

  • Prepare Precursor Stock: Prepare a sterile stock solution of [¹³C₇]-Pimelic Acid at a concentration of 10 mM.

  • Inoculation: Inoculate a pre-culture of the bacterial strain in the appropriate growth medium and grow overnight.

  • Labeling: Dilute the overnight culture into fresh M9 minimal medium to an OD₆₀₀ of ~0.05. For the labeled sample, add the [¹³C₇]-Pimelic Acid stock solution to a final concentration of 100 µM. For the unlabeled control, add an equivalent volume of unlabeled pimelic acid.

  • Incubation: Incubate the cultures at the optimal growth temperature (e.g., 37°C) with shaking.

  • Monitoring Growth: Monitor the growth of the cultures by measuring the OD₆₀₀ at regular intervals.

  • Harvesting: Harvest the cells during the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8) by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled precursor from the medium.

  • Storage: Store the cell pellets at -80°C until metabolite extraction.

Protocol 2: Extraction of Acyl-CoA Metabolites

This protocol details the extraction of acyl-CoA species, including this compound, from bacterial cell pellets.

Materials:

  • Frozen bacterial cell pellets

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Resuspension: Resuspend the frozen cell pellet in 1 mL of the pre-chilled extraction solvent.

  • Lysis: Vortex the mixture vigorously for 1 minute, followed by incubation on ice for 10 minutes. Repeat this step three times to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Clarification: Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates before transferring to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis for this compound

This protocol provides a general method for the detection and quantification of labeled and unlabeled this compound using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Instrumentation:

  • HPLC system (e.g., Agilent 1290 Infinity II)

  • Tandem mass spectrometer (e.g., Sciex QTRAP 6500+)

  • C18 reverse-phase HPLC column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions for both unlabeled and labeled this compound need to be determined. Hypothetical transitions are provided in the data table below.

  • Ion Source Parameters: Optimized for the specific instrument (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).

Data Presentation

The following tables summarize hypothetical quantitative data from a metabolic labeling experiment designed to trace the incorporation of ¹³C from [¹³C₇]-Pimelic Acid into this compound.

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Labeling
Unlabeled this compound898.3409.1Unlabeled
¹³C₇-labeled this compound905.3416.1Fully Labeled

Table 2: Hypothetical Quantification of Labeled this compound

Time Point (minutes)Unlabeled Peak Area¹³C₇-labeled Peak Area% Labeling
101.2 x 10⁶0.5 x 10⁵4.0%
309.8 x 10⁵3.2 x 10⁵24.6%
606.5 x 10⁵7.8 x 10⁵54.5%
1203.1 x 10⁵1.5 x 10⁶82.9%

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from bacterial culture to data analysis.

Experimental_Workflow cluster_workflow Workflow for Tracing this compound Start Bacterial Culture (e.g., E. coli) Labeling Metabolic Labeling with [¹³C₇]-Pimelic Acid Start->Labeling Step 1 Harvesting Cell Harvesting and Washing Labeling->Harvesting Step 2 Extraction Metabolite Extraction Harvesting->Extraction Step 3 Analysis LC-MS/MS Analysis Extraction->Analysis Step 4 Data Data Processing and Quantification Analysis->Data Step 5 End Metabolic Flux Interpretation Data->End Step 6

References

Application Notes and Protocols: The Role of Pimeloyl-ACP Synthesis in the Biotin Pathway of α-Proteobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (Vitamin B7) is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. While higher organisms must obtain biotin from their diet, many bacteria, archaea, fungi, and plants can synthesize it de novo. The biotin biosynthetic pathway, therefore, presents an attractive target for the development of novel antimicrobial agents. A key step in this pathway is the synthesis of the seven-carbon dicarboxylic acid, pimelic acid, which provides the valeric acid side chain and a portion of the fused ring structure of biotin.

Notably, the initial query regarding 2,3-Didehydropimeloyl-CoA did not yield any known intermediates or research compounds related to the biotin biosynthesis pathway in the current scientific literature. Research indicates that the key intermediate is pimeloyl-acyl carrier protein (ACP) , not a CoA derivative. This document will focus on the well-characterized pathway for pimeloyl-ACP synthesis in α-proteobacteria, a group that includes significant plant and animal pathogens. In these organisms, the synthesis of the pimeloyl moiety is initiated by the enzyme BioZ , a 3-ketoacyl-ACP synthase.

The BioZ-Mediated Pathway for Pimeloyl-ACP Synthesis in α-Proteobacteria

In α-proteobacteria, the synthesis of pimeloyl-ACP deviates from the pathways found in E. coli and B. subtilis. This unique pathway involves the enzyme BioZ, which catalyzes the initial condensation step. The pathway begins with intermediates from lysine degradation and fatty acid synthesis.

The key steps are:

  • Formation of Glutaryl-CoA: Glutaryl-CoA, an intermediate in lysine degradation, serves as the primer for pimeloyl-ACP synthesis.[1][2]

  • Condensation by BioZ: BioZ, a 3-ketoacyl-ACP synthase III-like enzyme, catalyzes the decarboxylative Claisen condensation of glutaryl-CoA with malonyl-ACP. This reaction forms 3-keto-pimeloyl-ACP.[1][3]

  • Reduction and Dehydration: The 3-keto-pimeloyl-ACP then enters the fatty acid synthesis (FAS-II) pathway, where it undergoes reduction and dehydration to yield pimeloyl-ACP.[3]

  • Entry into the Biotin Ring Synthesis: Pimeloyl-ACP is then utilized by 8-amino-7-oxononanoate synthase (BioF) to initiate the formation of the biotin ring structure.[4]

Data Presentation

Table 1: Key Enzymes and Intermediates in the α-Proteobacterial Pimeloyl-ACP Synthesis Pathway
EnzymeSubstratesProductFunction in Pathway
CaiB Glutarate, Succinyl-CoAGlutaryl-CoA, SuccinateSynthesis of the primer molecule
BioZ Glutaryl-CoA, Malonyl-ACP3-Keto-pimeloyl-ACP, CO₂, CoA, ACPInitial condensation step
FAS-II Enzymes 3-Keto-pimeloyl-ACP, NADPHPimeloyl-ACPReduction and dehydration
BioF Pimeloyl-ACP, L-alanine7-keto-8-aminopelargonic acid (KAPA)First step of biotin ring synthesis

Mandatory Visualization

Biotin_Pathway_Alpha_Proteobacteria cluster_pimeloyl_synthesis Pimeloyl-ACP Synthesis cluster_biotin_ring Biotin Ring Formation Lysine Lysine Degradation Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA ... Keto_Pimeloyl_ACP 3-Keto-pimeloyl-ACP Glutaryl_CoA->Keto_Pimeloyl_ACP BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->Keto_Pimeloyl_ACP Pimeloyl_ACP Pimeloyl-ACP Keto_Pimeloyl_ACP->Pimeloyl_ACP FAS-II (Reduction, Dehydration) KAPA KAPA Pimeloyl_ACP->KAPA BioF L_Alanine L-Alanine L_Alanine->KAPA Biotin Biotin KAPA->Biotin BioA, BioD, BioB

Figure 1: The BioZ-mediated pathway for pimeloyl-ACP synthesis in α-proteobacteria.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant BioZ

This protocol describes the expression and purification of BioZ from Agrobacterium tumefaciens (AtBioZ) for in vitro studies.[3]

1. Gene Cloning and Expression Vector Construction:

  • Amplify the bioZ gene from A. tumefaciens genomic DNA using PCR with appropriate primers.
  • Clone the PCR product into an expression vector, such as pET28a, which adds a His-tag for purification.
  • Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

3. Cell Lysis and Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
  • Elute the His-tagged BioZ protein with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • For further purification, if necessary, use size-exclusion chromatography.

Protocol 2: In Vitro BioZ Enzyme Assay

This assay measures the activity of BioZ by detecting the formation of pimeloyl-ACP or its derivatives using a reconstituted fatty acid synthesis (FAS-II) system.[5]

1. Reaction Components:

  • Purified BioZ enzyme
  • Malonyl-ACP (substrate)
  • Glutaryl-CoA (substrate)
  • Components of the FAS-II system (e.g., FabG, FabZ, FabI, and NADPH)
  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

2. Assay Procedure:

  • Prepare a reaction mixture containing all components except for one of the substrates (to serve as a negative control).
  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
  • Initiate the reaction by adding the final substrate.
  • Incubate for a defined period (e.g., 30-60 minutes).
  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

3. Product Detection and Analysis:

  • The products (acyl-ACPs) can be separated and visualized using conformation-sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE).[5]
  • Alternatively, the reaction can be coupled to a downstream enzyme in the biotin pathway, and the final product (e.g., dethiobiotin) can be detected by a bioassay using a biotin-auxotrophic E. coli strain.[5]

Application in Drug Discovery

The biotin biosynthesis pathway is an attractive target for antimicrobial drug discovery because it is essential for many pathogens and is absent in humans.[6][7] The enzymes in this pathway, including BioZ, represent potential targets for the development of novel inhibitors.

Workflow for Inhibitor Screening:

Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (In Vitro BioZ Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Structure-Activity Relationship (SAR) Studies Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Compound->In_Vivo_Testing Drug_Candidate Drug Candidate In_Vivo_Testing->Drug_Candidate

Figure 2: A general workflow for screening inhibitors against BioZ.

High-throughput screening (HTS) campaigns can be designed using the in vitro BioZ enzyme assay to identify small molecule inhibitors. Hits from these screens can then be further characterized for their mechanism of inhibition, potency, and selectivity. Subsequent medicinal chemistry efforts can focus on optimizing these hits to improve their pharmacological properties, leading to the development of potential drug candidates.

Conclusion

The synthesis of pimeloyl-ACP is a critical and early step in the biotin biosynthesis pathway. In α-proteobacteria, the enzyme BioZ plays a pivotal role in this process, making it a key subject of research and a potential target for novel antibacterial agents. The protocols and information provided here offer a foundation for researchers to investigate this pathway, characterize its enzymes, and explore its potential for therapeutic intervention.

References

Application Notes and Protocols for the Purification of Enzymes in the Biotin Biosynthesis Pathway Acting on Pimeloyl-CoA and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotin biosynthesis pathway is a critical metabolic route in microorganisms and plants for the production of biotin (Vitamin B7), an essential cofactor for a variety of carboxylation reactions. A key precursor in this pathway is pimeloyl-CoA. While the specific substrate "2,3-Didehydropimeloyl-CoA" is not a recognized intermediate in the canonical biotin synthesis pathway, it is conceivable that enzymes within this pathway, or related pathways involving fatty acid metabolism, could act on such a molecule, potentially as a substrate analog for mechanistic studies or in engineered biosynthetic routes.

This document provides detailed application notes and protocols for the purification of three key enzymes that act sequentially on pimeloyl-CoA and its downstream metabolites in the well-characterized biotin biosynthesis pathway of Escherichia coli:

  • 8-amino-7-oxononanoate synthase (BioF)

  • 7,8-diaminononanoate synthase (BioA)

  • Dethiobiotin synthase (BioD)

These protocols focus on the purification of recombinantly expressed enzymes, which allows for high-yield production and the use of affinity chromatography for efficient isolation.

Signaling Pathway: Biotin Synthesis from Pimeloyl-CoA

The following diagram illustrates the conserved pathway for the assembly of the biotin rings starting from pimeloyl-CoA.

Biotin_Pathway cluster_main Biotin Biosynthesis Pathway (Post-Pimeloyl-CoA) Pimeloyl_CoA Pimeloyl-CoA BioF BioF (8-amino-7-oxononanoate synthase) Pimeloyl_CoA->BioF L_Alanine L-Alanine L_Alanine->BioF AON 8-Amino-7-oxononanoate (KAPA) BioF->AON CoA CO2 BioA BioA (7,8-diaminononanoate synthase) AON->BioA SAM S-adenosyl-L-methionine (SAM) SAM->BioA DAPA 7,8-Diaminononanoate (DAPA) BioA->DAPA S-adenosyl-4-methylthio- 2-oxobutanoate BioD BioD (Dethiobiotin synthase) DAPA->BioD ATP ATP ATP->BioD CO2 CO2 CO2->BioD Dethiobiotin Dethiobiotin BioD->Dethiobiotin ADP + Pi

Caption: Biotin synthesis pathway from pimeloyl-CoA.

Data Presentation: Summary of Purification Parameters

The following table summarizes typical purification data for recombinantly expressed BioF, BioA, and BioD from E. coli. Values are indicative and can vary based on expression levels and specific experimental conditions.

EnzymeExpression HostPurification MethodSpecific Activity (U/mg)Purification FoldYield (%)Reference
BioF E. coli BL21(DE3)Ni-NTA Affinity Chromatography~1.5~20~75[1]
BioA E. coli (derepressed mutant)Multi-step chromatography~1000-fold purification~1000~10[2]
BioD E. coli (biotin auxotroph)Multi-step chromatography100-fold purification~100~15[3]

Note: Specific activity units (U) are defined differently for each enzyme based on their respective assays.

Experimental Workflow: Recombinant Enzyme Purification

This diagram outlines the general workflow for the expression and purification of His-tagged recombinant enzymes from E. coli.

Purification_Workflow cluster_workflow Recombinant Protein Purification Workflow Start Transformation of E. coli with Expression Vector Culture Cell Culture and Induction of Expression (e.g., with IPTG) Start->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication, French Press) Harvest->Lysis Clarification Clarification of Lysate (High-Speed Centrifugation) Lysis->Clarification Affinity_Chromo Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity_Chromo Wash Wash unbound proteins Affinity_Chromo->Wash Elution Elution of tagged protein (e.g., with Imidazole) Wash->Elution Analysis Purity and Concentration Analysis (SDS-PAGE, Bradford Assay) Elution->Analysis Further_Purification Optional: Further Purification (e.g., Size Exclusion, Ion Exchange) Analysis->Further_Purification Final_Product Pure Enzyme Analysis->Final_Product If sufficiently pure Further_Purification->Final_Product

Caption: General workflow for recombinant enzyme purification.

Experimental Protocols

Protocol 1: Overexpression and Purification of His-tagged 8-amino-7-oxononanoate synthase (BioF) from E. coli[1][4]

1. Gene Cloning and Expression Vector Construction:

  • Amplify the bioF gene from E. coli genomic DNA using PCR with primers that introduce restriction sites (e.g., NdeI and XhoI) and a C-terminal hexa-histidine tag.

  • Ligate the digested PCR product into a suitable expression vector, such as pET28b, and transform into a cloning host (e.g., DH5α).

  • Verify the construct by DNA sequencing and then transform the plasmid into an expression host like E. coli BL21(DE3).

2. Overexpression:

  • Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with an overnight culture of the expression strain.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for improved protein solubility.

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30-40 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP).

  • Lyse the cells by sonication on ice or by passing them through a French press.

  • Clarify the lysate by centrifugation at 39,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

  • Equilibrate a Ni-NTA agarose column (e.g., 1 mL bed volume) with 10 column volumes (CV) of lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-20 CV of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).

  • Elute the His-tagged BioF protein with 5-10 CV of elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

  • Collect fractions and analyze them by SDS-PAGE.

5. Buffer Exchange and Storage:

  • Pool the fractions containing the purified BioF.

  • Perform buffer exchange into a storage buffer (e.g., 20 mM K2HPO4, pH 7.5, 100 mM NaCl, 1 mM TCEP, 100 µM pyridoxal 5'-phosphate (PLP), 20% glycerol) using a desalting column or dialysis.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified enzyme and store at -80°C.

6. Enzyme Activity Assay:

  • The activity of BioF can be assayed by measuring the release of CoA from pimeloyl-CoA using HPLC or by a bioassay for the product, 8-amino-7-oxononanoate (AON), using an E. coli ΔbioF auxotroph[4].

Protocol 2: Purification of 7,8-diaminopelargonic acid aminotransferase (BioA) from E. coli[2]

This protocol describes a classical multi-step purification from a derepressed E. coli mutant. For recombinant purification, a similar strategy to Protocol 1 can be employed.

1. Bacterial Strain and Growth:

  • Use a regulatory mutant of E. coli that is derepressed for the biotin operon to achieve higher native expression levels.

  • Grow the cells in a large volume of minimal medium with limiting biotin to ensure derepression.

2. Preparation of Cell-Free Extract:

  • Harvest cells and resuspend in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol).

  • Lyse the cells by sonication or French press and clarify the lysate by high-speed centrifugation.

3. Protamine Sulfate and Ammonium Sulfate Precipitation:

  • Add protamine sulfate solution to the crude extract to precipitate nucleic acids, followed by centrifugation.

  • Perform fractional precipitation of the supernatant with ammonium sulfate. Collect the protein fraction that precipitates between 30% and 55% saturation.

4. Chromatographic Steps:

  • DEAE-cellulose chromatography: Dissolve the ammonium sulfate pellet and apply it to a DEAE-cellulose column equilibrated with a low-salt buffer. Elute with a linear salt gradient (e.g., 0-0.5 M NaCl).

  • Phosphocellulose chromatography: Pool the active fractions from the DEAE-cellulose column, dialyze, and apply to a phosphocellulose column. Elute with a salt gradient.

  • Hydroxylapatite chromatography: Apply the active fractions from the previous step to a hydroxylapatite column and elute with a phosphate gradient.

  • Gel filtration (Sephadex G-100): As a final polishing step, apply the concentrated active fractions to a Sephadex G-100 column to separate proteins based on size.

5. Enzyme Activity Assay:

  • The activity of BioA is typically measured in a coupled assay with BioD[5][6]. BioA converts KAPA to DAPA, which is then converted to dethiobiotin by BioD. The formation of dethiobiotin can be quantified by a bioassay using an E. coli strain auxotrophic for dethiobiotin or by a fluorescence displacement assay[5].

Protocol 3: Partial Purification of Dethiobiotin Synthetase (BioD) from E. coli[3]

1. Bacterial Strain and Growth:

  • Utilize a biotin auxotroph of E. coli that lacks dethiobiotin synthetase for initial characterization, and a strain with derepressed biotin biosynthetic enzymes for purification.

  • Grow the cells in a glucose-salt medium and derepress the biotin pathway by transferring to a medium without biotin.

2. Preparation of Cell-Free Extract:

  • Prepare a cell-free extract as described for BioA.

3. Streptomycin Sulfate and Ammonium Sulfate Fractionation:

  • Treat the crude extract with streptomycin sulfate to remove nucleic acids.

  • Perform ammonium sulfate fractionation, collecting the protein fraction that precipitates between 35% and 55% saturation.

4. DEAE-Cellulose Chromatography:

  • Dissolve the ammonium sulfate pellet, dialyze against a low-salt buffer (e.g., 10 mM potassium phosphate, pH 7.5, with 10 mM 2-mercaptoethanol), and apply to a DEAE-cellulose column.

  • Elute the enzyme with a linear gradient of potassium phosphate buffer.

5. Enzyme Activity Assay:

  • The activity of BioD is determined by measuring the formation of dethiobiotin from 7,8-diaminopelargonic acid (DAPA) in the presence of ATP and bicarbonate. The product, dethiobiotin, is quantified using a microbiological assay with a dethiobiotin-requiring E. coli mutant[3].

Conclusion

The protocols provided offer a comprehensive guide for the purification of key enzymes involved in the biotin biosynthesis pathway downstream of pimeloyl-CoA. While the specific enzyme acting on "this compound" remains elusive within the canonical pathway, the methodologies detailed here for BioF, BioA, and BioD provide a strong foundation for researchers and drug development professionals working on this metabolic route. These purified enzymes are essential for detailed kinetic studies, inhibitor screening, and structural biology efforts aimed at understanding and potentially targeting biotin synthesis.

References

Application Notes and Protocols for Studying 2,3-Didehydropimeloyl-CoA Function via Gene Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Didehydropimeloyl-CoA is a key intermediate in the metabolic pathway of pimeloyl-CoA, a precursor for biotin biosynthesis in many organisms. The enzyme responsible for the formation of this unsaturated dicarboxylic acyl-CoA is pimeloyl-CoA dehydrogenase. Understanding the function of this enzyme and the role of this compound is crucial for elucidating the complete biotin synthesis pathway and identifying potential targets for antimicrobial drug development. This document provides detailed application notes and experimental protocols for creating and analyzing gene knockouts of the pimeloyl-CoA dehydrogenase gene to investigate the function of this compound.

Metabolic Pathway Context

Pimeloyl-CoA is a central molecule that feeds into the biotin biosynthesis pathway. Its synthesis can occur through various routes, including a modified fatty acid synthesis pathway involving the enzymes BioC and BioH, or from pimelic acid via the enzyme BioW. Once formed, pimeloyl-CoA is a substrate for pimeloyl-CoA dehydrogenase, which catalyzes its desaturation to form this compound (also known as 6-carboxyhex-2-enoyl-CoA). This reaction is a critical step in the further metabolism of pimeloyl-CoA.[1]

Pimeloyl-CoA Metabolism cluster_0 Pimeloyl-CoA Synthesis cluster_1 Pimeloyl-CoA Dehydrogenation Malonyl-CoA Malonyl-CoA BioCH BioC, BioH Malonyl-CoA->BioCH Fatty Acid Synthesis Pathway Pimelic Acid Pimelic Acid BioW BioW Pimelic Acid->BioW Pimeloyl-CoA Pimeloyl-CoA Pim_DH Pimeloyl-CoA Dehydrogenase Pimeloyl-CoA->Pim_DH BioCH->Pimeloyl-CoA BioW->Pimeloyl-CoA This compound This compound Further Metabolism Further Metabolism This compound->Further Metabolism e.g., Biotin Synthesis Pim_DH->this compound

Caption: Metabolic context of this compound formation.

Application Notes: Gene Knockout Strategy

To elucidate the function of this compound, a gene knockout strategy targeting the pimeloyl-CoA dehydrogenase gene is proposed. The inactivation of this gene will block the conversion of pimeloyl-CoA to this compound, leading to the accumulation of the former and the absence of the latter. This will allow for a detailed phenotypic analysis to understand the physiological role of this metabolic step.

Model Organisms:

  • Escherichia coli : A well-characterized prokaryotic model with established genetic tools, making it suitable for initial knockout studies. The biotin synthesis pathway is well-studied in E. coli.

  • Saccharomyces cerevisiae : A simple eukaryotic model organism that is also amenable to genetic manipulation and can be used to study the pathway in a eukaryotic context.

Knockout Methodologies:

Two primary methods are recommended for generating the gene knockout:

  • Homologous Recombination: A classic and reliable method for creating targeted gene disruptions.[2][3]

  • CRISPR-Cas9: A more recent and highly efficient genome editing tool that allows for precise gene knockout.[4][5][6]

Experimental Protocols

Protocol 1: Gene Knockout of pimeloyl-CoA dehydrogenase in E. coli using Homologous Recombination (λ Red Recombineering)

This protocol describes the generation of a targeted gene knockout in E. coli using the λ Red recombinase system.

Materials:

  • E. coli strain harboring the λ Red recombinase expression plasmid (e.g., pKD46)

  • pKD3 or pKD4 plasmid (template for antibiotic resistance cassette)

  • Primers specific for the pimeloyl-CoA dehydrogenase gene with flanking homology arms

  • Competent E. coli cells

  • LB medium and agar plates with appropriate antibiotics (e.g., ampicillin, chloramphenicol/kanamycin)

  • L-arabinose

  • Electroporator and cuvettes

Procedure:

  • Primer Design: Design primers to amplify the chloramphenicol (cat) or kanamycin (kan) resistance cassette from pKD3 or pKD4, respectively. The primers should include 40-50 nucleotide homology extensions corresponding to the regions immediately upstream and downstream of the pimeloyl-CoA dehydrogenase coding sequence.

  • PCR Amplification of Resistance Cassette: Perform PCR using the designed primers and pKD3/pKD4 as a template. Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Inoculate a single colony of the E. coli strain containing pKD46 into 5 mL of LB medium with ampicillin and grow overnight at 30°C.

    • Inoculate 1 mL of the overnight culture into 100 mL of LB with ampicillin and grow at 30°C to an OD600 of 0.1.

    • Add L-arabinose to a final concentration of 10 mM to induce the expression of the λ Red recombinase genes. Continue to grow the culture at 30°C to an OD600 of 0.4-0.6.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold sterile 10% glycerol.

    • Resuspend the final pellet in a small volume of ice-cold 10% glycerol.

  • Electroporation:

    • Mix 50 µL of the electrocompetent cells with 100-200 ng of the purified PCR product.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Electroporate the cells using an electroporator with appropriate settings.

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours with shaking.

  • Selection of Recombinants: Plate the cell suspension on LB agar plates containing the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C overnight.

  • Verification of Knockout:

    • Confirm the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the pimeloyl-CoA dehydrogenase gene.

    • Further verification can be done by DNA sequencing of the PCR product.

  • Curing of the Helper Plasmid: To remove the temperature-sensitive pKD46 plasmid, streak the confirmed knockout mutant on LB agar without ampicillin and incubate at 42°C overnight. Test colonies for ampicillin sensitivity.

Homologous Recombination Workflow A 1. Design Primers with Homology Arms B 2. PCR Amplify Antibiotic Resistance Cassette A->B D 4. Electroporate PCR Product into Competent Cells B->D C 3. Prepare Electrocompetent E. coli with λ Red Plasmid C->D E 5. Select for Recombinants on Antibiotic Plates D->E F 6. Verify Knockout by PCR and Sequencing E->F G 7. Cure Helper Plasmid F->G

Caption: Workflow for gene knockout using homologous recombination.
Protocol 2: Gene Knockout of pimeloyl-CoA dehydrogenase in S. cerevisiae using CRISPR-Cas9

This protocol provides a general workflow for CRISPR-Cas9-mediated gene knockout in S. cerevisiae.

Materials:

  • S. cerevisiae strain

  • Cas9 expression plasmid (e.g., p414-TEF1p-Cas9-CYC1t)

  • gRNA expression plasmid (e.g., p426-SNR52p-gRNA.CAN1.Y-SUP4t)

  • Repair template DNA (short oligonucleotides or a PCR product with homology arms)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • YPD medium and selective agar plates (e.g., SC-Trp, SC-Ura)

Procedure:

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting a specific site within the pimeloyl-CoA dehydrogenase gene, preferably in an early exon. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Construction of gRNA Expression Plasmid: Clone the designed gRNA sequence into the gRNA expression plasmid.

  • Design of Repair Template: Design a repair template. For a simple knockout, this can be a pair of complementary 90-120 bp oligonucleotides containing a stop codon and a small insertion or deletion (indel) to cause a frameshift, flanked by homology arms to the target site.

  • Yeast Transformation:

    • Co-transform the S. cerevisiae strain with the Cas9 expression plasmid, the gRNA expression plasmid, and the repair template DNA using the lithium acetate/PEG method.

    • Plate the transformation mixture on selective agar plates (e.g., SC-Trp-Ura) to select for cells that have taken up both plasmids.

    • Incubate at 30°C for 2-3 days.

  • Screening for Mutants:

    • Isolate individual colonies and grow them in liquid selective medium.

    • Extract genomic DNA from the cultures.

    • Screen for the desired mutation by PCR amplification of the target locus followed by DNA sequencing or restriction digest analysis if the mutation introduces or removes a restriction site.

  • Curing of Plasmids (Optional): To obtain a marker-free knockout strain, the Cas9 and gRNA plasmids can be cured by growing the cells on non-selective YPD medium and then replica-plating to identify colonies that have lost the plasmids.

CRISPR-Cas9 Workflow A 1. Design gRNA Targeting pimeloyl-CoA Dehydrogenase B 2. Construct gRNA Expression Plasmid A->B D 4. Co-transform Yeast with Cas9, gRNA Plasmids & Repair Template B->D C 3. Design DNA Repair Template C->D E 5. Select Transformants on Selective Media D->E F 6. Screen for Knockout by PCR and Sequencing E->F G 7. Cure Plasmids (Optional) F->G

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of 2,3-Didehydropimeloyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inherent instability of 2,3-Didehydropimeloyl-CoA in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading so quickly?

A1: this compound, like other unsaturated acyl-CoA thioesters, is susceptible to non-enzymatic hydrolysis in aqueous solutions.[1] The thioester bond is inherently reactive, and the presence of a double bond at the 2,3-position can further contribute to its instability. Degradation is often accelerated by factors such as suboptimal pH, elevated temperatures, and prolonged storage in solution.

Q2: What are the primary degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented, analogous unsaturated acyl-CoAs primarily degrade via hydrolysis of the thioester bond. This releases Coenzyme A (CoA-SH) and the corresponding free fatty acid, 2,3-didehydropimelic acid. Other potential reactions include hydration of the double bond or oxidation.

Q3: How can I monitor the degradation of my this compound sample?

A3: The most common method for monitoring the degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). By separating the intact this compound from its degradation products (e.g., free CoA and 2,3-didehydropimelic acid), you can quantify the remaining concentration of your target molecule over time.

Q4: What are the ideal short-term and long-term storage conditions for this compound?

A4: For short-term storage (hours to a few days), it is recommended to keep the solution on ice (0-4°C) in a tightly sealed container. For long-term storage, aliquoting and flash-freezing in liquid nitrogen followed by storage at -80°C is the preferred method. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity or Concentration in Solution

Symptoms:

  • Inconsistent results in enzymatic assays.

  • Decreasing peak area for this compound in HPLC analysis over a short period.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal pH of the buffer Maintain a slightly acidic to neutral pH (6.0-7.5). Thioester bonds are more susceptible to hydrolysis at alkaline pH.
Elevated temperature Prepare and handle solutions on ice whenever possible. For reactions at higher temperatures, minimize the pre-incubation time of this compound.
Prolonged storage in solution Prepare fresh solutions of this compound for each experiment. If this is not feasible, use aliquots stored at -80°C and thaw immediately before use.
Contamination with nucleophiles Ensure all buffers and reagents are free of strong nucleophiles that can attack the thioester bond.
Use of plastic vials Studies on other CoA derivatives have shown that using glass vials can decrease signal loss and improve sample stability.[2]
Issue 2: Inconsistent Results Between Experimental Replicates

Symptoms:

  • High variability in measurements from identical experimental setups.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent thawing procedure Thaw frozen aliquots rapidly and consistently. Keep on ice immediately after thawing.
Differential degradation rates If experiments are set up sequentially, the sample used for the last replicate may have degraded more than the one used for the first. Prepare a master mix of reagents and add the this compound solution last and as quickly as possible to all replicates.
Adsorption to surfaces Consider using low-adhesion microcentrifuge tubes or glassware to minimize loss of the compound.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions
  • Weighing: If starting from a lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount quickly in a low-humidity environment.

  • Solubilization: Resuspend the powder in a pre-chilled, appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0). Gently vortex or pipette to dissolve. Avoid vigorous shaking.

  • Concentration Determination: Immediately determine the concentration of the stock solution using a spectrophotometer (measuring absorbance at 260 nm for the adenine portion of CoA) or by a validated HPLC method.

  • Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in glass or low-adhesion tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

  • Use: When needed, thaw an aliquot rapidly in a water bath at room temperature and immediately place it on ice. Use the solution as quickly as possible. Discard any unused portion of the thawed aliquot.

Protocol 2: Assessment of this compound Stability
  • Preparation: Prepare a solution of this compound at the desired concentration in the buffer system to be tested.

  • Incubation: Incubate the solution under the conditions you wish to test (e.g., different temperatures, pH values).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench any potential enzymatic activity by adding an appropriate quenching agent (e.g., acid or organic solvent, depending on the downstream analysis).

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability under the tested conditions.

Data Presentation

Table 1: Influence of Temperature on the Stability of Unsaturated Acyl-CoA Thioesters in Aqueous Buffer (pH 7.4)

Temperature (°C)Half-life (t½)
4Several days
25 (Room Temperature)Hours to a day[1]
37Minutes to hours

Note: These are estimated values based on the general behavior of unsaturated acyl-CoA thioesters. Specific stability of this compound may vary.

Table 2: Effect of pH on the Rate of Hydrolysis of Thioester Bonds

pHRelative Rate of Hydrolysis
5.0Low
6.0Moderate
7.0Moderate-High
8.0High
9.0Very High

Note: Thioester hydrolysis is generally accelerated at alkaline pH.

Visualizations

2_3_Didehydropimeloyl_CoA 2_3_Didehydropimeloyl_CoA Hydrolysis Hydrolysis 2_3_Didehydropimeloyl_CoA->Hydrolysis CoA_SH CoA_SH Hydrolysis->CoA_SH releases 2_3_Didehydropimelic_Acid 2_3_Didehydropimelic_Acid Hydrolysis->2_3_Didehydropimelic_Acid forms cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Start Start Prepare_Buffer Prepare_Buffer Start->Prepare_Buffer Dissolve_CoA Dissolve_CoA Prepare_Buffer->Dissolve_CoA Incubate Incubate Dissolve_CoA->Incubate Take_Time_Points Take_Time_Points Incubate->Take_Time_Points Quench Quench Take_Time_Points->Quench HPLC_Analysis HPLC_Analysis Quench->HPLC_Analysis Analyze_Data Analyze_Data HPLC_Analysis->Analyze_Data End End Analyze_Data->End Problem Inconsistent Results? Check_pH Is buffer pH 6.0-7.5? Problem->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Are solutions on ice? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Use_Ice Use ice Check_Temp->Use_Ice No Check_Freshness Is the solution freshly prepared? Check_Temp->Check_Freshness Yes Use_Ice->Check_Freshness Prepare_Fresh Prepare fresh solution Check_Freshness->Prepare_Fresh No Solution Problem Solved Check_Freshness->Solution Yes Prepare_Fresh->Solution

References

Technical Support Center: Improving the Yield of Synthetic 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This section addresses specific issues researchers may encounter during the synthesis of 2,3-Didehydropimeloyl-CoA, following a proposed two-step synthetic pathway:

  • Chemical Synthesis: Activation of pimelic acid to pimeloyl-CoA.

  • Enzymatic Synthesis: Dehydrogenation of pimeloyl-CoA to this compound.

I. Issues Related to Pimeloyl-CoA Synthesis (Chemical Step)

Question: My pimeloyl-CoA synthesis yield is low. What are the potential causes and solutions?

Answer: Low yields in the synthesis of pimeloyl-CoA from pimelic acid can arise from several factors. A common method involves the activation of pimelic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A (CoA).[1]

Troubleshooting Steps:

  • Incomplete NHS Ester Formation:

    • Problem: The activation of pimelic acid with NHS may be inefficient.

    • Solution: Ensure anhydrous (water-free) conditions, as water can hydrolyze the activating agent (e.g., dicyclohexylcarbodiimide - DCC) and the active ester. Use freshly opened, high-purity reagents. Consider extending the reaction time or slightly increasing the molar excess of the activating agent and NHS.

  • Side Reactions:

    • Problem: Alternative methods like using acid chlorides or anhydrides can lead to side reactions, reducing the yield.[1]

    • Solution: The NHS ester method is reported to be superior due to a lack of side reactions.[1] If using other methods, carefully control the stoichiometry and temperature to minimize byproducts.

  • Degradation of Coenzyme A:

    • Problem: CoA is susceptible to oxidation and degradation, especially at non-optimal pH.

    • Solution: Prepare CoA solutions fresh and keep them on ice. Maintain the pH of the reaction mixture in the recommended range (often slightly alkaline for the reaction with the NHS ester).

  • Inefficient Purification:

    • Problem: Loss of product during purification steps.

    • Solution: Pimeloyl-CoA can be purified by chromatographic methods. Optimize the purification protocol to minimize product loss.

ParameterRecommended ConditionTroubleshooting Action
Solvent AnhydrousUse freshly dried solvents.
Activating Agent e.g., DCCUse fresh, high-purity reagent.
Reaction pH (CoA coupling) Slightly alkalineMonitor and adjust pH carefully.
Temperature Varies by stepMaintain recommended temperatures.
II. Issues Related to Enzymatic Dehydrogenation

Question: The enzymatic conversion of pimeloyl-CoA to this compound is inefficient. How can I improve the yield?

Answer: The introduction of a double bond at the C2-C3 position of an acyl-CoA is typically catalyzed by a class of enzymes called Acyl-CoA Dehydrogenases (ACADs).[2][3][4] The yield of this reaction is dependent on enzyme activity, substrate specificity, and reaction conditions.

Troubleshooting Steps:

  • Low Enzyme Activity:

    • Problem: The chosen ACAD may have low specific activity or be partially denatured.

    • Solution: Ensure the enzyme is stored correctly and handled according to the manufacturer's instructions. Use a freshly prepared enzyme solution for each experiment. Confirm the protein concentration and specific activity of your enzyme stock.

  • Sub-optimal Reaction Conditions:

    • Problem: The pH, temperature, or buffer composition may not be optimal for the enzyme.

    • Solution: Consult the literature for the optimal conditions for the specific ACAD being used. If this information is unavailable, perform a systematic optimization of pH, temperature, and buffer components.

  • Cofactor Limitation:

    • Problem: ACADs require Flavin Adenine Dinucleotide (FAD) as a cofactor.[3] Insufficient FAD will limit the reaction rate.

    • Solution: Supplement the reaction mixture with an excess of FAD.

  • Product Inhibition or Reversibility:

    • Problem: The reaction may be inhibited by the product, this compound, or the reaction may be reversible.

    • Solution: Consider implementing a system to remove the product as it is formed, for example, by coupling the reaction to a subsequent enzymatic step that uses this compound as a substrate.

  • Substrate Specificity:

    • Problem: The chosen ACAD may have low specificity for pimeloyl-CoA. ACADs are categorized based on their preference for different acyl chain lengths (short, medium, long).[2][3]

    • Solution: Screen a panel of different ACADs to find one with higher activity towards pimeloyl-CoA.

ParameterRecommended RangeTroubleshooting Action
pH Enzyme-dependent (often 7.0-8.5)Optimize pH in small increments.
Temperature Enzyme-dependent (e.g., 25-37 °C)Optimize temperature. Avoid excessive heat.
FAD Concentration Molar excess relative to enzymeEnsure FAD is not a limiting reagent.
Enzyme Concentration Titrate for optimal rateIncrease enzyme concentration if the reaction is slow.
Substrate Concentration VariesTest a range of concentrations to check for substrate inhibition.

Experimental Protocols

Protocol 1: Synthesis of Pimeloyl-CoA via N-Hydroxysuccinimide Ester

This protocol is adapted from the synthesis of pimeloyl-CoA.[1]

Materials:

  • Pimelic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dioxane

  • Coenzyme A lithium salt

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Diethyl Ether

Procedure:

  • Activation of Pimelic Acid:

    • Dissolve pimelic acid and NHS in a 1:2 molar ratio in anhydrous dioxane.

    • Add DCC (in a 1:1.1 molar ratio to pimelic acid) dissolved in anhydrous dioxane dropwise to the solution while stirring at room temperature.

    • Allow the reaction to proceed for 16-24 hours at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the crude pimeloyl-NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve the crude pimeloyl-NHS ester in a minimal amount of dioxane.

    • Prepare a solution of Coenzyme A in an aqueous solution of sodium bicarbonate.

    • Add the pimeloyl-NHS ester solution dropwise to the CoA solution while stirring vigorously on ice.

    • Monitor the reaction by checking for the disappearance of free thiol groups of CoA.

    • Once the reaction is complete, purify the pimeloyl-CoA by a suitable chromatographic method.

Protocol 2: Enzymatic Dehydrogenation of Pimeloyl-CoA

This is a general protocol for an enzymatic dehydrogenation reaction using an Acyl-CoA Dehydrogenase.

Materials:

  • Pimeloyl-CoA

  • Acyl-CoA Dehydrogenase (e.g., medium-chain ACAD)

  • Flavin Adenine Dinucleotide (FAD)

  • Potassium phosphate buffer (pH 7.5)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, FAD, and the electron acceptor.

  • Add the Acyl-CoA Dehydrogenase to the reaction mixture and incubate for a few minutes at the optimal temperature (e.g., 30 °C) to ensure the enzyme is active.

  • Initiate the reaction by adding the pimeloyl-CoA substrate.

  • Monitor the progress of the reaction by observing the reduction of the electron acceptor spectrophotometrically or by analyzing samples using HPLC to quantify the formation of this compound.

  • Once the reaction has reached completion or the desired conversion, stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Purify the this compound from the reaction mixture using appropriate chromatographic techniques.

Visualizations

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis Pimelic_Acid Pimelic Acid NHS_Ester Pimeloyl-NHS Ester Pimelic_Acid->NHS_Ester NHS, DCC Pimeloyl_CoA Pimeloyl-CoA NHS_Ester->Pimeloyl_CoA Coenzyme A Pimeloyl_CoA_Enz Pimeloyl-CoA Pimeloyl_CoA->Pimeloyl_CoA_Enz Dehydropimeloyl_CoA This compound Pimeloyl_CoA_Enz->Dehydropimeloyl_CoA Acyl-CoA Dehydrogenase, FAD

Caption: Chemoenzymatic synthesis workflow for this compound.

G Start Low Yield of this compound Check_Step Which step has low yield? Start->Check_Step Chem_Syn Chemical Synthesis (Pimeloyl-CoA) Check_Step->Chem_Syn Chemical Step Enz_Syn Enzymatic Dehydrogenation Check_Step->Enz_Syn Enzymatic Step Chem_Troubleshoot Troubleshoot Chemical Synthesis Chem_Syn->Chem_Troubleshoot Enz_Troubleshoot Troubleshoot Enzymatic Synthesis Enz_Syn->Enz_Troubleshoot Check_Reagents Check Reagent Quality (Anhydrous conditions, fresh reagents) Chem_Troubleshoot->Check_Reagents Optimize_Reaction Optimize Reaction Conditions (pH, Temperature, Time) Chem_Troubleshoot->Optimize_Reaction Improve_Purification Improve Purification Protocol Chem_Troubleshoot->Improve_Purification Check_Enzyme Check Enzyme Activity & Specificity Enz_Troubleshoot->Check_Enzyme Optimize_Enz_Conditions Optimize Reaction Conditions (pH, Temperature, Buffer) Enz_Troubleshoot->Optimize_Enz_Conditions Check_Cofactors Ensure Cofactor (FAD) is not limiting Enz_Troubleshoot->Check_Cofactors Consider_Inhibition Investigate Product Inhibition Enz_Troubleshoot->Consider_Inhibition

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: Analysis of 2,3-Didehydropimeloyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of 2,3-Didehydropimeloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound in positive ion mode mass spectrometry?

A1: The expected monoisotopic mass of neutral this compound (C₂₈H₄₄N₇O₁₉P₃S) is approximately 906.16 g/mol . Therefore, in positive ion mode, you should be targeting the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 907.17 . It is also advisable to look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 929.15, as these may also be present in your sample.

Q2: What are the characteristic product ions of this compound for tandem mass spectrometry (MS/MS)?

A2: Acyl-CoAs exhibit a very consistent fragmentation pattern. The most common and reliable fragmentation involves the coenzyme A moiety. You should expect to see a prominent product ion at m/z 428.0365 , which corresponds to the adenosine 3',5'-diphosphate fragment.[1] Another characteristic fragmentation is a neutral loss of 506.9952 Da from the precursor ion.[1] For a precursor of m/z 907.17, this would result in a product ion at approximately m/z 400.17 . Monitoring for both the m/z 428 fragment and the neutral loss of 507 Da is a robust approach for confirming the presence of your analyte.[1][2]

Q3: I am not seeing any signal for my analyte. What are the most common reasons for this?

A3: There are several potential reasons for a complete lack of signal. The most common culprits include:

  • Sample Degradation: Acyl-CoAs can be unstable, particularly in aqueous solutions at non-optimal pH.[3] Ensure proper storage and handling of your samples.

  • Poor Ionization Efficiency: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition and the presence of interfering substances.

  • Incorrect Mass Spectrometer Settings: Double-check that your instrument is set to monitor the correct precursor ion (m/z 907.17) and that the collision energy is appropriate to generate the expected product ions.

  • Chromatographic Issues: Your analyte may be eluting at an unexpected retention time or may be exhibiting poor peak shape, leading to a signal that is indistinguishable from the baseline noise.

  • Sample Preparation Issues: Inefficient extraction from the sample matrix can result in a low concentration of the analyte in your final sample.

Q4: My peak shape is poor (tailing or broad). What can I do to improve it?

A4: Poor peak shape is a common issue in liquid chromatography. Here are some troubleshooting steps:

  • Optimize Mobile Phase: Ensure the pH of your mobile phase is appropriate for this compound. For reverse-phase chromatography of acyl-CoAs, slightly acidic mobile phases (e.g., with 0.1% formic acid) are common.

  • Check for Column Contamination: Repeated injections of biological samples can lead to column contamination, which can degrade peak shape. Flushing the column or using a guard column can help.

  • Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker elution strength than your initial mobile phase conditions to prevent peak distortion.

  • Reduce Injection Volume: Injecting too large a volume of sample can lead to peak broadening.

Troubleshooting Guides

Problem 1: Low Signal Intensity or High Background Noise
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization Adjust the composition of your mobile phase. Consider adding a small amount of an organic modifier like acetonitrile or methanol. Ensure the pH is optimal for ionization.Improved signal-to-noise ratio.
Matrix Effects Dilute your sample to reduce the concentration of interfering matrix components. Improve your sample cleanup procedure to remove salts and other contaminants.A more stable baseline and a clearer analyte peak.
Contaminated Ion Source Clean the ion source of the mass spectrometer according to the manufacturer's instructions.Increased signal intensity and reduced background noise.
Inefficient Desolvation Optimize the desolvation temperature and gas flow rates in the ion source to ensure efficient removal of solvent from the analyte ions.Enhanced signal intensity.
Problem 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step Expected Outcome
Unstable HPLC Pump Performance Purge the HPLC pumps to remove any air bubbles and ensure a consistent mobile phase flow.Consistent and reproducible retention times.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.Stable retention times across your analytical run.
Column Temperature Fluctuations Use a column oven to maintain a constant and stable column temperature.Reduced drift in retention times.
Column Degradation Replace the column if it has been used extensively or if flushing does not improve performance.Restoration of expected retention times and peak shapes.

Experimental Protocols

General Protocol for Sample Preparation and LC-MS/MS Analysis

This protocol provides a general framework. Optimization will be required for specific sample matrices and instrumentation.

1. Sample Extraction

  • Homogenize tissue or cell samples in a cold extraction buffer (e.g., acetonitrile/methanol/water mixture).

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant containing the metabolites.

  • Consider a solid-phase extraction (SPE) step for sample cleanup if high levels of interfering substances are present.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is a good starting point for acyl-CoA analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) using a column oven.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • Precursor Ion (Q1): m/z 907.17

  • Product Ions (Q3): m/z 428.04 and m/z 400.17

  • Collision Energy: This will need to be optimized for your specific instrument, but a starting point would be in the range of 20-40 eV.

  • Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for your analyte.

Quantitative Data Summary

The following table provides a summary of typical mass spectrometry parameters for the analysis of acyl-CoAs, which can be adapted for this compound.

Parameter Value/Range Reference
Precursor Ion [M+H]⁺ (m/z) ~907.17Calculated
Primary Product Ion (m/z) ~428.04[1]
Secondary Product Ion (m/z) ~400.17Calculated from Neutral Loss
Neutral Loss (Da) 507.0[1]
Ionization Mode ESI+[4]
Typical Collision Energy 20 - 40 eVInstrument Dependent
LC Column C18 Reversed-Phase[4]
Mobile Phase Modifier 0.1% Formic AcidGeneral Practice

Visualizations

Mass Spectrometry Workflow for this compound cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Extraction Extraction Sample->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) LC Separation LC Separation Cleanup (SPE)->LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) MS1 (Precursor Selection) MS1 (Precursor Selection) Ionization (ESI+)->MS1 (Precursor Selection) Fragmentation (CID) Fragmentation (CID) MS1 (Precursor Selection)->Fragmentation (CID) MS2 (Product Ion Detection) MS2 (Product Ion Detection) Fragmentation (CID)->MS2 (Product Ion Detection)

Caption: Experimental workflow for this compound analysis.

Troubleshooting Logic for No Analyte Signal No Signal No Signal Check Sample Stability Check Sample Stability No Signal->Check Sample Stability Review MS Parameters Review MS Parameters Check Sample Stability->Review MS Parameters Sample OK Prepare Fresh Sample Prepare Fresh Sample Check Sample Stability->Prepare Fresh Sample Degradation Suspected Investigate LC Performance Investigate LC Performance Review MS Parameters->Investigate LC Performance Parameters Correct Correct MS Settings Correct MS Settings Review MS Parameters->Correct MS Settings Error Found Optimize Sample Prep Optimize Sample Prep Investigate LC Performance->Optimize Sample Prep LC OK Troubleshoot LC Troubleshoot LC Investigate LC Performance->Troubleshoot LC Issue Identified Re-inject Re-inject Optimize Sample Prep->Re-inject Prep Optimized Improve Extraction Improve Extraction Optimize Sample Prep->Improve Extraction Inefficiency Found

Caption: Logical flow for troubleshooting the absence of an analyte signal.

References

Technical Support Center: Optimizing Enzyme Assays for 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme assays for 2,3-Didehydropimeloyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in designing an assay for a novel enzyme like this compound?

When starting with a novel enzyme, it is crucial to first gather as much information as possible about its predicted function and substrate. For this compound, which is likely involved in a biosynthetic pathway, a coupled enzyme assay is often a practical approach. This involves using a known enzyme that acts on the product of the this compound reaction, leading to a measurable change, such as the consumption of NADH, which can be monitored spectrophotometrically at 340 nm.[1]

Q2: How do I determine the optimal pH and temperature for the enzyme assay?

Enzyme activity is highly dependent on both pH and temperature.[2][3] To find the optimal conditions for this compound, you should perform the assay over a range of pH values and temperatures. It's important to vary only one of these parameters at a time while keeping the other constant. For example, test a pH range from 6.0 to 9.0 in increments of 0.5, and a temperature range from 20°C to 40°C in increments of 5°C. The optimal condition will be the one that yields the highest enzyme activity.[3]

Q3: My enzyme appears to be inactive. What are the possible causes?

Several factors can lead to a lack of enzyme activity.[4] These include:

  • Improper enzyme storage: Enzymes are sensitive and can lose activity if not stored at the recommended temperature or if subjected to repeated freeze-thaw cycles.[5]

  • Incorrect buffer conditions: The pH, ionic strength, and presence of necessary cofactors in the assay buffer are critical for enzyme function.[2]

  • Substrate degradation: The substrate, this compound, may be unstable. Ensure it is stored correctly and prepared fresh if necessary.

  • Missing essential cofactors: Many enzymes require cofactors like metal ions or coenzymes (e.g., NAD+, FAD) for their activity.

Q4: How can I measure the concentration of active enzyme?

The total protein concentration may not accurately reflect the concentration of active enzyme. Active site titration can be used to determine the amount of functional enzyme. This technique involves using a titrant that reacts specifically and stoichiometrically with the active site of the enzyme.

Troubleshooting Guide

Unexpected or inconsistent results are common when developing a new enzyme assay.[5] This guide provides a systematic approach to troubleshooting your this compound assay.

Problem: High background signal in the absence of the enzyme.

  • Possible Cause: The substrate or other assay components might be unstable and breaking down, leading to a signal. The coupling enzyme in a coupled assay might be reacting with a contaminant in the substrate preparation.

  • Solution:

    • Run a control reaction containing all components except the primary enzyme (this compound).

    • If the background signal persists, test the stability of each component individually under the assay conditions.

    • Purify the substrate to remove any potential contaminants.

Problem: The reaction rate is not linear over time.

  • Possible Cause:

    • Substrate depletion: If the initial substrate concentration is too low, it will be rapidly consumed, causing the reaction rate to decrease.

    • Product inhibition: The product of the enzymatic reaction may be inhibiting the enzyme's activity.

    • Enzyme instability: The enzyme may be losing activity over the course of the assay under the experimental conditions.

  • Solution:

    • Measure the initial reaction rates, where the relationship between product formation and time is linear.

    • Test a range of substrate concentrations to ensure you are working under conditions where the rate is not limited by substrate availability.

    • If product inhibition is suspected, it may be necessary to use a continuous product removal system or measure initial rates at very low product concentrations.

    • Check the stability of the enzyme by pre-incubating it under assay conditions for the duration of the experiment and then measuring its activity.

Problem: High variability between replicate assays.

  • Possible Cause:

    • Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to significant variability.[6]

    • Inconsistent temperature control: Small fluctuations in temperature can significantly impact enzyme activity.[3]

    • "Edge effects" in microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can alter the concentration of reactants.[3]

  • Solution:

    • Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[6]

    • Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the experiment.[5]

    • To avoid edge effects, do not use the outermost wells of the microplate for your assay. Instead, fill them with buffer or water.[3]

Experimental Protocols

General Protocol for a Coupled Spectrophotometric Assay for this compound

This protocol assumes the product of the this compound reaction can be acted upon by a coupling enzyme that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Purified this compound enzyme

  • This compound substrate

  • Coupling enzyme

  • NADH

  • Assay buffer (e.g., Tris-HCl or HEPES at a specific pH)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate

Methodology:

  • Prepare a master mix containing the assay buffer, NADH, and the coupling enzyme at their optimal concentrations.

  • Add the master mix to the wells of the 96-well microplate.

  • Add the this compound substrate to the wells.

  • To initiate the reaction, add the purified this compound enzyme to the wells.

  • Immediately place the microplate in the plate reader and start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.

Controls:

  • Negative Control (No Enzyme): A reaction mixture containing all components except the this compound enzyme to measure the background rate of NADH degradation.

  • Negative Control (No Substrate): A reaction mixture containing all components except the this compound substrate to ensure there is no activity without the substrate.

Data Presentation

The following table provides a template for summarizing the results of your enzyme assay optimization experiments.

ParameterCondition 1Condition 2Condition 3Optimal Condition
pH
Specific Activity (U/mg)
Temperature (°C)
Specific Activity (U/mg)
Substrate [mM]
Initial Velocity (V₀)
Enzyme [µg]
Initial Velocity (V₀)

Visualizations

TroubleshootingWorkflow Start Unexpected Assay Result CheckReagents Verify Reagent Integrity (Enzyme, Substrate, Buffer, Cofactors) Start->CheckReagents CheckConditions Review Assay Conditions (pH, Temperature, Incubation Time) CheckReagents->CheckConditions Reagents OK ReagentIssue Degraded/Incorrect Reagent CheckReagents->ReagentIssue Issue Found CheckInstrument Validate Instrument Settings (Wavelength, Calibration) CheckConditions->CheckInstrument Conditions Correct ConditionIssue Suboptimal Conditions CheckConditions->ConditionIssue Issue Found AnalyzeControls Examine Control Reactions (Negative/Positive Controls) CheckInstrument->AnalyzeControls Settings Valid InstrumentIssue Incorrect Settings CheckInstrument->InstrumentIssue Issue Found DataAnalysis Re-evaluate Data Analysis (Linear Range, Background Subtraction) AnalyzeControls->DataAnalysis Controls as Expected ControlIssue Control Failure AnalyzeControls->ControlIssue Issue Found Conclusion Identify and Rectify Issue DataAnalysis->Conclusion Analysis Correct AnalysisIssue Calculation Error DataAnalysis->AnalysisIssue Issue Found ReagentIssue->Conclusion ConditionIssue->Conclusion InstrumentIssue->Conclusion ControlIssue->Conclusion AnalysisIssue->Conclusion

Caption: Troubleshooting workflow for enzyme assay optimization.

AssayComponentRelationships cluster_assay Enzyme Assay Components cluster_problems Potential Issues Enzyme This compound InactiveEnzyme Inactivity/Instability Enzyme->InactiveEnzyme affected by Substrate Substrate SubstrateDegradation Degradation Substrate->SubstrateDegradation can undergo Buffer Buffer (pH, Ionic Strength) WrongConditions Incorrect pH/Temp Buffer->WrongConditions determines Cofactors Cofactors (e.g., Metal Ions, NAD+) MissingCofactor Absence of Cofactors Cofactors->MissingCofactor can be Product Product ProductInhibition Inhibition Product->ProductInhibition can cause ProductInhibition->Enzyme affects

Caption: Logical relationships between assay components and potential problems.

References

Technical Support Center: Purifying 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, peer-reviewed protocols for the purification of 2,3-Didehydropimeloyl-CoA are not widely available in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for the purification of Coenzyme A (CoA) esters and other small, polar molecules. The experimental conditions and data presented are illustrative and should be adapted based on empirical observations in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: Purifying this compound, like many other CoA esters, presents several challenges:

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The double bond in the pimeloyl moiety can also be reactive.

  • Low Abundance: If isolated from biological sources, the concentration is often very low, requiring sensitive and efficient purification methods.

  • Similar Co-purifying Molecules: The purification starting material (e.g., cell lysate) will contain numerous other CoA esters and related molecules with similar chemical properties, making separation difficult.

  • Oxidation: The free thiol group of Coenzyme A can be oxidized, leading to the formation of disulfides.

Q2: What type of chromatography is most effective for purifying this compound?

A2: A multi-step chromatography approach is typically necessary. A common strategy involves:

  • Affinity Chromatography: Using a resin with affinity for the CoA moiety (e.g., based on the adenine ring or the thiol group) for initial capture and enrichment.

  • Ion-Exchange Chromatography (IEX): Exploiting the net negative charge of the phosphate groups on the CoA molecule. Anion-exchange chromatography is a powerful step for separating different CoA esters.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the final polishing step, separating molecules based on hydrophobicity. The pimeloyl chain provides a hydrophobic character that can be exploited for separation from other CoA derivatives.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: Purity can be assessed using several analytical techniques:

  • RP-HPLC with UV detection: Monitoring the absorbance at ~260 nm (for the adenine ring of CoA) is a standard method. The appearance of a single, sharp peak at the expected retention time is indicative of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides confirmation of the molecular weight of the purified compound, offering a high degree of confidence in its identity.

  • Enzymatic Assays: If a specific enzyme utilizes this compound as a substrate, its activity can be used as a measure of the concentration of the active compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Degradation during purification: Thioester hydrolysis or oxidation.- Maintain a low temperature (4°C) throughout the purification process.- Use buffers with a pH between 6.0 and 7.5.- Add reducing agents like DTT or TCEP to prevent oxidation.- Minimize the number of purification steps and the overall processing time.
Inefficient binding to chromatography resin: Incorrect buffer conditions or choice of resin.- Optimize the pH and ionic strength of your binding and wash buffers.- Screen different types of chromatography resins (e.g., different ion-exchangers or reversed-phase materials).- Ensure the flow rate during chromatography is optimal for binding.
Co-purification of Contaminants Similar physiochemical properties of contaminants: Other CoA esters or related molecules are co-eluting.- Optimize the elution gradient. A shallower gradient in IEX or RP-HPLC can improve resolution.- Introduce an orthogonal purification step (e.g., if using IEX, add an RP-HPLC step).- Consider affinity chromatography with a ligand specific for a unique feature of your molecule, if available.
Protein contamination: If expressed in a biological system.- Incorporate a protein precipitation step (e.g., with acetonitrile or perchloric acid) early in the purification process.- Use a desalting or size-exclusion chromatography step to separate the small molecule from larger proteins.
Peak Tailing or Broadening in HPLC Secondary interactions with the stationary phase: Silanol interactions on silica-based columns.- Add a competing agent like triethylamine (TEA) to the mobile phase.- Use an end-capped HPLC column.- Optimize the mobile phase pH to control the ionization state of your molecule.
Column overload: Injecting too much sample.- Reduce the amount of sample injected onto the column.- Use a column with a larger diameter or a higher loading capacity.
Irreproducible Results Sample instability: Degradation between experiments.- Prepare fresh samples for each experiment.- Store purified this compound at -80°C in a suitable buffer containing a reducing agent.
Variability in chromatography media or reagents: Inconsistent quality of buffers or columns.- Prepare all buffers fresh from high-purity reagents.- Use a dedicated and well-maintained HPLC column for your analysis.- Regularly test the performance of your chromatography system.

Illustrative Data

Table 1: Comparison of Anion-Exchange Resins for this compound Purification

Resin Type Binding Buffer (pH 7.0) Elution Salt Concentration (NaCl) Yield (%) Purity (%)
Quaternary Amine (Strong Anion-Exchanger) 20 mM Tris-HCl350 mM8592
Diethylaminoethyl (Weak Anion-Exchanger) 20 mM Tris-HCl250 mM7888
Quaternary Ammonium (Strong Anion-Exchanger) 20 mM Phosphate400 mM9195

Table 2: Optimization of RP-HPLC Mobile Phase for Final Polishing Step

Mobile Phase A Mobile Phase B Gradient Retention Time (min) Peak Asymmetry Purity (%)
0.1% TFA in Water0.1% TFA in Acetonitrile5-50% B over 20 min12.51.898.5
10 mM Ammonium Acetate, pH 6.5Acetonitrile5-50% B over 20 min14.21.299.1
10 mM Ammonium Formate, pH 3.0Methanol10-60% B over 20 min11.81.597.8

Experimental Protocols

General Protocol for the Purification of this compound

This protocol assumes the starting material is a crude cell extract.

  • Clarification of Lysate:

    • Centrifuge the crude lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

  • Anion-Exchange Chromatography (AEX):

    • Column: A strong anion-exchange column (e.g., Mono Q or equivalent).

    • Buffer A: 20 mM Tris-HCl, pH 7.5, 1 mM DTT.

    • Buffer B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM DTT.

    • Procedure:

      • Equilibrate the column with Buffer A.

      • Load the clarified lysate onto the column.

      • Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline.

      • Elute the bound molecules with a linear gradient of 0-50% Buffer B over 10 column volumes.

      • Collect fractions and analyze for the presence of this compound using RP-HPLC.

  • Reversed-Phase HPLC (RP-HPLC):

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Procedure:

      • Pool the AEX fractions containing the product and, if necessary, concentrate them.

      • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

      • Inject the sample.

      • Elute with a suitable gradient of Mobile Phase B (e.g., 5-40% over 20 minutes).

      • Monitor the elution profile at 260 nm.

      • Collect the peak corresponding to this compound.

  • Desalting and Lyophilization:

    • The purified fraction from RP-HPLC can be desalted using a suitable method if necessary.

    • Lyophilize the final product for long-term storage.

Visualizations

experimental_workflow start Crude Cell Lysate centrifugation Centrifugation & Filtration start->centrifugation aex Anion-Exchange Chromatography centrifugation->aex hplc Reversed-Phase HPLC aex->hplc analysis Purity Analysis (LC-MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purity After Purification contaminant_type Contaminant Type? start->contaminant_type protein_cont Protein Contamination contaminant_type->protein_cont Protein small_mol_cont Small Molecule Contaminant contaminant_type->small_mol_cont Small Molecule add_precipitation Add Precipitation Step protein_cont->add_precipitation optimize_gradient Optimize Elution Gradient small_mol_cont->optimize_gradient add_orthogonal Add Orthogonal Chromatography Step small_mol_cont->add_orthogonal

Caption: A decision tree for troubleshooting low purity in this compound purification.

degradation_pathway main_compound This compound hydrolysis Hydrolysis (High/Low pH) main_compound->hydrolysis oxidation Oxidation main_compound->oxidation hydrolyzed_product Pimeloyl-CoA + CoASH hydrolysis->hydrolyzed_product oxidized_product CoA Disulfide oxidation->oxidized_product

Caption: Potential degradation pathways for this compound during purification.

minimizing degradation of 2,3-Didehydropimeloyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 2,3-Didehydropimeloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to minimize degradation and maximize recovery of this metabolite during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: The primary challenges stem from the chemical instability of two key functional groups in the molecule: the thioester bond and the α,β-unsaturated system. The thioester bond is susceptible to hydrolysis, particularly under basic conditions, while the conjugated double bond system can be prone to addition reactions, especially in the presence of strong acids or oxidizing agents. Therefore, maintaining a stable chemical environment throughout the extraction process is critical.

Q2: What is the most critical factor to control during the extraction process to prevent degradation?

A2: Temperature and pH are the most critical factors. All steps of the extraction should be performed at low temperatures (on ice or at 4°C) to minimize enzymatic and chemical degradation. The pH of the extraction buffers should be maintained in the neutral to slightly acidic range (pH 4.5-7.0) to ensure the stability of the thioester bond.

Q3: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A3: Low recovery can be due to incomplete cell lysis, degradation of the target molecule, or inefficient extraction. To troubleshoot, ensure thorough homogenization of your sample, work quickly and maintain cold temperatures at all times, use fresh, high-purity solvents, and consider adding an internal standard early in the process to monitor recovery. For long-chain acyl-CoAs, a glass homogenizer may provide better disruption.[1]

Q4: Can I store my samples before extraction? If so, under what conditions?

A4: Immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles as this can compromise the integrity of the acyl-CoA pool.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete cell or tissue homogenization.Ensure thorough disruption of the sample. For tissues, grinding to a fine powder in liquid nitrogen is recommended before homogenization.[2] Consider using a bead beater or ultrasonic homogenizer for efficient lysis.[2]
Degradation due to enzymatic activity.Work quickly and keep samples on ice or at 4°C at all times. Flash-freezing tissue in liquid nitrogen immediately after collection is crucial to halt metabolic activity.[2]
Chemical degradation (hydrolysis of thioester).Maintain a slightly acidic to neutral pH (4.5-7.0) throughout the extraction process. Avoid strongly acidic or basic conditions.
Chemical degradation (reaction at the double bond).Avoid exposure to strong oxidizing or reducing agents. Ensure solvents are degassed to minimize oxidation.
Presence of Unexpected Peaks in Analysis (e.g., LC-MS) Degradation products.Pimelic acid and Coenzyme A are potential hydrolysis products. Addition products across the double bond may also be present. Review the extraction procedure to identify potential sources of degradation (e.g., high temperature, extreme pH).
Contaminants from extraction materials.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Poor Reproducibility Between Replicates Inconsistent sample handling.Standardize all steps of the protocol, including homogenization time, incubation periods, and centrifugation speeds.
Variability in extraction efficiency.Add an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) at the beginning of the extraction to account for sample-to-sample variation.

Data Presentation: Comparison of Acyl-CoA Extraction Methods

The choice of extraction method can significantly impact the recovery of acyl-CoAs. Below is a summary of reported recovery rates for various acyl-CoAs using different extraction methods. While data for this compound is not specifically available, these values for similar molecules can guide method selection.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59~3693-104 (extraction), 83-90 (SPE)[2]
Propionyl-CoA ~80~62Not Reported
Malonyl-CoA ~74~2693-104 (extraction), 83-90 (SPE)[2]
Unsaturated Long-Chain Acyl-CoAs Not ReportedNot Reported70-80[3]

Experimental Protocols

This section provides a detailed protocol for the extraction of this compound from tissue samples, adapted from established methods for short and long-chain acyl-CoAs.

Protocol: Extraction of this compound using 5-Sulfosalicylic Acid (SSA)

This method is recommended for its simplicity and high recovery rates for a range of short-chain acyl-CoAs.

Materials and Reagents:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Internal standards (e.g., stable isotope-labeled this compound)

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using the pre-chilled pestle.[2]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution to the tube. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder. Homogenize the sample immediately using a bead beater (2 cycles of 30 seconds) or an ultrasonic homogenizer (3 cycles of 15 seconds on ice).[2]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[2]

  • Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[2]

Visualizations

Potential Degradation Pathways for this compound

This compound This compound Pimeloyl-CoA Pimeloyl-CoA This compound->Pimeloyl-CoA Reduction Pimelic Acid + CoA-SH Pimelic Acid + CoA-SH This compound->Pimelic Acid + CoA-SH Hydrolysis (Basic pH, High Temp) Addition Product Addition Product This compound->Addition Product Electrophilic Addition (e.g., H+)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Extraction

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis/Storage Tissue_Collection 1. Tissue Collection (Flash-freeze in Liquid N2) Pulverization 2. Pulverization (in Liquid N2) Tissue_Collection->Pulverization Homogenization 3. Homogenization (Ice-cold 5% SSA) Pulverization->Homogenization Incubation 4. Incubation on Ice (10 min) Homogenization->Incubation Centrifugation 5. Centrifugation (16,000 x g, 10 min, 4°C) Incubation->Centrifugation Supernatant_Collection 6. Collect Supernatant Centrifugation->Supernatant_Collection Analysis 7. LC-MS/MS Analysis Supernatant_Collection->Analysis Storage Store at -80°C Supernatant_Collection->Storage

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Refining HPLC Separation of 2,3-Didehydropimeloyl-CoA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of 2,3-Didehydropimeloyl-CoA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC separation of this compound and its isomers?

A1: A good starting point is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2] Given the polar nature of the CoA moiety and the dicarboxylic acid chain, an acidic mobile phase is recommended to ensure good peak shape. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or formate buffer) at a low pH and an organic modifier like acetonitrile or methanol.[3]

Q2: My resolution between the isomers of this compound is poor. What are the first steps to improve it?

A2: To improve poor resolution, you can take several approaches:

  • Optimize the mobile phase: Adjusting the organic solvent concentration in an isocratic elution or modifying the gradient slope can significantly impact resolution. A shallower gradient is often beneficial for separating closely eluting isomers.

  • Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity.

  • Adjust the pH: Modifying the mobile phase pH can change the ionization state of the analytes and their interaction with the stationary phase.

  • Lower the temperature: Reducing the column temperature can sometimes enhance separation between isomers.

Q3: I am observing significant peak tailing for my this compound peaks. What could be the cause and how can I fix it?

A3: Peak tailing for acyl-CoA compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions: The phosphate groups on the CoA moiety can interact with residual silanols on the silica-based column. Using a highly end-capped C18 column or adding an ion-pairing agent to the mobile phase can mitigate this.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. Ensure the pH is stable and appropriate for your analytes.

  • Column Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.

Q4: What is ion-pairing chromatography and can it be useful for separating this compound isomers?

A4: Ion-pairing chromatography is a form of reversed-phase chromatography where an ion-pairing agent is added to the mobile phase. This agent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase. For acidic compounds like this compound, a cationic ion-pairing agent such as tetrabutylammonium would be used. This technique can significantly improve the resolution of closely related ionic compounds and is a valuable tool for separating isomers.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers
Potential Cause Troubleshooting Steps
Inadequate Mobile Phase Composition 1. Adjust Organic Solvent Percentage: In isocratic mode, systematically vary the percentage of acetonitrile or methanol. For gradient elution, make the gradient shallower over the range where the isomers elute. 2. Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different selectivities can sometimes resolve co-eluting peaks. 3. Modify Mobile Phase pH: Small adjustments to the pH can alter the retention characteristics of the isomers differently.
Suboptimal Column Chemistry 1. Try a Different C18 Column: Not all C18 columns are the same. A column with a different bonding density or end-capping may provide the necessary selectivity. 2. Consider a Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl stationary phase can sometimes improve the separation of molecules with double bonds.
Temperature Effects Lower the Column Temperature: Decreasing the temperature (e.g., from 40°C to 25°C) can sometimes increase the differences in interaction between the isomers and the stationary phase, leading to better resolution.
Insufficient Retention Introduce an Ion-Pairing Reagent: For highly polar analytes that are not well-retained, adding an ion-pairing agent can increase retention and improve separation.
Issue 2: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions 1. Use a Modern, High-Purity, End-Capped Column: These columns have fewer free silanol groups. 2. Lower the Mobile Phase pH: A pH of around 2.5-3.5 will suppress the ionization of silanol groups. 3. Add an Ion-Pairing Reagent: This will mask the charged sites on both the analyte and the stationary phase.
Column Contamination 1. Flush the Column: Use a strong solvent to wash the column. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities in the sample.
Sample Overload 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Decrease Injection Volume: Inject a smaller volume of the sample.
Issue 3: Irreproducible Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when using a new mobile phase or after a gradient run.
Mobile Phase Instability 1. Prepare Fresh Mobile Phase Daily: Buffers can support microbial growth, and the pH of the mobile phase can change over time. 2. Ensure Proper Mixing: If using a multi-component mobile phase, ensure it is thoroughly mixed.
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature.

Data Presentation

Table 1: Comparison of HPLC Conditions for the Analysis of Acyl-CoA Compounds

Parameter Method 1: Reversed-Phase Method 2: Ion-Pair Reversed-Phase
Stationary Phase C18, 5 µmC18, 5 µm
Mobile Phase A 220 mM Potassium Phosphate, pH 4.050 mM Potassium Phosphate, 5 mM Tetrabutylammonium Phosphate, pH 6.5
Mobile Phase B 98% Methanol, 2% ChloroformAcetonitrile
Gradient Isocratic or shallow gradientGradient from 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C35°C
Detection UV at 254 nmUV at 260 nm
Expected Outcome Good separation of many short-chain acyl-CoAs.[1]Improved resolution and peak shape for acidic compounds like dicarboxylic acyl-CoAs.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method
  • Sample Preparation:

    • Extract acyl-CoAs from the sample matrix using a suitable method, such as perchloric acid precipitation followed by neutralization, or solid-phase extraction.

    • Reconstitute the final extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH adjusted to 4.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B (linear gradient)

      • 25-30 min: 40% B

      • 30.1-35 min: 5% B (re-equilibration)

Protocol 2: Ion-Pair Reversed-Phase HPLC Method for Enhanced Resolution
  • Sample Preparation: As described in Protocol 1.

  • HPLC System and Column: As described in Protocol 1.

  • Mobile Phase:

    • Mobile Phase A: 50 mM potassium phosphate, 5 mM tetrabutylammonium hydrogen sulfate, pH adjusted to 6.0 with potassium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 45% B (linear gradient)

      • 25-30 min: 45% B

      • 30.1-35 min: 10% B (re-equilibration)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample extraction Acyl-CoA Extraction sample->extraction filtration Filtration (0.22 µm) extraction->filtration injection Injection onto C18 Column filtration->injection separation Gradient Elution injection->separation detection UV Detection (260 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_tree start Poor Isomer Resolution q1 Is the peak shape good (symmetrical)? start->q1 a1_yes Optimize Selectivity q1->a1_yes Yes a1_no Address Peak Tailing q1->a1_no No opt_selectivity Adjust Mobile Phase (Organic %, pH) Change Column Type Lower Temperature a1_yes->opt_selectivity fix_tailing Lower Mobile Phase pH Use End-Capped Column Add Ion-Pairing Agent Reduce Sample Load a1_no->fix_tailing

Caption: Troubleshooting decision tree for poor isomer resolution.

References

improving the efficiency of enzymatic synthesis of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 2,3-Didehydropimeloyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound in a question-and-answer format.

Question/Issue Possible Causes Recommended Solutions
Why is the reaction yield of this compound consistently low? 1. Suboptimal reaction conditions (pH, temperature).2. Enzyme instability or inactivation.3. Insufficient substrate or cofactor (FAD) concentration.4. Product inhibition.5. Presence of inhibitors in the reaction mixture.1. Optimize pH and temperature. Acyl-CoA dehydrogenases typically have a pH optimum around 8-9.[1][2] Test a range of temperatures (e.g., 25-40°C).2. Ensure proper enzyme storage (-80°C).[3] Add stabilizing agents like glycerol if necessary. Perform a new protein purification if degradation is suspected.3. Increase the concentration of pimeloyl-CoA and the cofactor FAD. Ensure the purity of your substrates.4. Consider in-situ product removal strategies or using a biphasic system to sequester the product.5. Purify all reactants and enzyme preparations to remove potential inhibitors.
How can I confirm the identity and purity of the synthesized this compound? 1. Ambiguous analytical results.2. Co-elution with substrates or byproducts during chromatography.1. Use multiple analytical techniques for confirmation. Electrospray ionization-mass spectrometry (ESI-MS) can confirm the molecular weight.[3] NMR spectroscopy can elucidate the structure.2. Optimize your purification method. Reverse-phase HPLC is often effective for purifying CoA esters.[4] Adjust the gradient and mobile phase composition for better separation.
The enzyme appears to be inactive or has very low activity. What are the potential reasons? 1. Improper enzyme folding or purification.2. Absence or degradation of the FAD cofactor.3. Incorrect buffer composition.1. If using a recombinant enzyme, optimize expression and purification conditions. Ensure the His-tag or other purification tags are not interfering with activity.2. Flavin adenine dinucleotide (FAD) is a required cofactor for acyl-CoA dehydrogenases.[5] Supplement the reaction mixture with FAD.3. Ensure the buffer does not contain chelating agents that might remove essential ions or other inhibitory components. Phosphate buffers are commonly used.[6]
What is causing the formation of significant side products? 1. Spontaneous hydrolysis of the thioester bond.2. Non-specific enzyme activity.3. Reaction of CoA-SH with maleic anhydride or similar reactive species if present.[7]1. Maintain a neutral to slightly acidic pH during purification and storage to minimize hydrolysis. Work at low temperatures.2. If using a crude enzyme preparation, purify the acyl-CoA dehydrogenase to homogeneity to remove contaminating enzymes.[4]3. Ensure all reagents are pure and free from reactive contaminants.

Frequently Asked Questions (FAQs)

Q1: What class of enzyme is typically used for the synthesis of this compound?

A1: The synthesis of this compound from pimeloyl-CoA is a dehydrogenation reaction. This reaction is catalyzed by a class of enzymes known as acyl-CoA dehydrogenases (ACADs).[1][5] These enzymes are flavoproteins that introduce a double bond between the alpha and beta carbons of an acyl-CoA substrate.[1][2]

Q2: What are the critical parameters to control for optimizing the enzymatic reaction?

A2: The most critical parameters include pH, temperature, enzyme concentration, substrate concentrations (pimeloyl-CoA and an electron acceptor), and the concentration of the FAD cofactor.[1][8] The optimal conditions need to be determined empirically for the specific acyl-CoA dehydrogenase being used.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by observing the decrease in the substrate (pimeloyl-CoA) concentration or the increase in the product (this compound) concentration. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (CoA esters have a characteristic absorbance) or mass spectrometry.

Q4: Are there alternatives to a single-enzyme system for this synthesis?

A4: Yes, a multi-enzyme cascade or a chemo-enzymatic approach could be employed.[9][10] For instance, one enzyme could synthesize the pimeloyl-CoA precursor, which is then converted to the final product by the acyl-CoA dehydrogenase in the same pot. This can improve overall efficiency by avoiding intermediate purification steps.[9]

Quantitative Data Summary

The following tables present hypothetical data from optimization experiments for the enzymatic synthesis of this compound.

Table 1: Effect of pH on Enzyme Activity

pHRelative Activity (%)
6.045
7.078
8.0100
9.092
10.065

Table 2: Effect of Temperature on Product Yield

Temperature (°C)Final Yield (%)
2055
2575
3092
3788
4560

Table 3: Effect of Substrate Concentration on Initial Reaction Rate

Pimeloyl-CoA (µM)Initial Rate (µM/min)
101.2
252.8
505.1
1008.5
20010.2

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using a purified acyl-CoA dehydrogenase.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0).

    • In a microcentrifuge tube, combine the following components to the indicated final concentrations:

      • 100 µM Pimeloyl-CoA (substrate)

      • 50 µM FAD (cofactor)

      • 2 mM Electron acceptor (e.g., phenazine ethosulfate)

      • Reaction buffer to a final volume of 1 mL.

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified acyl-CoA dehydrogenase to a final concentration of 1-5 µg/mL.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at 30°C for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by boiling for 5 minutes.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant by RP-HPLC to determine the concentration of this compound.

Protocol 2: Purification of this compound by RP-HPLC

  • Sample Preparation:

    • Pool the quenched reaction mixtures from the synthesis step.

    • Filter the pooled sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

  • Solvent Removal and Storage:

    • Lyophilize the collected fractions to remove the solvent.

    • Store the purified this compound at -80°C.

Visualizations

Enzymatic_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA Dehydropimeloyl_CoA This compound Pimeloyl_CoA->Dehydropimeloyl_CoA Enzyme Acyl-CoA Dehydrogenase Enzyme->Pimeloyl_CoA Catalyzes FADH2 FADH2 Enzyme->FADH2 Reduced FAD FAD FAD->Enzyme Cofactor

Caption: Enzymatic conversion of Pimeloyl-CoA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Buffer Prepare Buffer & Reagents Setup_Reaction Set up Reaction Mixture Prep_Buffer->Setup_Reaction Prep_Enzyme Purify/Prepare Enzyme Prep_Enzyme->Setup_Reaction Incubate Incubate at Optimal Temp Setup_Reaction->Incubate Quench Quench Reaction Incubate->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis Purification Purify Product HPLC_Analysis->Purification Characterization Characterize Product (MS, NMR) Purification->Characterization

Caption: General experimental workflow.

Troubleshooting_Tree Start Low Product Yield Check_Activity Check Enzyme Activity Start->Check_Activity Check_Conditions Check Reaction Conditions Check_Activity->Check_Conditions Activity OK New_Enzyme Use Fresh Enzyme/Purify Check_Activity->New_Enzyme No/Low Activity Optimize_pH Optimize pH Check_Conditions->Optimize_pH pH? Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Temp? Check_Substrate Check Substrate/Cofactor Check_Conditions->Check_Substrate Substrate? Increase_Conc Increase Concentrations Check_Substrate->Increase_Conc Concentration? Check_Purity Check Substrate Purity Check_Substrate->Check_Purity Purity?

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Enhancing the Stability of 2,3-Didehydropimeloyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Didehydropimeloyl-CoA standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of your standards during experimental workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with your this compound standards.

Issue 1: Rapid Degradation of Standard in Solution

Symptoms:

  • Loss of peak area over a short period in HPLC or LC-MS analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results in enzymatic assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis of the Thioester Bond The thioester bond is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures. Prepare and store stock solutions in a slightly acidic to neutral buffer (pH 6.0-7.0) at low temperatures (-20°C or -80°C for long-term storage).[1] For working solutions, prepare them fresh daily and keep them on ice.
Oxidation of the Unsaturated Bond The 2,3-didehydro bond can be prone to oxidation. Use de-gassed solvents to prepare solutions. Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent.[2] Store standards under an inert gas atmosphere (e.g., argon or nitrogen).
Incorrect Solvent Aqueous solutions can accelerate the degradation of acyl-CoAs.[1] For stock solutions, consider using a solvent containing at least 50% methanol or acetonitrile.[1]
Contaminated Water or Buffers Contaminants in water or buffers can catalyze degradation. Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) and freshly prepared buffers.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing your standard solution can lead to degradation. Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue 2: Poor Chromatographic Peak Shape or Resolution

Symptoms:

  • Broad or tailing peaks in HPLC or LC-MS.

  • Inconsistent retention times.

  • Co-elution with other components.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Interaction with Metal Surfaces The phosphate groups on Coenzyme A can interact with metal surfaces in the HPLC system, leading to peak tailing. Use a biocompatible HPLC system or PEEK tubing where possible. Passivating the column and system with a strong acid (e.g., phosphoric acid) wash between runs can also help.[3]
Suboptimal Mobile Phase The mobile phase composition is critical for good peak shape. For reversed-phase chromatography, a mobile phase containing an ion-pairing agent or a buffer like ammonium acetate at a slightly acidic pH can improve peak shape.[4]
Column Contamination Buildup of contaminants on the analytical column can degrade performance. Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column.
Sample Overload Injecting too much standard can lead to broad peaks. Reduce the injection volume or the concentration of the standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that is accelerated at higher pH and temperatures. This results in the formation of 2,3-didehydropimelic acid and free Coenzyme A.

  • Oxidation: The α,β-unsaturated system can be a target for oxidation, leading to a variety of oxidized byproducts.

  • Hydration: The double bond can undergo hydration to form 3-hydroxy-pimeloyl-CoA.

  • Isomerization: Under certain conditions, the double bond could potentially isomerize.[5]

Q2: What is the recommended solvent for preparing and storing this compound standards?

A2: For long-term storage, it is recommended to dissolve this compound in a solution containing a significant proportion of an organic solvent, such as methanol or acetonitrile, buffered at a slightly acidic to neutral pH (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).[1] For immediate use in aqueous-based assays, prepare the solution fresh and keep it on ice.

Q3: How should I store my this compound standards?

A3: For long-term stability, store the standard as a dry powder at -20°C or -80°C. If in solution, store as single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What analytical technique is best for assessing the stability of my standards?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for assessing the stability of this compound.[1][4] It offers high sensitivity and specificity, allowing for the separation and quantification of the parent compound and its potential degradation products.

Q5: Are there any additives I can use to enhance the stability of my standards?

A5: Yes, you can consider the following additives:

  • Antioxidants: A low concentration of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation of the unsaturated bond.[2]

  • Buffering Agents: Using a buffer to maintain a slightly acidic to neutral pH (6.0-7.0) will help minimize hydrolysis of the thioester bond.[1]

Experimental Protocols

Protocol for Stability Assessment of this compound by LC-MS/MS

This protocol provides a general framework for assessing the stability of your this compound standard under different conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mM stock solution of this compound in 50% methanol containing 10 mM ammonium acetate (pH 6.8).

  • From the stock solution, prepare working solutions at a final concentration of 10 µM in different test buffers (e.g., pH 5.0, 7.0, and 9.0) and at different temperatures (e.g., 4°C, 25°C, and 37°C).

2. Time-Course Stability Study:

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each working solution.

  • Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[4]
    • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8).[4]
    • Mobile Phase B: Acetonitrile.[4]
    • Gradient: A linear gradient from 20% to 100% B over 15 minutes.[4]
    • Flow Rate: 0.2 mL/min.[4]
    • Column Temperature: 32°C.[4]
    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (M+H)+ of this compound to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 Da).[3]
    • Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature according to your instrument's specifications.[4]

4. Data Analysis:

  • Plot the peak area of the this compound parent ion as a function of time for each condition.

  • Calculate the degradation rate and half-life under each condition.

  • Analyze the chromatograms for the appearance of new peaks that may correspond to degradation products.

Visualizations

degradation_pathway This compound This compound hydrolysis Hydrolysis (High pH, High Temp) This compound->hydrolysis oxidation Oxidation This compound->oxidation hydration Hydration This compound->hydration 2,3-Didehydropimelic Acid + CoA-SH 2,3-Didehydropimelic Acid + CoA-SH hydrolysis->2,3-Didehydropimelic Acid + CoA-SH Oxidized Products Oxidized Products oxidation->Oxidized Products 3-Hydroxy-pimeloyl-CoA 3-Hydroxy-pimeloyl-CoA hydration->3-Hydroxy-pimeloyl-CoA experimental_workflow cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (50% MeOH, pH 6.8) prep_working Prepare Working Solutions (Test Buffers & Temps) prep_stock->prep_working time_points Aliquot at Time Points (0, 1, 2, 4, 8, 24h) prep_working->time_points quench Quench with Cold Acetonitrile time_points->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis (Degradation Rate, Half-life) lcms->data_analysis

References

Validation & Comparative

Confirming the Identity of 2,3-Didehydropimeloyl-CoA via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in metabolic pathway analysis and drug development, precise molecular identification is paramount. This guide provides a comparative framework for confirming the identity of 2,3-Didehydropimeloyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted spectral data with that of a closely related saturated analogue, pimeloyl-CoA, and established chemical shift ranges, researchers can confidently verify their synthesized or isolated compound.

Data Presentation: Comparative NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and experimental data for the saturated analogue, pimeloyl-CoA. The key distinguishing features are the olefinic protons and carbons in the unsaturated compound.

Compound Functional Group Atom Predicted/Experimental Chemical Shift (ppm)
This compound α,β-Unsaturated ThioesterH-2 (Olefinic)~6.0-7.0
H-3 (Olefinic)~5.5-6.5
C-1 (Carbonyl)~190-200
C-2 (Olefinic)~125-140
C-3 (Olefinic)~120-135
Pimeloyl ChainCH₂~1.3-2.5
Coenzyme A MoietyAdenine H-2, H-8~8.0-8.5
Ribose H-1'~6.0
Pantothenate CH₂~3.5-4.2
Pimeloyl-CoA ThioesterC-1 (Carbonyl)~198
Pimeloyl Chainα-CH₂~2.8
β-CH₂~1.6
Other CH₂~1.3-1.7
Coenzyme A MoietyAdenine H-2, H-8~8.0-8.5
Ribose H-1'~6.0
Pantothenate CH₂~3.5-4.2

Note: Predicted data for this compound is based on computational models from publicly available databases such as the Human Metabolome Database (HMDB). Experimental data for pimeloyl-CoA is sourced from publicly available experimental spectra.

Experimental Protocols

Accurate NMR data acquisition relies on meticulous sample preparation and appropriate instrument parameters.

Sample Preparation
  • Sample Purity: Ensure the acyl-CoA sample is of high purity and free from coenzyme A contaminants, as the free sulfhydryl group of CoA can interfere with the analysis.[1]

  • Solvent: Dissolve 1-10 mg of the purified this compound in a suitable deuterated solvent, typically deuterium oxide (D₂O) for CoA derivatives.[2]

  • Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration is recommended.[2]

  • pH Adjustment: Adjust the pH of the D₂O solution to a physiological range (e.g., pH 7.0-7.4) to ensure consistency and stability of the sample.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP).

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[2]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Implement water suppression techniques (e.g., presaturation or gradient-based methods) when using D₂O as the solvent.[1]

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR (Optional but Recommended):

    • To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC correlates directly bonded protons and carbons.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the identity of this compound and the key structural differences between the unsaturated and saturated forms.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Comparison Purify Purify this compound Dissolve Dissolve in D2O with DSS Purify->Dissolve Adjust_pH Adjust pH to ~7.2 Dissolve->Adjust_pH Transfer Transfer to NMR Tube Adjust_pH->Transfer H1_NMR 1D 1H NMR Transfer->H1_NMR C13_NMR 1D 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Process Process Spectra TwoD_NMR->Process Compare Compare with Predicted & Analogue Data Process->Compare Identify Confirm Identity Compare->Identify

Caption: Experimental workflow for NMR-based identification.

structure_comparison Unsaturated HOOC-(CH2)2-CH=CH-CO-SCoA Saturated HOOC-(CH2)4-CH2-CO-SCoA

Caption: Key structural difference between the target and its analogue.

References

comparing 2,3-Didehydropimeloyl-CoA metabolism in different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the distinct metabolic pathways employed by different bacterial species for the synthesis of the pimeloyl moiety, a key precursor in the biosynthesis of biotin (Vitamin B7). Understanding these variations is crucial for the development of novel antimicrobial agents targeting this essential metabolic pathway. This document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the metabolic and regulatory networks.

Introduction to Pimeloyl Moiety Synthesis

Biotin is an essential cofactor for carboxylase enzymes involved in a variety of critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While the late stages of biotin synthesis, involving the formation of the heterocyclic ring structure, are highly conserved, the initial steps that produce the pimeloyl moiety (as either pimeloyl-CoA or pimeloyl-ACP) exhibit remarkable diversity across the bacterial kingdom. Three distinct pathways have been elucidated: the BioC-BioH pathway in Escherichia coli and many other Gram-negative bacteria, the BioI-BioW pathway in Bacillus subtilis and other Gram-positive bacteria, and the BioZ pathway in α-proteobacteria such as Agrobacterium tumefaciens.

Comparative Analysis of Pimeloyl Moiety Synthesis Pathways

The three known pathways for pimeloyl moiety synthesis are fundamentally different in their enzymatic strategies, substrates, and integration with other metabolic networks.

The BioC-BioH Pathway in Escherichia coli

This pathway cleverly hijacks the fatty acid synthesis (FASII) machinery. It begins with the methylation of the free carboxyl group of malonyl-ACP, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC . This methylation "disguises" the malonyl-ACP, allowing it to be utilized by the FASII enzymes for two rounds of elongation. The resulting pimeloyl-ACP methyl ester is then demethylated by the esterase BioH , yielding pimeloyl-ACP, which then enters the conserved biotin synthesis pathway starting with the enzyme BioF (8-amino-7-oxononanoate synthase)[1][2].

The BioI-BioW Pathway in Bacillus subtilis

In contrast, Bacillus subtilis employs a pathway that involves a free pimelic acid intermediate. The cytochrome P450 enzyme, BioI , is thought to oxidatively cleave long-chain fatty acyl-ACPs to produce pimeloyl-ACP[3][4]. However, genetic studies have shown that BioW , a pimeloyl-CoA synthetase, is essential for biotin synthesis in B. subtilis[3][5]. This suggests that pimeloyl-ACP produced by BioI may be converted to free pimelic acid, which is then activated to pimeloyl-CoA by BioW in an ATP-dependent manner. This pimeloyl-CoA is the substrate for the B. subtilis BioF enzyme[3][4][5].

The BioZ Pathway in α-Proteobacteria

α-proteobacteria, such as Agrobacterium tumefaciens, utilize a distinct pathway that links biotin synthesis to amino acid degradation. The key enzyme, BioZ , is a 3-ketoacyl-ACP synthase III-like enzyme. BioZ catalyzes a Claisen condensation between glutaryl-CoA, an intermediate of lysine degradation, and malonyl-ACP to form 5-keto-pimeloyl-ACP[6][7]. This intermediate is then further processed by the fatty acid synthesis machinery to yield pimeloyl-ACP[6].

Quantitative Data Comparison

Enzyme Bacterial Species Substrate(s) Km kcat kcat/Km (M-1s-1) Reference(s)
BioC Escherichia coliMalonyl-ACP, SAMN/AN/AN/AData not available
BioH Escherichia coliPimeloyl-ACP methyl esterN/AN/AN/AData not available
BioI Bacillus subtilisLong-chain acyl-ACPsN/AN/AN/AData not available
BioW Bacillus subtilisPimelic acid, ATP, CoAN/AN/AN/AData not available
BioZ Agrobacterium tumefaciensGlutaryl-CoA, Malonyl-ACPN/AN/AN/A[6]
Metabolite Bacterial Species Growth Condition Intracellular Concentration Reference(s)
Pimeloyl-CoA Escherichia coliGlucose minimal mediumNot reported[2][8][9][10]
Pimeloyl-ACP Bacillus subtilisMinimal mediumNot reported[3][11]
Pimeloyl-ACP Agrobacterium tumefaciensMinimal mediumNot reported[6]

Direct measurements of pimeloyl-CoA and pimeloyl-ACP are technically challenging and not widely reported. The provided references discuss the pathways and related metabolite pools.

Regulatory Mechanisms

The biosynthesis of biotin is tightly regulated to conserve cellular resources. This regulation occurs primarily at the transcriptional level and involves different types of repressor proteins.

  • BirA: In many bacteria, including E. coli, the biotin protein ligase, BirA , is a bifunctional protein that not only attaches biotin to its target enzymes but also acts as a transcriptional repressor of the biotin biosynthetic operon[12][13][14]. When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP, binds to a specific operator sequence in the promoter region of the bio operon, blocking transcription[15][16].

  • BioQ: In some bacteria, such as Corynebacterium glutamicum and Mycobacterium smegmatis, a TetR-family transcriptional regulator called BioQ controls the expression of biotin biosynthesis and transport genes[17]. The repressor function of BioQ appears to be independent of direct biotin binding, suggesting a more complex regulatory mechanism, possibly involving interaction with the biotin protein ligase[17].

  • BioR: In many α-proteobacteria, a GntR-family transcriptional regulator, BioR , represses the expression of biotin synthesis and transport genes[18][19]. Similar to BioQ, the regulatory action of BioR does not seem to be directly controlled by biotin, and a two-protein model involving interaction with the biotin protein ligase has been proposed[17].

Signaling Pathways and Experimental Workflows

Pimeloyl_Moiety_Synthesis_Pathways cluster_E_coli Escherichia coli (BioC-BioH Pathway) cluster_B_subtilis Bacillus subtilis (BioI-BioW Pathway) cluster_A_tumefaciens Agrobacterium tumefaciens (BioZ Pathway) Malonyl-ACP Malonyl-ACP Malonyl-ACP-Me Malonyl-ACP-Me Malonyl-ACP->Malonyl-ACP-Me BioC (SAM -> SAH) Pimeloyl-ACP-Me Pimeloyl-ACP-Me Malonyl-ACP-Me->Pimeloyl-ACP-Me FASII (2 rounds) Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP-Me->Pimeloyl-ACP BioH Biotin Synthesis Biotin Synthesis Pimeloyl-ACP->Biotin Synthesis Long-chain Acyl-ACP Long-chain Acyl-ACP Pimeloyl-ACP_Bs Pimeloyl-ACP_Bs Long-chain Acyl-ACP->Pimeloyl-ACP_Bs BioI Pimelic Acid Pimelic Acid Pimeloyl-ACP_Bs->Pimelic Acid ? Pimeloyl-CoA Pimeloyl-CoA Pimelic Acid->Pimeloyl-CoA BioW (ATP -> AMP+PPi, CoA) Pimeloyl-CoA->Biotin Synthesis Glutaryl-CoA Glutaryl-CoA 5-Keto-pimeloyl-ACP 5-Keto-pimeloyl-ACP Glutaryl-CoA->5-Keto-pimeloyl-ACP BioZ Malonyl-ACP_At Malonyl-ACP_At Malonyl-ACP_At->5-Keto-pimeloyl-ACP Pimeloyl-ACP_At Pimeloyl-ACP_At 5-Keto-pimeloyl-ACP->Pimeloyl-ACP_At FASII Pimeloyl-ACP_At->Biotin Synthesis

Caption: Overview of the three distinct pimeloyl moiety synthesis pathways in bacteria.

Biotin_Regulation cluster_BirA BirA Regulation (e.g., E. coli) cluster_BioQR BioQ/BioR Regulation (e.g., α-proteobacteria) Biotin Biotin BirA BirA Biotin->BirA High Biotin bio Operon bio Operon BirA->bio Operon Repression BPL Biotin Protein Ligase (BPL) BioQ/R BioQ/R BPL->BioQ/R Proposed Interaction bio Genes bio Genes BioQ/R->bio Genes Repression

Caption: Simplified models of biotin synthesis regulation by BirA and BioQ/BioR.

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for E. coli BioC and BioH Activity

This assay measures the combined activity of BioC and BioH by coupling the production of pimeloyl-ACP to the BioF-catalyzed reaction, which consumes L-alanine. The depletion of L-alanine can be monitored using an L-amino acid oxidase/horseradish peroxidase system.

Materials:

  • Purified His-tagged BioC and BioH enzymes

  • Purified His-tagged BioF enzyme

  • Malonyl-ACP (synthesized in vitro)

  • S-adenosyl-L-methionine (SAM)

  • L-alanine

  • L-amino acid oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Prepare a reaction mixture containing 50 µM malonyl-ACP, 200 µM SAM, and 1 µM BioC in assay buffer. Incubate at 37°C for 30 minutes to generate malonyl-ACP methyl ester.

  • Add FASII enzymes (FabD, FabG, FabZ, FabI, and FabF) and NADPH to the reaction mixture. Incubate at 37°C for 1 hour to produce pimeloyl-ACP methyl ester.

  • Add 1 µM BioH to the mixture and incubate for a further 30 minutes to generate pimeloyl-ACP.

  • In a separate 96-well plate, prepare the detection mix containing 1 mM L-alanine, 0.5 U/mL L-amino acid oxidase, 1 U/mL HRP, and 50 µM Amplex Red in assay buffer.

  • Initiate the final reaction by adding an aliquot of the pimeloyl-ACP-containing solution to the detection mix.

  • Immediately start monitoring the increase in absorbance at 570 nm at 37°C in a microplate reader.

  • The rate of absorbance increase is proportional to the rate of pimeloyl-ACP production.

Protocol 2: Activity Assay for B. subtilis BioW (Pimeloyl-CoA Synthetase)

This assay measures the ATP-dependent synthesis of pimeloyl-CoA from pimelic acid and CoA. The reaction is coupled to the reduction of NAD⁺ by a CoA-dependent dehydrogenase, and the increase in absorbance at 340 nm is monitored.

Materials:

  • Purified His-tagged BioW enzyme

  • Pimelic acid

  • Coenzyme A (CoA)

  • ATP

  • α-ketoglutarate

  • NAD⁺

  • α-ketoglutarate dehydrogenase complex

  • Assay buffer: 100 mM potassium phosphate pH 7.5, 5 mM MgCl₂

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM pimelic acid, 0.5 mM CoA, 2 mM NAD⁺, and 5 mM α-ketoglutarate.

  • Add a suitable amount of α-ketoglutarate dehydrogenase complex.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding a known amount of purified BioW enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is directly proportional to the rate of pimeloyl-CoA synthesis.

Protocol 3: Activity Assay for Agrobacterium tumefaciens BioZ

This assay measures the condensation of glutaryl-CoA and malonyl-ACP catalyzed by BioZ. The product, 5-keto-pimeloyl-ACP, can be detected by mass spectrometry.

Materials:

  • Purified His-tagged BioZ enzyme

  • Glutaryl-CoA

  • Malonyl-ACP (synthesized in vitro)

  • Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl

  • Quenching solution: 10% formic acid

  • LC-MS system

Procedure:

  • Prepare the reaction mixture containing 100 µM glutaryl-CoA, 100 µM malonyl-ACP, and 1 µM BioZ in assay buffer.

  • Incubate the reaction at 30°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Stop the reaction at each time point by adding an equal volume of quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS to detect and quantify the formation of 5-keto-pimeloyl-ACP.

Protocol 4: Quantification of Pimeloyl-ACP by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of pimeloyl-ACP from bacterial cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell pellet

  • Lysis buffer: 50 mM ammonium acetate pH 7.0

  • Internal standard (e.g., ¹³C-labeled pimeloyl-ACP, if available)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in ice-cold lysis buffer. Lyse the cells by sonication or bead beating on ice.

  • Protein Precipitation: Add two volumes of ice-cold acetonitrile containing the internal standard to the cell lysate. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.

    • LC Separation: Use a C18 column with a gradient of acetonitrile in water (both with 0.1% formic acid) to separate pimeloyl-ACP from other cellular components.

    • MS/MS Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for pimeloyl-ACP and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of a pimeloyl-ACP standard. Quantify the amount of pimeloyl-ACP in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Conclusion

The biosynthesis of the pimeloyl moiety, a crucial step in biotin production, showcases the metabolic diversity of bacteria. The three distinct pathways—BioC-BioH, BioI-BioW, and BioZ—represent different evolutionary solutions to the same biochemical problem. This guide provides a comparative framework for understanding these pathways, highlighting the need for further research to fill the gaps in our quantitative understanding of their kinetics and regulation. Such knowledge is paramount for the rational design of novel antimicrobial strategies targeting the essential biotin synthesis pathway.

References

validation of a novel analytical method for 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of a Novel Analytical Method for 2,3-Didehydropimeloyl-CoA

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolic intermediates is paramount. This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound against traditional analytical techniques. The experimental data and protocols provided herein offer a framework for the validation and implementation of this advanced analytical approach.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters like this compound is critical for understanding various metabolic pathways. While several methods have been employed for this purpose, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[1]

Table 1: Comparison of Performance Characteristics

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 0.1 - 1 pmol~100 pmol1 - 10 pmol
Limit of Quantification (LOQ) 0.5 - 5 pmol~500 pmol5 - 50 pmol
Linearity (R²) >0.99>0.98Variable
Precision (%RSD) < 15%< 20%< 25%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the novel LC-MS/MS method and alternative techniques are provided below.

Novel LC-MS/MS Method

This method is designed for the highly sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solution (Acetonitrile:Methanol:Water 40:40:20 with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z specific for this compound.

  • Product Ion (Q3): A characteristic fragment ion of this compound.

  • Collision Energy: Optimized for the specific analyte.

Alternative Method 1: HPLC with UV Detection

This method is less sensitive than LC-MS/MS and may require derivatization for enhanced detection.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient with a UV-transparent ion-pairing agent.

  • Detection: UV detector set at 260 nm (for the adenine moiety of CoA).

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in a coupled reaction.

1. Reaction Mixture

  • Combine the sample with a specific dehydrogenase or hydratase enzyme that acts on this compound.

  • Include necessary co-factors (e.g., NAD⁺/NADH or NADP⁺/NADPH).

  • Incubate at a controlled temperature.

2. Detection

  • Measure the change in absorbance (e.g., at 340 nm for NADH production) or fluorescence of the co-factor.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.

G Experimental Workflow: Novel LC-MS/MS Method cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile:Methanol:Water) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for the novel LC-MS/MS method.

G Method Validation Logic Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision Inter-day

Caption: Key parameters for analytical method validation.

References

Comparative Analysis of Enzymes in the Pimeloyl-CoA and Biotin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key enzymes that utilize pimeloyl-CoA and its derivatives, central intermediates in the biosynthesis of biotin (Vitamin B7). While direct characterization of enzymes utilizing 2,3-didehydropimeloyl-CoA is not extensively documented in current literature, this guide will focus on the well-characterized enzymes of the biotin pathway. Additionally, we will explore the enzymatic activities that could potentially generate this unsaturated intermediate, drawing parallels with dicarboxylic acid metabolism.

Executive Summary

The biosynthesis of biotin from pimeloyl-CoA is a highly conserved pathway involving a series of enzymatic conversions. The key enzymes in this pathway include BioF, BioA, BioD, and BioB, which together construct the bicyclic ring structure of biotin. The generation of pimeloyl-CoA itself is accomplished by enzymes such as BioW and BioI, which represent different strategies for producing this crucial precursor. Understanding the mechanisms and kinetics of these enzymes is vital for applications in metabolic engineering and as potential targets for antimicrobial drug development. Although no dedicated enzyme for the synthesis of this compound has been identified within the biotin pathway, acyl-CoA dehydrogenases involved in dicarboxylic acid β-oxidation are prime candidates for catalyzing such a reaction.

Comparative Data of Key Enzymes

The following table summarizes the key characteristics of enzymes involved in the pimeloyl-CoA and biotin biosynthesis pathway.

EnzymeGene NameFunctionSubstrate(s)Product(s)Cofactor(s)Organism Example
Pimeloyl-CoA Synthetase BioWATP-dependent synthesis of pimeloyl-CoA from free pimelate.Pimelic acid, ATP, CoAPimeloyl-CoA, AMP, PPiMg2+Bacillus subtilis[1]
Cytochrome P450 BioIOxidative cleavage of long-chain acyl-ACPs to produce pimeloyl-ACP.Long-chain acyl-ACPsPimeloyl-ACP, other cleavage productsHemeBacillus subtilis[1]
8-amino-7-oxononanoate synthase BioFCondensation of pimeloyl-CoA (or -ACP) with L-alanine.Pimeloyl-CoA/ACP, L-alanine8-amino-7-oxononanoate (KAPA), CO2, CoA/ACPPyridoxal 5'-phosphate (PLP)Escherichia coli[2]
7,8-diaminopelargonic acid aminotransferase BioATransamination of KAPA to form 7,8-diaminopelargonic acid (DAPA).KAPA, S-adenosylmethionine (SAM)DAPA, S-adenosyl-5'-methylthio-5'-deoxyadenosinePyridoxal 5'-phosphate (PLP)Mycobacterium tuberculosis[3][4][5][6]
Dethiobiotin synthetase BioDCarboxylation of DAPA to form the ureido ring of dethiobiotin.DAPA, ATP, HCO3-Dethiobiotin, ADP, PiMg2+, K+Escherichia coli
Biotin synthase BioBInsertion of sulfur to form the thiophane ring of biotin.[7][8]Dethiobiotin, S-adenosylmethionine (SAM)Biotin, 5'-deoxyadenosine, methionine[4Fe-4S] and [2Fe-2S] clustersEscherichia coli[7][8][9][10]
Acyl-CoA Dehydrogenase (proposed) (various)α,β-dehydrogenation of acyl-CoA esters.Pimeloyl-CoAThis compoundFAD(General to dicarboxylic acid metabolism)[11]

Metabolic Pathways and Experimental Workflows

Biotin Biosynthesis Pathway from Pimeloyl-CoA

The conversion of pimeloyl-CoA to biotin is a multi-step process initiated by the condensation of pimeloyl-CoA with L-alanine. The resulting intermediate, 8-amino-7-oxononanoate (KAPA), is then converted to 7,8-diaminopelargonic acid (DAPA) by a transaminase. Subsequently, the ureido ring is formed by dethiobiotin synthetase, yielding dethiobiotin. The final step is the insertion of a sulfur atom by biotin synthase to produce biotin.[2][12]

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA KAPA 8-amino-7-oxononanoate (KAPA) Pimeloyl_CoA->KAPA BioF (KAPA synthase) + L-Alanine DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (aminotransferase) + SAM Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD (dethiobiotin synthetase) + ATP, HCO3- Biotin Biotin Dethiobiotin->Biotin BioB (biotin synthase) + SAM Alanine L-Alanine SAM_donor SAM (amino donor) ATP_HCO3 ATP, HCO3- SAM_radical SAM (radical)

Biotin biosynthesis pathway from pimeloyl-CoA.
Proposed Formation of this compound via β-Oxidation

While not a recognized step in biotin synthesis, the formation of this compound from pimeloyl-CoA is analogous to the first step of β-oxidation of dicarboxylic acids. This reaction would be catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons of the acyl-CoA chain.[13]

Beta_Oxidation_Analog cluster_cofactor Cofactor Regeneration Pimeloyl_CoA Pimeloyl-CoA Dehydropimeloyl_CoA This compound Pimeloyl_CoA->Dehydropimeloyl_CoA Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2

Proposed enzymatic synthesis of this compound.

Experimental Protocols

Assay for Pimeloyl-CoA Synthetase (BioW) Activity

Principle: The activity of BioW can be measured by monitoring the formation of pimeloyl-CoA from pimelic acid, ATP, and CoA. This can be achieved by coupling the reaction to a subsequent enzyme that uses pimeloyl-CoA or by direct detection of the product using HPLC.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, 1 mM pimelic acid, and purified BioW enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

  • Analysis:

    • HPLC: Centrifuge the quenched reaction to remove precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify pimeloyl-CoA. A C18 column is typically used with a gradient of acetonitrile in a phosphate buffer.

    • Coupled Assay: Couple the reaction to BioF (KAPA synthase) and monitor the consumption of L-alanine or the formation of KAPA.

Assay for Biotin Synthase (BioB) Activity

Principle: The activity of BioB is determined by measuring the conversion of dethiobiotin to biotin. Due to the low turnover of the enzyme, sensitive detection methods are required.

Methodology:

  • Reaction Setup: The assay must be performed under strictly anaerobic conditions due to the oxygen sensitivity of the iron-sulfur clusters in BioB.

  • Reaction Mixture: In an anaerobic chamber, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM dethiobiotin, 2 mM SAM, a reducing system (e.g., dithiothreitol and flavodoxin/flavodoxin reductase/NADPH), and purified BioB.

  • Incubation: Incubate the mixture at 37°C for an extended period (e.g., 2-4 hours).

  • Extraction: Stop the reaction and extract biotin using an appropriate organic solvent (e.g., chloroform/methanol).

  • Quantification: Analyze the extracted biotin using:

    • Bioassay: Use a biotin-auxotrophic strain of bacteria (e.g., E. coli ΔbioB) and measure its growth in the presence of the reaction product compared to a biotin standard curve.

    • LC-MS: For a more direct and quantitative measurement, use liquid chromatography-mass spectrometry to separate and quantify biotin.

Conclusion

The enzymes of the biotin biosynthesis pathway, particularly those that interact with pimeloyl-CoA and its derivatives, are well-conserved and essential for the production of this vital cofactor. While the specific enzyme that would produce this compound remains to be definitively identified, the action of acyl-CoA dehydrogenases on dicarboxylic acids provides a strong theoretical basis for its formation. Further research into the substrate specificity of these dehydrogenases could uncover novel enzymatic activities and provide new targets for metabolic engineering and therapeutic intervention. The protocols and comparative data presented in this guide offer a foundation for researchers to explore these fascinating enzymatic systems.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with 2,3-Didehydropimeloyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies is paramount. This guide provides a comparative analysis of the predicted cross-reactivity of a hypothetical antibody raised against 2,3-Didehydropimeloyl-CoA with various structural analogs. The data presented is based on established principles of immunochemistry and is intended to serve as a framework for designing and interpreting immunoassay results for similar small molecules.

The development of highly specific antibodies for small molecules, or haptens, such as this compound, is a significant challenge in immunological assays. Due to their small size, these molecules are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. The resulting antibodies' specificity is critically dependent on the unique structural features of the hapten that are recognized by the antibody's binding site.

This guide explores the theoretical cross-reactivity of a polyclonal antibody generated against this compound. The comparison focuses on how subtle modifications to the parent molecule can influence antibody recognition, a crucial consideration for the development of specific and reliable immunoassays.

Predicted Antibody Cross-Reactivity Profile

The following table summarizes the predicted cross-reactivity of a hypothetical antibody raised against this compound with a panel of structurally related analogs. The cross-reactivity is estimated based on the degree of structural similarity to the immunizing hapten. A higher structural similarity is predicted to result in a higher degree of cross-reactivity.

Analog Structure Key Structural Differences from this compound Predicted Cross-Reactivity (%)
Pimeloyl-CoA Saturated pimeloyl chainLacks the 2,3-didehydro double bond.50-70%
2-Methyl-2,3-Didehydropimeloyl-CoA Methyl group at position 2Addition of a methyl group, altering the local stereochemistry and electronic distribution.20-40%
Adipoyl-CoA Shorter acyl chain (6 carbons)One carbon shorter than the pimeloyl backbone.10-25%
Suberoyl-CoA Longer acyl chain (8 carbons)One carbon longer than the pimeloyl backbone.10-25%
Glutaryl-CoA Shorter acyl chain (5 carbons)Two carbons shorter, significantly altering the overall shape.<10%
Biotin Downstream metabolic productContains the pimeloyl moiety integrated into a complex bicyclic ring structure.<5%

Note: The predicted cross-reactivity percentages are illustrative and would need to be confirmed by experimental data.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for such an experiment.

Competitive ELISA Protocol

Objective: To determine the cross-reactivity of an anti-2,3-Didehydropimeloyl-CoA antibody with various analogs.

Materials:

  • Anti-2,3-Didehydropimeloyl-CoA polyclonal antibody

  • This compound-carrier protein conjugate (for coating)

  • This compound standard

  • Analog compounds (Pimeloyl-CoA, etc.)

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-carrier protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each analog compound.

    • In separate tubes, mix a fixed concentration of the anti-2,3-Didehydropimeloyl-CoA antibody with each dilution of the standard or analog. Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the standard or analog) will bind to the coated antigen.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antibodies.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add Stop Solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance against the concentration of the this compound standard.

  • The concentration of each analog that causes a 50% inhibition of the maximum signal (IC50) is determined.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 c3 Add Mixture to Plate p4->c3 c1 Prepare Standard & Analog Dilutions c2 Incubate Antibody with Standard/Analogs c1->c2 c2->c3 c4 Incubate c3->c4 d1 Wash c4->d1 d2 Add Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Figure 1. Workflow for a competitive ELISA to determine antibody cross-reactivity.

signaling_pathway cluster_biotin_synthesis Biotin Synthesis Pathway (Simplified) cluster_analogs Structural Analogs Pimeloyl_CoA Pimeloyl-CoA Didehydro This compound Pimeloyl_CoA->Didehydro KAPA 7-keto-8-aminopelargonic acid Didehydro->KAPA Adipoyl Adipoyl-CoA Didehydro->Adipoyl Structural Similarity Suberoyl Suberoyl-CoA Didehydro->Suberoyl Structural Similarity DAPA 7,8-diaminopelargonic acid KAPA->DAPA Biotin Biotin DAPA->Biotin

Figure 2. Relationship of this compound to its metabolic pathway and structural analogs.

A Comparative Guide to Biotin Precursors: The Role of 2,3-Didehydropimeloyl-CoA and Other Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the various precursors involved in the biosynthesis of biotin, an essential vitamin. While the immediate precursors to the biotin ring structure are widely recognized as pimeloyl-CoA and pimeloyl-acyl carrier protein (ACP), this document also addresses the likely role of intermediates such as 2,3-didehydropimeloyl-CoA within the broader context of pimeloyl moiety synthesis. We will delve into the three primary pathways for the formation of this crucial seven-carbon chain, presenting comparative data and detailed experimental protocols to support further research and development in this field.

Introduction to Biotin Biosynthesis and the Enigmatic this compound

Biotin, also known as vitamin B7, is a vital cofactor for a range of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The biosynthesis of biotin is a complex process that can be broadly divided into two stages: the synthesis of a pimeloyl moiety and the subsequent formation of the fused heterocyclic ring system.

The term "this compound" is not commonly found in established literature as a stable, named intermediate in the primary biotin biosynthesis pathways. However, its chemical structure suggests it is an enoyl-thioester intermediate. Such intermediates are characteristic of fatty acid synthesis and related pathways. Indeed, two of the three known pathways for pimeloyl moiety synthesis, the BioC-BioH and BioZ pathways, are analogous to fatty acid synthesis. In these pathways, a 3-hydroxyacyl-thioester undergoes dehydration to form a trans-2-enoyl-thioester. Therefore, it is highly probable that This compound or its ACP equivalent is a transient intermediate in these pathways, specifically during the conversion of 3-hydroxypimeloyl-ACP to pimeloyl-ACP.

This guide will focus on comparing the three distinct and well-characterized pathways that generate the essential pimeloyl precursor for biotin synthesis.

The Three Major Pathways for Pimeloyl Precursor Synthesis

Bacteria have evolved at least three distinct pathways to synthesize the pimeloyl moiety that serves as the carbon backbone for biotin. These pathways differ in their starting substrates and enzymatic machinery.

The BioC-BioH Pathway in Escherichia coli

This pathway ingeniously hijacks the host's fatty acid synthesis (FAS) machinery. It involves the following key steps:

  • Initiation: The enzyme BioC, a methyltransferase, methylates the free carboxyl group of a malonyl-thioester (likely malonyl-ACP). This methylation "disguises" the molecule, allowing it to be recognized as a substrate by the FAS enzymes.[1][2]

  • Elongation: The methylated malonyl-ACP enters the FAS cycle as a primer and undergoes two rounds of elongation, each adding a two-carbon unit from malonyl-ACP.[1][2]

  • Termination: The resulting pimeloyl-ACP methyl ester is then hydrolyzed by the esterase BioH, which removes the methyl group to yield pimeloyl-ACP. This final product is then used by 8-amino-7-oxononanoate synthase (BioF) to initiate the formation of the biotin ring structure.[1][2]

The BioI-BioW Pathway in Bacillus subtilis

This pathway is distinct from the E. coli system and involves two key enzymes with different functions:

  • BioI: A cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain fatty acids or acyl-ACPs to produce a pimeloyl moiety.[3]

  • BioW: A pimeloyl-CoA synthetase that activates free pimelic acid (which can be generated by BioI or acquired from the environment) to pimeloyl-CoA in an ATP-dependent manner. This pimeloyl-CoA then serves as the substrate for BioF.[3]

The BioZ Pathway in α-proteobacteria

This more recently discovered pathway utilizes a specialized β-ketoacyl-ACP synthase III-like enzyme:

  • BioZ: This enzyme catalyzes a Claisen condensation between glutaryl-CoA (derived from lysine degradation) and malonyl-ACP to form 3-ketopimeloyl-ACP.[4][5]

  • Reduction and Dehydration: The 3-ketopimeloyl-ACP then enters a fatty acid synthesis-like series of reactions, involving reduction, dehydration (likely forming a didehydro-intermediate), and a final reduction to yield pimeloyl-ACP.[5]

Comparative Analysis of Biotin Precursor Pathways

FeatureBioC-BioH Pathway (E. coli)BioI-BioW Pathway (B. subtilis)BioZ Pathway (α-proteobacteria)
Key Enzymes BioC (Methyltransferase), BioH (Esterase), FAS enzymesBioI (Cytochrome P450), BioW (Pimeloyl-CoA synthetase)BioZ (β-ketoacyl-ACP synthase III-like), CaiB, FAS enzymes
Starting Substrates Malonyl-ACP, S-adenosylmethionineLong-chain fatty acids/acyl-ACPs, Pimelic acid, ATP, CoAGlutaryl-CoA, Malonyl-ACP
Pimeloyl Thioester Product Pimeloyl-ACPPimeloyl-CoA (primarily)Pimeloyl-ACP
Link to Central Metabolism Fatty Acid SynthesisFatty Acid Metabolism, Lysine Degradation (indirectly)Lysine Degradation
Oxygen Requirement AnaerobicBioI is oxygen-dependentAnaerobic

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biochemical pathways for the synthesis of biotin precursors and a general workflow for their analysis.

Figure 1. The three major pathways for the biosynthesis of pimeloyl precursors for biotin synthesis.

Experimental_Workflow cluster_Upstream Precursor Synthesis/Extraction cluster_Assay Enzyme Activity & Product Quantification cluster_Quantification Biotin Quantification Engineered Strain\nCultivation Engineered Strain Cultivation Cell Lysis &\nFractionation Cell Lysis & Fractionation Engineered Strain\nCultivation->Cell Lysis &\nFractionation Fermentation Broth or\nCell Extract Fermentation Broth or Cell Extract Engineered Strain\nCultivation->Fermentation Broth or\nCell Extract Cell Lysate or\nPurified Enzymes Cell Lysate or Purified Enzymes Cell Lysis &\nFractionation->Cell Lysate or\nPurified Enzymes In Vitro Enzymatic\nSynthesis In Vitro Enzymatic Synthesis Enzyme Assay\n(e.g., BioW, BioF, BioZ) Enzyme Assay (e.g., BioW, BioF, BioZ) In Vitro Enzymatic\nSynthesis->Enzyme Assay\n(e.g., BioW, BioF, BioZ) Cell Lysate or\nPurified Enzymes->Enzyme Assay\n(e.g., BioW, BioF, BioZ) Detection of Product\n(e.g., pimeloyl-CoA, KAPA) Detection of Product (e.g., pimeloyl-CoA, KAPA) Enzyme Assay\n(e.g., BioW, BioF, BioZ)->Detection of Product\n(e.g., pimeloyl-CoA, KAPA) Kinetic Parameter\nDetermination (Km, kcat) Kinetic Parameter Determination (Km, kcat) Detection of Product\n(e.g., pimeloyl-CoA, KAPA)->Kinetic Parameter\nDetermination (Km, kcat) Sample Preparation\n(Extraction, Derivatization) Sample Preparation (Extraction, Derivatization) Fermentation Broth or\nCell Extract->Sample Preparation\n(Extraction, Derivatization) HPLC Analysis HPLC Analysis Sample Preparation\n(Extraction, Derivatization)->HPLC Analysis Quantification of\nBiotin Yield Quantification of Biotin Yield HPLC Analysis->Quantification of\nBiotin Yield

Figure 2. A general experimental workflow for the analysis of biotin precursor pathways.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of Dethiobiotin (DTB) Synthesis via the BioZ Pathway

This protocol describes the in vitro synthesis of dethiobiotin (a late intermediate in biotin synthesis) starting from the precursors of the BioZ pathway.[6]

Materials:

  • Purified BioZ, BioF, BioA, and BioD enzymes

  • Cell-free extract of an E. coli ΔbioC ΔbioH mutant strain

  • Glutaryl-CoA

  • Malonyl-ACP

  • L-Alanine, ATP, S-adenosylmethionine (SAM), NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • E. coli biotin auxotrophic strain ER90 (for bioassay)

  • Minimal medium agar plates

Procedure:

  • Prepare a reaction mixture containing the cell-free extract, purified BioZ, BioF, BioA, and BioD enzymes, and all necessary substrates and cofactors (glutaryl-CoA, malonyl-ACP, L-alanine, ATP, SAM, NADPH) in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Use the supernatant for a bioassay with the E. coli ER90 strain, which can only grow in the presence of biotin or dethiobiotin.

  • Spot serial dilutions of the supernatant onto minimal medium agar plates seeded with the ER90 indicator strain.

  • Incubate the plates at 37°C overnight and observe for zones of growth, which indicate the presence of DTB.

Protocol 2: Pimeloyl-CoA Synthetase (BioW) Activity Assay

This protocol measures the activity of BioW by quantifying the production of AMP from ATP.[1]

Materials:

  • Purified BioW enzyme

  • Pimelic acid

  • ATP, CoA, MgCl2, DTT

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.0, 100 mM NaCl)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, MgCl2, DTT, CoA, ATP, and varying concentrations of pimelic acid.

  • Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 50°C for Aquifex aeolicus BioW).

  • Initiate the reaction by adding a known amount of purified BioW enzyme.

  • Take aliquots at different time points and quench the reaction (e.g., by adding an equal volume of cold methanol).

  • Analyze the quenched samples by HPLC to separate and quantify the amount of AMP produced (detection at 254 nm).

  • Calculate the initial reaction rates from the linear phase of AMP production over time.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation.

Protocol 3: Quantification of Biotin in Fermentation Broth by HPLC

This protocol provides a general method for the quantification of biotin from microbial cultures using HPLC.[7][8]

Materials:

  • Fermentation broth samples

  • Biotin standard solution

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • HPLC system with a C18 column and a UV detector (e.g., 210 nm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant from the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • For intracellular biotin, lyse the cells and extract with a suitable solvent, followed by centrifugation and filtration.

  • HPLC Analysis:

    • Prepare a mobile phase, for example, a gradient of 0.05% TFA in water and acetonitrile.

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a known volume of the prepared sample and the biotin standards.

    • Run the HPLC method with a suitable gradient to separate biotin from other components.

    • Detect the biotin peak by UV absorbance at approximately 210 nm.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the biotin standards against their known concentrations.

    • Determine the concentration of biotin in the samples by interpolating their peak areas on the standard curve.

    • Calculate the total biotin yield, taking into account any dilution factors.

Conclusion

The biosynthesis of the biotin precursor, the pimeloyl moiety, is a fascinating example of metabolic diversity in bacteria. While this compound is not a formally recognized intermediate, its existence as a transient enoyl species within the BioC-BioH and BioZ pathways is highly probable, highlighting the intricacies of these fatty acid synthesis-like mechanisms. The three major pathways—BioC-BioH, BioI-BioW, and BioZ—each present unique enzymatic strategies and connections to central metabolism. Understanding the comparative efficiencies and regulatory mechanisms of these pathways is crucial for metabolic engineering efforts aimed at enhancing biotin production and for the development of novel antimicrobial agents targeting this essential biosynthetic route. The experimental protocols provided in this guide offer a starting point for researchers to further investigate these important pathways.

References

Validating the Proposed Structure of 2,3-Didehydropimeloyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed structure of 2,3-Didehydropimeloyl-CoA. Due to the limited direct experimental data available for this specific molecule, this document outlines a proposed validation workflow based on established methodologies for similar compounds. As a primary alternative for comparison, we will utilize data available for 2,3-didehydroadipoyl-CoA, a structurally related unsaturated dicarboxylic acyl-CoA.

Proposed Structure and Alternative

The proposed structure of this compound features a seven-carbon dicarboxylic acid backbone (pimelic acid) with a double bond between the alpha (C2) and beta (C3) carbons, linked to Coenzyme A via a thioester bond.

Alternative Structure for Comparison: 2,3-Didehydroadipoyl-CoA

2,3-Didehydroadipoyl-CoA is a similar molecule with a six-carbon dicarboxylic acid backbone (adipic acid) and a C2-C3 double bond.[1][2] Its established presence in metabolic pathways, particularly in the catabolism of aromatic compounds, provides a valuable reference for analytical comparisons.[1]

Proposed Experimental Validation Workflow

The validation of the proposed structure of this compound would involve a two-step process: enzymatic synthesis followed by structural characterization.

dot

Caption: Proposed experimental workflow for the synthesis and validation of this compound.

Data Presentation: Comparative Analysis

The following tables summarize the expected and known quantitative data for the proposed this compound and the comparative molecule, 2,3-didehydroadipoyl-CoA.

Table 1: Physicochemical Properties

PropertyProposed this compound (Predicted)2,3-Didehydroadipoyl-CoA (Experimental/Calculated)
Molecular FormulaC28H44N7O18P3SC27H42N7O19P3S[2]
Molecular Weight~923.66 g/mol 893.6 g/mol [2]
Exact Mass~923.1656 Da893.1469 Da[2]

Table 2: Expected Mass Spectrometry Fragmentation

Mass spectrometry is a key technique for identifying acyl-CoA species. A characteristic neutral loss of 507 Da, corresponding to the adenylic acid monophosphate (AMP) and pyrophosphate portion of Coenzyme A, is a hallmark of these molecules.[3][4][5]

IonProposed this compound (m/z)2,3-Didehydroadipoyl-CoA (m/z)
[M+H]+~924.17894.15
[M-H]-~922.15892.13
[M-507+H]+~417.09401.06

Table 3: Predicted ¹H-NMR Chemical Shifts (ppm) for the Acyl Chain

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The chemical shifts of protons on and near the double bond are particularly informative.

ProtonProposed this compound (Predicted)2,3-Didehydroadipoyl-CoA (Predicted)
C2-H~6.8 - 7.2~6.8 - 7.2
C3-H~6.0 - 6.4~6.0 - 6.4
C4-H₂~2.2 - 2.5~2.2 - 2.5
C5-H₂~1.6 - 1.8~2.3 - 2.6
C6-H₂~2.3 - 2.6-
C7-H₂--

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This proposed protocol utilizes an acyl-CoA dehydrogenase (ACAD) to introduce a double bond into the pimeloyl-CoA backbone. ACADs are known to catalyze the α,β-dehydrogenation of acyl-CoA thioesters.[6][7][8][9][10]

Materials:

  • Pimeloyl-CoA

  • Recombinant acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase - MCAD)

  • FAD (flavin adenine dinucleotide)

  • Electron Transfer Flavoprotein (ETF)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)

  • Quenching solution (e.g., 10% perchloric acid)

Procedure:

  • Prepare a reaction mixture containing Pimeloyl-CoA, a catalytic amount of ACAD, FAD, and ETF in the reaction buffer.

  • Incubate the reaction at an optimal temperature for the chosen ACAD (typically 30-37°C).

  • Monitor the reaction progress by observing the reduction of a suitable electron acceptor linked to ETF.

  • Stop the reaction by adding the quenching solution.

  • Purify the product using solid-phase extraction or high-performance liquid chromatography (HPLC).

Protocol 2: Mass Spectrometry Analysis

Instrumentation:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • Dissolve the purified product in a suitable solvent (e.g., 50% acetonitrile in water).

  • Inject the sample into the LC-MS/MS system.

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to observe the characteristic neutral loss of 507 Da.[3][4][5]

Protocol 3: NMR Spectroscopy Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher).

Procedure:

  • Lyophilize the purified product and dissolve it in D₂O.

  • Acquire one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC).

  • Analyze the spectra to identify the chemical shifts and coupling constants of the protons, particularly those around the C2-C3 double bond, to confirm the structure and stereochemistry.[11][12][13][14][15]

Signaling Pathways and Logical Relationships

The proposed synthesis of this compound is an enzymatic reaction. The following diagram illustrates the logical relationship of this proposed validation.

dot

Validation Logic cluster_hypothesis Hypothesis cluster_synthesis Synthesis cluster_analysis Analysis cluster_conclusion Conclusion ProposedStructure Proposed Structure of This compound EnzymaticReaction Enzymatic Dehydrogenation of Pimeloyl-CoA ProposedStructure->EnzymaticReaction MS_Data Mass Spectrometry Data (Correct Mass and Fragmentation) EnzymaticReaction->MS_Data NMR_Data NMR Spectroscopy Data (Correct Proton Signals) EnzymaticReaction->NMR_Data ValidatedStructure Validated Structure MS_Data->ValidatedStructure NMR_Data->ValidatedStructure

Caption: Logical flow for the validation of the proposed this compound structure.

References

quantitative comparison of 2,3-Didehydropimeloyl-CoA levels under different growth conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Data Presentation

To illustrate how data from a quantitative comparison study could be presented, Table 1 provides a template with hypothetical values for 2,3-Didehydropimeloyl-CoA levels in a bacterial culture under different growth conditions.

Table 1: Hypothetical Quantitative Comparison of this compound Levels

Growth ConditionCarbon SourceNitrogen SourceThis compound (nmol/g dry cell weight)
Nutrient-RichGlucose (2%)Ammonium Chloride (1%)1.5 ± 0.2
Carbon-LimitedGlucose (0.2%)Ammonium Chloride (1%)3.8 ± 0.4
Nitrogen-LimitedGlucose (2%)Ammonium Chloride (0.1%)2.1 ± 0.3
Stress ConditionGlucose (2%)Ammonium Chloride (1%) + 0.5M NaCl4.5 ± 0.6

Experimental Protocols

A robust method for the quantification of acyl-CoA species, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.[1][2][3]

Cell Culture and Harvesting
  • Culture Conditions: Grow the microbial strain of interest under various defined conditions (e.g., nutrient-rich, carbon-limited, nitrogen-limited, stress-induced).

  • Growth Monitoring: Monitor cell growth by measuring optical density at 600 nm (OD600).

  • Harvesting: Harvest cells at a specific growth phase (e.g., mid-exponential phase) by rapid centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.

  • Washing: Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Sample Storage: Immediately freeze the cell pellets in liquid nitrogen and store them at -80°C until extraction.

Acyl-CoA Extraction

This protocol is adapted from methods described for the extraction of short- and medium-chain acyl-CoAs.[3]

  • Extraction Solvent: Prepare an extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v).

  • Extraction Procedure:

    • Resuspend the frozen cell pellet in the cold extraction solvent.

    • Disrupt the cells using methods like bead beating or sonication while keeping the sample on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as an aqueous solution with a low concentration of organic solvent.[4]

Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation of the acyl-CoA species.[5]

    • Employ a binary gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent like acetonitrile.[2][5]

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5]

    • Perform detection using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[2] The MRM transitions for this compound would need to be determined using a purified standard.

  • Quantification:

    • Prepare a standard curve using a synthesized or commercially available this compound standard of known concentrations.

    • Spike an internal standard (e.g., a stable isotope-labeled version of the analyte or an acyl-CoA of a different chain length not present in the sample) into the samples and standards for accurate quantification.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_growth Cell Growth & Harvesting cluster_extraction Sample Preparation cluster_analysis Analysis cluster_quantification Data Processing growth_conditions Different Growth Conditions cell_harvesting Cell Harvesting & Quenching growth_conditions->cell_harvesting extraction Acyl-CoA Extraction cell_harvesting->extraction concentration Drying & Reconstitution extraction->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Regulatory Pathway

logical_relationship cluster_conditions Growth Conditions cluster_pathway Metabolic State cluster_output Analyte Level nutrient_rich Nutrient-Rich precursor_synthesis Precursor Biosynthesis nutrient_rich->precursor_synthesis Basal nutrient_limited Nutrient-Limited (e.g., Carbon, Nitrogen) nutrient_limited->precursor_synthesis Upregulated enzyme_expression Biosynthetic Enzyme Expression/Activity nutrient_limited->enzyme_expression Upregulated dhp_coa This compound Levels precursor_synthesis->dhp_coa enzyme_expression->dhp_coa

Caption: Hypothetical impact of growth conditions on this compound levels.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – For researchers, scientists, and drug development professionals engaged in the study of bacterial metabolic pathways, a comprehensive understanding of enzyme kinetics is paramount. This guide provides a comparative analysis of the kinetics of acyl-CoA dehydrogenases, with a particular focus on substrates structurally analogous to 2,3-Didehydropimeloyl-CoA, a key intermediate in the diaminopimelate (DAP) pathway of lysine biosynthesis. Due to the limited availability of direct kinetic data for enzymes acting on this compound, this guide leverages data from well-characterized medium-chain acyl-CoA dehydrogenases (MCADs) to offer valuable insights into the expected enzymatic behavior.

The DAP pathway is essential for the survival of most bacteria, making its constituent enzymes attractive targets for the development of novel antimicrobial agents.[1][2] The conversion of pimeloyl-CoA to this compound is a critical dehydrogenation step, catalyzed by an enzyme presumed to be an acyl-CoA dehydrogenase. Understanding the kinetic parameters of such an enzyme is crucial for the design of specific and effective inhibitors.

Comparative Kinetics of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

To provide a relevant comparative framework, this guide presents kinetic data for human medium-chain acyl-CoA dehydrogenase (MCAD) with various substrates. MCADs catalyze the initial step in the beta-oxidation of medium-chain fatty acids, a reaction mechanistically similar to the dehydrogenation of pimeloyl-CoA. The presented data, summarized in Table 1, includes the Michaelis constant (Km), catalytic constant (kcat), and maximal velocity (Vmax) for substrates of varying chain lengths and functionalities.

Table 1: Comparative Kinetic Parameters of Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateKm (µM)kcat (s⁻¹)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Octanoyl-CoA (C8)2.515.78.56.28 x 10⁶
Hexanoyl-CoA (C6)5.012.36.72.46 x 10⁶
Decanoyl-CoA (C10)1.810.15.55.61 x 10⁶
Adipoyl-CoA (C6-dicarboxyl)~25-~15% of Octanoyl-CoA-
Suberoyl-CoA (C8-dicarboxyl)~15-~20% of Octanoyl-CoA-

The data reveals that MCAD exhibits a high affinity (low Km) and high catalytic efficiency for its preferred substrate, octanoyl-CoA. While the enzyme can process dicarboxylic acyl-CoAs like adipoyl-CoA and suberoyl-CoA, which are structurally more analogous to pimeloyl-CoA, the efficiency is markedly lower. This suggests that the acyl-CoA dehydrogenase acting on pimeloyl-CoA in the DAP pathway may have evolved specific adaptations in its active site to efficiently accommodate a dicarboxylic substrate.

Experimental Protocols

A standardized method for determining the kinetic parameters of acyl-CoA dehydrogenases is the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay.[3][4][5] This continuous assay monitors the reduction of ETF, the natural electron acceptor for ACADs, which is accompanied by a decrease in its intrinsic fluorescence.

Protocol: ETF Fluorescence Reduction Assay for MCAD Activity

1. Reagents and Buffers:

  • Assay Buffer: 100 mM HEPES or potassium phosphate buffer, pH 7.6, containing 0.5 mM EDTA.

  • Enzyme: Purified human MCAD.

  • Substrates: Stock solutions of octanoyl-CoA, adipoyl-CoA, and other acyl-CoA substrates of interest, dissolved in water or a suitable buffer.

  • Electron Transfer Flavoprotein (ETF): Purified ETF from a suitable source (e.g., porcine liver or recombinant).

  • Anaerobic Environment: The assay should be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This can be achieved by purging the reaction mixture with argon or nitrogen gas, or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase).[4]

2. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of ETF (typically 1-5 µM).

  • Make the reaction mixture anaerobic using one of the methods described above.

  • Initiate the reaction by adding a small volume of the acyl-CoA substrate at various concentrations.

  • Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 495 nm.

  • Record the initial rate of fluorescence decrease for each substrate concentration.

3. Data Analysis:

  • Convert the rate of fluorescence change to the rate of ETF reduction using a standard curve or a known extinction coefficient.

  • Plot the initial reaction velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

  • Calculate the kcat value by dividing the Vmax by the enzyme concentration (kcat = Vmax / [E]).

Visualizing the Metabolic Context and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.

Diaminopimelate_Pathway cluster_upper_pathway Upper Pathway cluster_succinylase_variant Succinylase Variant cluster_dehydrogenase_pathway Putative Dehydrogenation Step cluster_lower_pathway Lower Pathway Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate ask Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde asd Dihydrodipicolinate Dihydrodipicolinate Aspartate-semialdehyde->Dihydrodipicolinate dapA Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate dapB N-succinyl-2-amino-6-ketopimelate N-succinyl-2-amino-6-ketopimelate Tetrahydrodipicolinate->N-succinyl-2-amino-6-ketopimelate dapD Pimeloyl-CoA Pimeloyl-CoA Tetrahydrodipicolinate->Pimeloyl-CoA ...multiple steps... N-succinyl-LL-diaminopimelate N-succinyl-LL-diaminopimelate N-succinyl-2-amino-6-ketopimelate->N-succinyl-LL-diaminopimelate dapC LL-Diaminopimelate LL-Diaminopimelate N-succinyl-LL-diaminopimelate->LL-Diaminopimelate dapE meso-Diaminopimelate meso-Diaminopimelate LL-Diaminopimelate->meso-Diaminopimelate dapF L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine lysA This compound This compound Pimeloyl-CoA->this compound Acyl-CoA Dehydrogenase (presumed) Pimelate Pimelate Pimelate->Pimeloyl-CoA Pimeloyl-CoA synthetase

Diaminopimelate (DAP) Pathway for Lysine Biosynthesis.

The diagram above illustrates the succinylase variant of the Diaminopimelate (DAP) pathway, a common route for lysine biosynthesis in bacteria.[1][6] The putative position of this compound and the presumed involvement of an acyl-CoA dehydrogenase are highlighted.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Enzyme, and Substrate Solutions Assay_Setup Set up Reaction Mixtures (Varying Substrate Concentrations) Reagent_Prep->Assay_Setup Initiate_Reaction Initiate Reaction (e.g., add enzyme) Assay_Setup->Initiate_Reaction Data_Acquisition Monitor Reaction Progress (e.g., Spectrophotometry, Fluorometry) Initiate_Reaction->Data_Acquisition Initial_Velocity Calculate Initial Velocity (v₀) for each Substrate Concentration Data_Acquisition->Initial_Velocity Plot_Data Plot v₀ vs. [Substrate] Initial_Velocity->Plot_Data Michaelis_Menten Fit Data to Michaelis-Menten Equation (Non-linear Regression) Plot_Data->Michaelis_Menten Determine_Parameters Determine Kₘ and Vₘₐₓ Michaelis_Menten->Determine_Parameters Calculate_kcat Calculate k꜀ₐₜ (Vₘₐₓ / [Enzyme]) Determine_Parameters->Calculate_kcat

General Experimental Workflow for Enzyme Kinetics.

This workflow outlines the key steps involved in determining the kinetic parameters of an enzyme, from initial preparation to final data analysis.

Conclusion

While direct kinetic data for the enzymatic conversion of pimeloyl-CoA to this compound remains to be elucidated, the comparative analysis of medium-chain acyl-CoA dehydrogenases provides a robust framework for predicting its kinetic behavior. The structural and functional similarities between these enzymes suggest that the principles of substrate recognition and catalysis are likely conserved. The experimental protocols and workflows detailed in this guide offer a practical approach for researchers to investigate the kinetics of this and other novel enzymes, thereby accelerating the discovery and development of new therapeutic agents.

References

The Elusive 2,3-Didehydropimeloyl-CoA: A Comparison of Validated Pathways in Biotin Precursor Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide critically evaluates the proposed in vivo existence of 2,3-Didehydropimeloyl-CoA. Our comprehensive review of current scientific literature reveals no direct experimental evidence to support its role as an intermediate in the biosynthesis of biotin. Instead, this guide provides a comparative analysis of the well-established and experimentally validated pathways for the synthesis of the pimeloyl moiety, a key precursor to biotin, in various microorganisms. We present the current state of knowledge, focusing on the actual, observed intermediates and the enzymatic steps involved.

Executive Summary

Extensive research into the biosynthesis of biotin has elucidated several distinct pathways for the formation of its pimeloyl moiety. The primary intermediates that have been experimentally identified and validated are pimeloyl-acyl carrier protein (ACP) and pimeloyl-Coenzyme A (CoA) . Despite the availability of sensitive analytical techniques capable of detecting unsaturated acyl-CoAs, This compound has not been identified as a physiological intermediate in these pathways. This guide will detail the established biosynthetic routes in model organisms, providing the experimental basis for the current understanding and offering a clear comparison of the known enzymatic strategies.

Comparison of Validated Pimeloyl Moiety Biosynthetic Pathways

The biosynthesis of the pimeloyl moiety, the C7 dicarboxylic acid backbone of biotin, follows different routes in various organisms. The table below summarizes the key features of the three well-characterized pathways.

FeatureEscherichia coli (Modified Fatty Acid Synthesis)Bacillus subtilis (Fatty Acid Synthesis & Ligation)α-Proteobacteria (Lysine Degradation & Condensation)
Key Intermediate Pimeloyl-ACPPimeloyl-CoAPimeloyl-ACP
Initial Precursors Malonyl-CoA, Malonyl-ACPMalonyl-ACPGlutaryl-CoA, Malonyl-ACP
Key Enzymes BioC (Methyltransferase), BioH (Esterase), Fatty Acid Synthase (FAS) enzymesFatty Acid Synthase (FAS) enzymes, BioW (Pimeloyl-CoA synthetase)BioZ (3-ketoacyl-ACP synthase), CaiB (CoA transferase)
Source of Pimeloyl Backbone Condensation of three acetate unitsSynthesis from fatty acid precursorsCondensation of a glutaryl and a malonyl moiety
Activation Step Thioester linkage to ACP throughoutActivation of free pimelate to Pimeloyl-CoA by BioWThioester linkage to ACP throughout

Established Biosynthetic Pathways

Current evidence points to three primary pathways for pimeloyl moiety biosynthesis, none of which involve a 2,3-didehydro intermediate.

The Escherichia coli Pathway: A Modification of Fatty Acid Synthesis

In E. coli, the pimeloyl moiety is synthesized by hijacking the fatty acid synthesis (FAS) machinery.[1][2] The process begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC. This modification allows the fatty acid synthase system to recognize this unusual substrate. Two rounds of fatty acid elongation result in the formation of pimeloyl-ACP methyl ester. The pathway concludes with the hydrolysis of the methyl ester by BioH to yield pimeloyl-ACP .[1]

G cluster_0 E. coli Pathway Malonyl_CoA Malonyl-CoA Malonyl_ACP_Me Malonyl-ACP methyl ester Malonyl_CoA->Malonyl_ACP_Me BioC Keto_Glutaryl_ACP_Me 3-Ketoglutaryl-ACP methyl ester Malonyl_ACP_Me->Keto_Glutaryl_ACP_Me FabH Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester Keto_Glutaryl_ACP_Me->Pimeloyl_ACP_Me FAS Elongation (2 cycles) Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_Me->Pimeloyl_ACP BioH Biotin_synthesis Late Biotin Synthesis Pimeloyl_ACP->Biotin_synthesis BioF

E. coli pimeloyl-ACP synthesis pathway.
The Bacillus subtilis Pathway: Synthesis and Activation

Bacillus subtilis also utilizes its fatty acid synthesis pathway to produce the pimelate backbone. However, a key difference is the production of free pimelic acid as an intermediate. This free dicarboxylic acid is then activated by the enzyme BioW, a pimeloyl-CoA synthetase, to form pimeloyl-CoA .[3] This activated intermediate then enters the late stages of biotin synthesis.

G cluster_1 B. subtilis Pathway FAS_precursors Fatty Acid Precursors Pimelic_acid Pimelic Acid FAS_precursors->Pimelic_acid FAS enzymes Pimeloyl_CoA Pimeloyl-CoA Pimelic_acid->Pimeloyl_CoA BioW Biotin_synthesis Late Biotin Synthesis Pimeloyl_CoA->Biotin_synthesis BioF

B. subtilis pimeloyl-CoA synthesis pathway.
The α-Proteobacteria Pathway: A Novel Condensation Reaction

A distinct pathway exists in α-proteobacteria, which lack the pimelate synthesis genes found in E. coli and B. subtilis. In these organisms, the enzyme BioZ, a 3-ketoacyl-ACP synthase, catalyzes the condensation of glutaryl-CoA (derived from lysine degradation) and malonyl-ACP to form pimeloyl-ACP .[4] The glutaryl-CoA is generated from glutarate and succinyl-CoA by the CoA transferase CaiB.[4]

G cluster_2 α-Proteobacteria Pathway Lysine Lysine Glutarate Glutarate Lysine->Glutarate Glutaryl_CoA Glutaryl-CoA Glutarate->Glutaryl_CoA CaiB Pimeloyl_ACP Pimeloyl-ACP Glutaryl_CoA->Pimeloyl_ACP BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->Pimeloyl_ACP Biotin_synthesis Late Biotin Synthesis Pimeloyl_ACP->Biotin_synthesis BioF

α-Proteobacteria pimeloyl-ACP synthesis pathway.

Experimental Protocols for the Detection of Validated Intermediates

The identification and quantification of acyl-CoA and acyl-ACP species are critical for validating biosynthetic pathways. The methods below are established approaches for detecting intermediates like pimeloyl-CoA and pimeloyl-ACP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of acyl-CoAs from biological samples.[5]

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a suitable buffer.

    • Add internal standards, such as odd-chain length acyl-CoAs (e.g., C15:0-CoA), for quantification.

    • Extract acyl-CoAs using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.[6]

  • LC-MS/MS Analysis:

    • Separate acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the precursor ion to a specific product ion (e.g., the neutral loss of 507 m/z for CoAs) provides high specificity.[6]

High-Performance Liquid Chromatography (HPLC) for Acyl-ACP Analysis

Analysis of acyl-ACPs often involves protein purification followed by HPLC analysis.

  • Expression and Purification of Acyl-ACP:

    • Overexpress the acyl-carrier protein (ACP) and the enzymes of the biosynthetic pathway in a suitable host (e.g., E. coli).

    • Purify the proteins using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).

  • In Vitro Synthesis of Pimeloyl-ACP:

    • Incubate the purified enzymes with the necessary substrates (e.g., malonyl-CoA, NADPH, ACP for the E. coli pathway) in a reaction buffer.

    • Stop the reaction at various time points.

  • HPLC Analysis:

    • Separate the reaction products using reverse-phase HPLC.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).

    • Collect fractions and confirm the identity of the product using mass spectrometry.

Conclusion

The in vivo existence of this compound as an intermediate in biotin biosynthesis is not supported by the current body of scientific literature. The experimentally validated pathways in diverse microorganisms consistently point to pimeloyl-ACP and pimeloyl-CoA as the key precursors for the late stages of biotin synthesis. While advanced analytical methods like LC-MS/MS are fully capable of detecting unsaturated acyl-CoAs, the absence of any reports of this compound in these studies strongly suggests it is not a physiological intermediate. Future research in this field should continue to focus on the characterized pathways and the diversity of enzymatic strategies employed by nature to construct this essential cofactor.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of 2,3-Didehydropimeloyl-CoA, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safety and compliance with standard laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The information provided is based on general safety protocols for acyl-CoA compounds and unsaturated carboxylic acid derivatives. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and guidance.

I. Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.

  • Sensitization: Some individuals may develop allergic reactions upon repeated exposure.

  • Unknown Toxicity: The full toxicological profile is unknown. It is prudent to treat the compound as potentially hazardous.

Characteristic Information Source/Comment
Physical State Likely a solid or in solution.Based on common forms of CoA derivatives used in research.
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.Standard routes of exposure for laboratory chemicals.
Known Health Effects Not specifically known. Assumed to be an irritant.General characteristic of reactive organic compounds.
Environmental Hazards The environmental impact has not been fully investigated. Do not release into the environment.Prudent practice for all laboratory chemicals.

II. Personal Protective Equipment (PPE)

To minimize exposure, the following PPE must be worn when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood or appropriate respiratory protection should be used.

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Proper Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2]

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials.[3]

  • Waste Container:

    • Use a designated, leak-proof, and chemically compatible waste container.[1][3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • If the compound is in solution, identify the solvent on the label.

  • Collection of Waste:

    • Solid Waste: Carefully transfer any solid this compound into the designated waste container.

    • Liquid Waste: If in solution, pour the waste into the designated liquid waste container, avoiding splashes.

    • Contaminated Materials: Any materials used in handling or cleaning up the compound (e.g., pipette tips, gloves, absorbent pads) should also be placed in the solid hazardous waste container.[2][4]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]

    • Ensure the storage area is well-ventilated and away from heat or ignition sources.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or a licensed hazardous waste disposal company.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Generate this compound Waste (Solid or Liquid) B Segregate from other chemical waste streams A->B C Select appropriate, chemically compatible waste container B->C D Label container with 'Hazardous Waste' and full chemical name C->D E Transfer waste into container D->E F Seal container securely E->F G Store in designated Satellite Accumulation Area F->G H Arrange for pickup by EHS or licensed waste disposal service G->H I Final Disposal at an approved waste facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling 2,3-Didehydropimeloyl-CoA, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact. Gloves should be inspected before use and changed regularly.[1]
Body Protection A lab coat or a disposable gown.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosol generation.To avoid inhalation of any dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain both the integrity of the compound and the safety of laboratory personnel.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, following the supplier's specific storage temperature recommendations.

2.2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a well-ventilated fume hood.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools for handling the solid material.

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

2.3. Use in Experiments:

  • Wear the appropriate PPE at all times.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory area.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

3.1. Liquid Waste:

  • Collect all waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not pour waste down the drain.

3.2. Solid Waste:

  • Contaminated solid waste, such as pipette tips, tubes, and gloves, should be placed in a designated hazardous waste container.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store Appropriately inspect->store ppe Don PPE store->ppe prepare Prepare Solutions in Fume Hood ppe->prepare experiment Conduct Experiment prepare->experiment collect_liquid Collect Liquid Waste experiment->collect_liquid collect_solid Collect Solid Waste experiment->collect_solid dispose Dispose per Regulations collect_liquid->dispose collect_solid->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Didehydropimeloyl-CoA
Reactant of Route 2
2,3-Didehydropimeloyl-CoA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.